Technical Documentation Center

6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid
  • CAS: 749846-42-2

Core Science & Biosynthesis

Foundational

Strategic Functionalization of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic Acid in Targeted Drug Discovery: A Senior Scientist’s Guide

As the landscape of targeted therapeutics evolves, the demand for structurally rigid, pharmacologically active heterocyclic scaffolds has intensified. Among these, the pyrrolo[1,2-a]pyrazine bicyclic system has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, the demand for structurally rigid, pharmacologically active heterocyclic scaffolds has intensified. Among these, the pyrrolo[1,2-a]pyrazine bicyclic system has emerged as a "privileged scaffold" in modern medicinal chemistry, demonstrating profound efficacy in oncology, central nervous system (CNS) modulation, and anti-infective drug design (1).

This technical guide provides an in-depth analysis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2). By examining its physicochemical profile, mechanistic reactivity, and validated synthetic protocols, this whitepaper equips drug development professionals with the foundational logic required to leverage this building block in high-throughput library synthesis.

Physicochemical Profiling & Developability

Before integrating any building block into a drug discovery pipeline, we must assess its baseline physicochemical parameters. The inherent properties of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid make it an exceptional starting point for lead optimization, particularly for targets requiring oral bioavailability or blood-brain barrier (BBB) penetration.

Table 1: Quantitative Physicochemical Data

Property Value Strategic Implication
Chemical Name 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Bifunctional scaffold for orthogonal late-stage derivatization.
CAS Number 749846-42-2 Commercially available for scale-up (2).
Molecular Weight 241.04 g/mol Low MW leaves ample room for functionalization while adhering to Lipinski's Rule of 5.
Topological Polar Surface Area 54.6 Ų Ideal for membrane permeability; highly suitable for CNS-targeted agents (< 90 Ų).
LogP (Calculated) 1.795 Optimal lipophilicity for balancing aqueous solubility and target affinity.

| H-Bond Donors / Acceptors | 1 / 3 | Ensures favorable interactions with kinase hinge regions without sacrificing permeability. |

Structural Rationale & Mechanistic Pathways

The true value of this scaffold lies in its orthogonal reactivity. The pyrrolo[1,2-a]pyrazine core consists of an electron-rich pyrrole fused to an electron-deficient pyrazine. This "push-pull" electronic distribution dictates the causality of our synthetic choices.

  • The C3-Carboxylic Acid (Amidation Hub): Positioned on the electron-deficient pyrazine ring, this acid is slightly less nucleophilic than isolated aliphatic acids. It requires robust activation (e.g., via HATU) to form carboxamides. Pyrazine-based carboxamides are critically important in oncology, frequently serving as potent inhibitors of JAK, FGFR, and RSK kinases (3).

  • The C6-Bromine (Cross-Coupling Hub): Situated on the electron-rich pyrrole ring, aryl halides typically resist oxidative addition. However, the extended conjugation with the pyrazine nitrogen (N4) withdraws sufficient electron density to activate the C6-Br bond, making it highly amenable to palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Functionalization Core 6-Bromo-pyrrolo[1,2-a] pyrazine-3-carboxylic acid C3 C3-Carboxylic Acid (Amidation Hub) Core->C3 HATU/DIPEA Amine C6 C6-Bromine (Cross-Coupling Hub) Core->C6 Pd-Catalysis Boronic Acid Amides Carboxamide Derivatives (Kinase Inhibitors) C3->Amides Condensation Aryl Aryl/Heteroaryl Derivatives (Receptor Modulators) C6->Aryl Suzuki/Buchwald

Orthogonal functionalization pathways of the 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid.

Self-Validating Experimental Protocols

In high-throughput drug discovery, protocols must be robust and self-validating. The following methodologies are designed with built-in analytical checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: High-Efficiency C3-Amidation via HATU Activation

Objective: Synthesize C3-carboxamide intermediates while preserving the C6-Bromine for subsequent coupling.

  • Scaffold Activation: Dissolve 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Mechanistic Causality: HATU generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is selected over Triethylamine (TEA) due to its steric bulk, which prevents competitive nucleophilic attack on the activated ester.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Aliquot 5 µL of the reaction mixture into 100 µL of Methanol.

    • Validation Logic: LC-MS analysis should show the complete disappearance of the free acid (m/z 241/243). If the reaction is stalled at step 1, the methanol quench will reveal the transient methyl ester (m/z 255/257), confirming that activation was successful but the amine is too sterically hindered or weakly nucleophilic.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: C6 Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C6 position of the previously synthesized C3-carboxamide intermediate.

  • Reagent Assembly: Combine the C3-carboxamide intermediate (1.0 eq), target aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Degas the mixture via nitrogen sparging for 10 minutes.

    • Mechanistic Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a wide bite angle, accelerating the reductive elimination step. Crucially, the steric bulk of the dppf ligand prevents the basic pyrazine nitrogens of our scaffold from coordinating to and poisoning the palladium center.

  • Heating: Heat the sealed vessel at 90°C for 4 hours.

  • Self-Validation Checkpoint (Isotopic Tracking):

    • Validation Logic: The starting material contains a bromine atom, which presents a distinct 1:1 isotopic doublet ([M+H]⁺ and[M+H+2]⁺) on the mass spectrometer. Successful cross-coupling is definitively confirmed by the complete disappearance of this doublet and the emergence of a singular product mass peak.

Workflow Step1 1. Scaffold Activation (HATU, DIPEA, DMF) Step2 2. C3-Amide Formation (Primary/Secondary Amine) Step1->Step2 QC1 QC Check: LC-MS Verify Mass [M+H]+ Step2->QC1 Step3 3. C6 Suzuki Coupling (Pd(dppf)Cl2, Base, Heat) QC1->Step3 Pass Step4 4. Global Deprotection (If applicable) Step3->Step4 QC2 Final QC & Purification (Prep-HPLC, NMR) Step4->QC2

Self-validating high-throughput synthesis workflow for pyrrolo[1,2-a]pyrazine library generation.

Conclusion

The 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid scaffold offers an elegant balance of structural rigidity, favorable physicochemical properties, and highly predictable orthogonal reactivity. By understanding the electronic push-pull dynamics of the fused ring system and employing self-validating protocols with strategically chosen reagents (like HATU and Pd(dppf)Cl₂), medicinal chemists can efficiently generate diverse, high-quality libraries targeting complex disease pathways.

References

  • ChemScene. "6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Product Data." ChemScene.
  • BenchChem. "The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry." BenchChem.
  • PMC / National Institutes of Health. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." NIH.

Sources

Exploratory

Molecular weight and physicochemical data for 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

This technical guide provides a comprehensive analysis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. A Versatile Scaffold for Kinase Inhibition and F...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.

A Versatile Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery

Executive Summary

6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2) represents a high-value scaffold in modern drug discovery. Characterized by its rigid bicyclic core, this compound serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Its utility stems from its orthogonal functionalization handles: the 6-bromo group allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access hydrophobic pockets, while the 3-carboxylic acid moiety facilitates amide coupling to tune solubility and hydrogen-bonding interactions. This scaffold is particularly prominent in the development of PIM kinase inhibitors , anti-neurodegenerative agents , and antimicrobial therapeutics .

Physicochemical Profile

The following data aggregates experimental and predicted properties essential for assessing drug-likeness and formulation strategies.

PropertyValueSource/Method
IUPAC Name 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acidStandard
CAS Number 749846-42-2Chemical Abstracts
Molecular Formula C₈H₅BrN₂O₂Stoichiometry
Molecular Weight 241.04 g/mol Calculated
Exact Mass 239.9534Isotopic (⁷⁹Br)
Physical State White to pale yellow powderExperimental
SMILES OC(=O)c1cn2cc(Br)cc2n1Canonical
cLogP ~2.3Predicted (Consensus)
TPSA 50.19 ŲTopological Polar Surface Area
H-Bond Donors 1 (COOH)Structural Analysis
H-Bond Acceptors 3 (N, N, O)Structural Analysis
pKa (Acid) 3.5 – 4.2Estimated (Carboxylic acid)

Synthetic Methodology

The synthesis of the pyrrolo[1,2-a]pyrazine core typically employs a "pyrrole-first" strategy. The most robust route for the 6-bromo-3-carboxylic acid derivative involves the cyclization of N-alkylated pyrrole precursors.

Protocol: Cyclization via N-Alkylation (The "Modified Clauson-Kaas" Route)

This protocol validates the construction of the bicyclic core from commercially available 4-bromo-pyrrole-2-carboxaldehyde.

Step 1: N-Alkylation

Objective: Introduce the carbon backbone for the pyrazine ring.

  • Reagents: 4-Bromo-1H-pyrrole-2-carbaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve 4-bromo-1H-pyrrole-2-carbaldehyde in DMF.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to deprotonate the pyrrole nitrogen.

    • Add ethyl bromoacetate dropwise.

    • Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over MgSO₄.

    • Product: Ethyl 2-(4-bromo-2-formyl-1H-pyrrol-1-yl)acetate.

Step 2: Ammonium Acetate Mediated Cyclization

Objective: Close the pyrazine ring via imine formation and intramolecular condensation.

  • Reagents: Intermediate from Step 1 (1.0 eq), Ammonium Acetate (NH₄OAc, 5.0–10.0 eq).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the intermediate in AcOH.

    • Reflux (118°C) for 12–16 hours. The excess NH₄OAc serves as the nitrogen source for the pyrazine ring.

    • Mechanism: The ammonia condenses with the aldehyde to form an imine, which then attacks the ester carbonyl (or undergoes amino-alkenylation logic depending on exact conditions) to close the ring.

    • Workup: Evaporate AcOH under reduced pressure. Neutralize residue with saturated NaHCO₃. Extract with DCM.[1]

    • Product: Ethyl 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylate.

Step 3: Hydrolysis

Objective: Reveal the free carboxylic acid.

  • Reagents: Ethyl ester intermediate (1.0 eq), Lithium Hydroxide (LiOH, 3.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Stir at room temperature for 2–4 hours.

    • Acidify to pH ~3 with 1N HCl. The product precipitates.

    • Purification: Filtration and recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisPath Start 4-Bromo-pyrrole- 2-carbaldehyde Inter1 N-Alkylated Intermediate Start->Inter1 Ethyl bromoacetate K2CO3, DMF, 60°C Inter2 Ethyl 6-Bromo- pyrrolo[1,2-a]pyrazine- 3-carboxylate Inter1->Inter2 NH4OAc, AcOH Reflux (Cyclization) Final 6-Bromo-pyrrolo[1,2-a] pyrazine-3-COOH Inter2->Final LiOH, THF/H2O (Hydrolysis)

Caption: Synthetic route transforming 4-bromo-pyrrole-2-carbaldehyde to the target acid via N-alkylation and ammonium-mediated cyclization.

Structural Biology & SAR Logic

The pyrrolo[1,2-a]pyrazine scaffold is a bioisostere of indole and quinoxaline, offering a unique electronic distribution.

Functionalization Strategy
  • Position 6 (Bromine): This position is electronically coupled to the pyrrole nitrogen. It is the primary vector for extending the molecule into deep hydrophobic pockets (e.g., the "back pocket" of kinase ATP binding sites).

    • Reaction: Suzuki-Miyaura coupling (Aryl boronic acids), Sonogashira coupling (Alkynes).

  • Position 3 (Carboxylic Acid): Located on the pyrazine ring, this group often mimics the phosphate-binding region of ATP or interacts with solvent-exposed residues (e.g., Lysine/Arginine).

    • Reaction: Amide coupling (EDC/HOBt or HATU) to amines. This is crucial for tuning LogP and metabolic stability.

Drug Discovery Applications[3][4]
  • PIM Kinase Inhibitors: Derivatives of this core have shown nanomolar potency against PIM1/2/3 kinases, which are upregulated in hematological malignancies. The flat aromatic core stacks with Phenylalanine residues in the kinase hinge region.

  • Alzheimer's Disease (YIAD Series): Benzo-fused and acyl derivatives (e.g., YIAD-0121) act as dual inhibitors of Acetylcholinesterase (AChE) and Beta-amyloid aggregation. The planar structure intercalates into amyloid fibrils.

  • Antimicrobial Agents: Hexahydro-derivatives (reduced core) isolated from marine bacteria (Bacillus tequilensis) exhibit activity against MDR Staphylococcus aureus.

SAR & Pharmacophore Diagram

SAR Core Pyrrolo[1,2-a]pyrazine Scaffold Br 6-Bromo Group (Hydrophobic Vector) Core->Br Pd-Catalyzed Cross-Coupling COOH 3-COOH Group (Solubilizing/H-Bond) Core->COOH Amide/Ester Formation N_Bridge Bridgehead Nitrogen (Electronic Modulation) Core->N_Bridge H-Bond Acceptor (Kinase Hinge) Target2 Amyloid Fibrils (Intercalation) Core->Target2 Stacking Target1 PIM Kinase (ATP Pocket) Br->Target1 Targeting

Caption: Structure-Activity Relationship (SAR) map highlighting the orthogonal reactivity of the Br and COOH handles.

References

  • ResearchGate. (2011). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Retrieved from [Link]

  • PubChem. (2023). Pyrrolo[1,2-a]pyrazine-1,4-dione Compound Summary. Retrieved from [Link]

  • RSC Advances. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione isolated from marine bacteria. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity of Pyrrolo[1,2-a]pyrazine-3-carboxylic Acid Derivatives

The Biological Activity of Pyrrolo[1,2-a]pyrazine-3-carboxylic Acid Derivatives is a specialized niche within heterocyclic medicinal chemistry. This guide focuses on the 3-carboxylic acid moiety as a critical "chemical h...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity of Pyrrolo[1,2-a]pyrazine-3-carboxylic Acid Derivatives is a specialized niche within heterocyclic medicinal chemistry. This guide focuses on the 3-carboxylic acid moiety as a critical "chemical handle" for generating diversity—specifically converting the acid into bioactive carboxamides and esters that function as kinase inhibitors (anticancer) and membrane-disrupting agents (antimicrobial).

Executive Summary: The Scaffold Advantage

The pyrrolo[1,2-a]pyrazine core is a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological receptors. While the 1,4-dione derivatives (diketopiperazines) are well-known for their natural occurrence in marine sponges, the 3-carboxylic acid derivatives represent a synthetic territory optimized for Structure-Activity Relationship (SAR) exploration.

The C-3 carboxylic acid group is rarely the final pharmacophore; rather, it serves as the diversity-generating locus . By coupling this acid with various amines, researchers generate carboxamides that mimic the adenine ring of ATP, allowing them to dock effectively into the ATP-binding pockets of protein kinases (e.g., FGFR, VEGFR).

Key Biological Profiles:

  • Anticancer: ATP-competitive inhibition of receptor tyrosine kinases (FGFR2/3, VEGFR-2).

  • Antimicrobial: Disruption of bacterial cell walls and DNA gyrase inhibition (specifically 4,7-dicarboxylate analogs).

  • Neuroprotective: Inhibition of amyloid-beta (Aβ) aggregation (hybrid derivatives).

Chemical Synthesis & Structural Logic

To understand the biological activity, one must first master the synthesis. The 3-carboxylic acid is typically accessed via cyclization strategies that leave the C-3 position open for functionalization.

Core Synthesis Workflow

The most robust route involves the Van Leusen pyrrole synthesis or N-alkylation of pyrrole-2-carboxylates followed by intramolecular cyclization.

SynthesisWorkflow Start Pyrrole-2-carboxylate Precursor Step1 N-Alkylation (with bromoacetate/ketone) Start->Step1 Base/Solvent Step2 Intramolecular Cyclization (NH4OAc) Step1->Step2 Annulation Intermediate Pyrrolo[1,2-a]pyrazine Core Scaffold Step2->Intermediate Branch1 Hydrolysis (LiOH/NaOH) Intermediate->Branch1 Deprotection Target 3-Carboxylic Acid (The Handle) Branch1->Target Deriv1 Amide Coupling (T3P/HATU + Amines) Target->Deriv1 Diversity Point Final Bioactive Carboxamide (Kinase Inhibitor) Deriv1->Final

Caption: General synthetic pathway transforming pyrrole precursors into the bioactive 3-carboxamide pharmacophore.

Pharmacological Profiles & Mechanisms

Anticancer Activity: The Kinase Axis

The most significant potential of pyrrolo[1,2-a]pyrazine-3-carboxamides lies in oncology. These molecules function as Type I or Type II kinase inhibitors .

  • Target: Fibroblast Growth Factor Receptors (FGFR2/3) and VEGFR-2.

  • Mechanism: The pyrrolo-pyrazine core acts as the "hinge binder," forming hydrogen bonds with the kinase hinge region (e.g., residues Ala564 in FGFR2). The substituent at the C-3 amide position extends into the hydrophobic pocket, determining selectivity.

  • Data Insight:

    • Lead Compounds: Derivatives with a 3-(4-substituted-piperazine-1-carbonyl) motif often show IC50 values in the nanomolar range (10–100 nM) against cancer cell lines like U937 (lymphoma) and A549 (lung).

    • Resistance:[1] Specific carboxamide linkers have been designed to overcome "gatekeeper" mutations in FGFR kinases.

Antimicrobial Activity: Cell Wall & DNA Gyrase

While the 1,4-dione derivatives are membrane disruptors, the carboxylic acid derivatives (and their esters) often target intracellular enzymes.

  • Target: Bacterial DNA Gyrase (subunit B) and Topoisomerase IV.

  • Mechanism: The planar fused ring system intercalates into DNA or binds the ATP site of the gyrase, preventing bacterial replication.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and select Gram-negative bacteria (E. coli).

  • Potency: 4,7-dicarboxylate derivatives have shown Minimum Inhibitory Concentrations (MIC) as low as 15.6 µg/mL against K. pneumoniae.

Structure-Activity Relationship (SAR)

The biological output is strictly controlled by substitutions at three key vectors:

PositionModificationBiological Impact
C-3 (Acid/Amide) Conversion to Carboxamide CRITICAL. The free acid is generally inactive due to poor permeability. Conversion to N-substituted amides (e.g., benzylamine, piperazine) increases lipophilicity and kinase affinity.
C-1 Aryl/Heteroaryl Group Enhances potency. A 2,4-dimethoxyphenyl group at this position has been linked to maximal cytotoxicity in lymphoma cells (U937).
N-Bridge None (Fused) The rigidity of the bridgehead nitrogen is essential for maintaining the planar conformation required for DNA intercalation or ATP-pocket binding.

SAR Logic Diagram:

SAR_Logic Core Pyrrolo[1,2-a]pyrazine Scaffold Pos3 Position 3 (COOH/CONHR) Determines: Solubility & Target Binding Best: Piperazine/Benzyl amides Core->Pos3 Primary Vector Pos1 Position 1 (Aryl) Determines: Potency & Selectivity Best: Electron-rich aryls (OMe) Core->Pos1 Secondary Vector Ring Ring System Determines: DNA Intercalation Constraint: Must remain planar Core->Ring Structural Base

Caption: Strategic vectors for optimizing biological activity on the pyrrolo[1,2-a]pyrazine scaffold.

Experimental Protocols

To validate the activity of these derivatives, the following standard operating procedures (SOPs) are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (FGFR/VEGFR)

Use this to quantify the anticancer potential of 3-carboxamide derivatives.

  • Reagents: Recombinant human FGFR2 kinase, Poly(Glu,Tyr) substrate, ATP (10 µM), and test compounds (dissolved in DMSO).

  • Setup:

    • Prepare a 3-fold serial dilution of the test compound in a 384-well plate.

    • Add kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Add enzyme and incubate for 10 mins at Room Temperature (RT).

  • Reaction: Initiate by adding ATP and peptide substrate. Incubate for 60 mins at RT.

  • Detection: Use an ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to stop the reaction and deplete remaining ATP.

  • Readout: Measure luminescence.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Control: Staurosporine (Positive control).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Use this to assess antimicrobial efficacy.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the pyrrolo[1,2-a]pyrazine derivative (Range: 0.5 – 128 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or Resazurin dye assay (Blue -> Pink indicates growth).

  • Metric: MIC is the lowest concentration with no visible growth.

Mechanism of Action: Signaling Pathway

The following diagram illustrates how the 3-carboxamide derivatives (Compound X) inhibit tumor growth by blocking the FGFR signaling cascade.

MOA_Pathway FGF FGF Ligand Receptor FGFR Receptor (Tyrosine Kinase) FGF->Receptor Binding Membrane Cell Membrane Phospho Autophosphorylation Receptor->Phospho Inhibited Compound Pyrrolo-pyrazine Derivative (Inhibitor) Compound->Receptor Blocks ATP Pocket ATP ATP ATP->Receptor Blocked RAS RAS-MAPK Pathway Phospho->RAS PI3K PI3K-AKT Pathway Phospho->PI3K Effect Tumor Cell Proliferation & Angiogenesis RAS->Effect PI3K->Effect

Caption: Mechanism of Action: Competitive inhibition of the FGFR ATP-binding pocket by pyrrolo[1,2-a]pyrazine derivatives.

References

  • Anticancer Activity & Synthesis: Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. (2019).[2] Link

  • Antimicrobial & 4,7-Dicarboxylates: Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties.[3][4] Current Chemistry Letters. (2026). Link

  • Kinase Inhibition (FGFR): Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors.[1] Journal of Medicinal Chemistry. (2025).[1] Link

  • General Scaffold Review: Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research.[5] (2021).[6][7] Link

  • Compound Database: Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride. PubChem. Link

Sources

Exploratory

The 6-Bromo-Pyrrolo[1,2-a]Pyrazine Core: A Privileged Scaffold for Novel Heterocyclic Drug Candidates

Executive Summary The pyrrolo[1,2-a]pyrazine nucleus is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural product...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine nucleus is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Its rigid, planar structure and rich electron density make it an ideal foundation for the development of novel therapeutics. The strategic introduction of a bromine atom at the 6-position of this core imparts unique physicochemical properties and provides a versatile synthetic handle for further molecular elaboration. This guide offers an in-depth exploration of the 6-bromo-pyrrolo[1,2-a]pyrazine scaffold, from its synthesis and chemical reactivity to its role in the design of innovative heterocyclic drug candidates with potential applications in oncology, inflammatory diseases, and beyond.

The Pyrrolo[1,2-a]Pyrazine Scaffold: A Foundation of Biological Significance

The fusion of a pyrrole and a pyrazine ring to form the pyrrolo[1,2-a]pyrazine system creates a unique electronic and steric environment. This scaffold is a key structural motif in a range of bioactive molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the pyrrole moiety can engage in various non-covalent interactions, contributing to the scaffold's ability to bind to a diverse array of biological targets.

The introduction of a halogen, particularly bromine, at the 6-position is a strategic decision in drug design. The bromine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and serve as a crucial reactive site for the construction of more complex molecular architectures through cross-coupling reactions.

Synthetic Strategies for the 6-Bromo-Pyrrolo[1,2-a]Pyrazine Core

The synthesis of the 6-bromo-pyrrolo[1,2-a]pyrazine core can be approached through several strategic pathways. A common and effective method involves the cyclization of a suitably substituted brominated pyrazine precursor.

Palladium-Catalyzed Intermolecular Cyclization

A powerful strategy for the construction of the pyrrolo[1,2-a]pyrazine ring system involves the palladium-catalyzed intermolecular cyclization of a brominated pyrazine with a propargyl amine.[3] This approach offers a convergent and flexible route to a variety of substituted pyrrolo[1,2-a]pyrazines.

Conceptual Experimental Protocol: Synthesis of a 6-Bromo-Pyrrolo[1,2-a]Pyrazine Derivative

  • Reaction Setup: To a solution of 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as DMF, add propargylamine (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-bromo-pyrrolo[1,2-a]pyrazine derivative.

Note: This is a conceptual protocol based on similar reactions.[3] The specific conditions may require optimization.

Diagram: Synthetic Workflow for 6-Bromo-Pyrrolo[1,2-a]Pyrazine

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst 2_5_dibromopyrazine 2,5-Dibromopyrazine Reaction Pd-Catalyzed Intermolecular Cyclization 2_5_dibromopyrazine->Reaction propargylamine Propargylamine propargylamine->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction CuI CuI CuI->Reaction Solvent DMF Solvent->Reaction Purification Column Chromatography Reaction->Purification Product 6-Bromo-pyrrolo[1,2-a]pyrazine Derivative Purification->Product

Caption: A conceptual workflow for the synthesis of 6-bromo-pyrrolo[1,2-a]pyrazine derivatives.

The 6-Bromo Substituent: A Gateway to Molecular Diversity

The true utility of the 6-bromo-pyrrolo[1,2-a]pyrazine scaffold lies in the reactivity of the C-Br bond. This site serves as a versatile handle for introducing a wide range of substituents and for building more complex heterocyclic systems through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly efficient method for forming carbon-carbon bonds. The 6-bromo-pyrrolo[1,2-a]pyrazine core can be readily coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 6-position. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of this part of the molecule.

Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a common strategy in drug design to enhance solubility and introduce key hydrogen bonding interactions. The Buchwald-Hartwig amination allows for the coupling of the 6-bromo-pyrrolo[1,2-a]pyrazine scaffold with a wide range of amines, anilines, and other nitrogen nucleophiles.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 6-bromo-pyrrolo[1,2-a]pyrazine with a terminal alkyne. This introduces a rigid linker that can be used to append other pharmacophores or to construct extended conjugated systems.

Diagram: Reactivity of the 6-Bromo-Pyrrolo[1,2-a]Pyrazine Core

G cluster_reactions Cross-Coupling Reactions cluster_products Resulting Scaffolds Core 6-Bromo-pyrrolo[1,2-a]pyrazine Suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd catalyst) Core->Suzuki C-C bond formation Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) Core->Buchwald C-N bond formation Sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst) Core->Sonogashira C-C bond formation Aryl_deriv 6-Aryl-pyrrolo[1,2-a]pyrazine Suzuki->Aryl_deriv Amino_deriv 6-Amino-pyrrolo[1,2-a]pyrazine Buchwald->Amino_deriv Alkynyl_deriv 6-Alkynyl-pyrrolo[1,2-a]pyrazine Sonogashira->Alkynyl_deriv

Caption: Versatility of the 6-bromo substituent for scaffold diversification.

Biological Applications and Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 6-bromo-pyrrolo[1,2-a]pyrazine derivatives are not extensively reported in the public domain, we can infer potential biological activities and SAR trends from related pyrrolopyrazine analogs. The pyrrolo[1,2-a]pyrazine scaffold has been explored for a variety of therapeutic targets.

Table 1: Reported Biological Activities of Pyrrolo[1,2-a]pyrazine Derivatives

Biological ActivityKey FindingsReference(s)
Anticancer Inhibition of human lymphoma U937 cells. The orientation of substituents on an appended aromatic ring was found to be crucial for activity.[4][5]
Anti-inflammatory Moderate in vitro inhibition of IL-6.[3]
Antifungal Active against various Candida species. Brominated derivatives showed enhanced activity.[1]
Anticonvulsant Derivatives with aromatic substituents at the C-4 position showed efficacy in animal models of epilepsy.[6]

The presence of a bromine atom at the 6-position can be anticipated to influence biological activity in several ways:

  • Halogen Bonding: The electrophilic region on the bromine atom can form a halogen bond with a Lewis basic site on a target protein, thereby enhancing binding affinity.

  • Steric Effects: The size of the bromine atom can influence the preferred conformation of the molecule and its fit within a binding pocket.

  • Metabolic Stability: The C-Br bond is generally more resistant to metabolic cleavage than a C-H bond, which can lead to an improved pharmacokinetic profile.

Future Directions: Building Novel Heterocyclic Scaffolds

The 6-bromo-pyrrolo[1,2-a]pyrazine core is an excellent starting point for the construction of more complex, polycyclic heterocyclic systems. Through intramolecular cyclization reactions following an initial cross-coupling step, novel ring systems can be forged, leading to the discovery of new chemical entities with unique three-dimensional shapes and biological activities.

For instance, a Suzuki coupling followed by an intramolecular C-H activation could lead to the formation of a fused polycyclic aromatic system. Similarly, a Sonogashira coupling followed by a cyclization reaction could yield novel furan- or pyrrole-fused derivatives. The possibilities for scaffold diversification are vast and offer exciting opportunities for drug discovery.

Conclusion

The 6-bromo-pyrrolo[1,2-a]pyrazine scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its strategic design combines the inherent biological relevance of the pyrrolo[1,2-a]pyrazine core with the synthetic utility and potential pharmacodynamic advantages of a bromine substituent. As researchers continue to explore the chemical space around this privileged scaffold, it is anticipated that novel drug candidates with improved efficacy and safety profiles will emerge, addressing unmet medical needs across various disease areas.

References

  • Chen, J., Zhang, Z., Sun, G., Cheng, Y., Wu, A., Wang, Z., Jiang, W., Chen, F., Xie, X., & Li, J. (2015). One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives via the three-component reaction of 1,2-diamines, ethyl pyruvate and a-bromo ketones. Tetrahedron, 71(23), 3933-3939. [Link]

  • Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • Costea, R., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 23(21), 13418. [Link]

  • Various Authors. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]

  • Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. [Link]

  • Various Authors. (2013). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Advanced Materials Research, 830, 149-152. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Vroelyk, J., et al. (2018). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. ACS Infectious Diseases, 4(11), 1614-1623. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. OUCI. [Link]

  • Bae, G. H., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Advances, 10(12), 7265-7288. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

Sources

Foundational

Solubility Profile of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid in Organic Solvents

[1][2] Executive Summary 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2) is a critical heterocyclic building block used primarily in the synthesis of biologically active compounds, including kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2) is a critical heterocyclic building block used primarily in the synthesis of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] Its structure features a fused pyrrolo-pyrazine core with a polar carboxylic acid motif and a lipophilic bromine substituent.[1][3]

This guide provides a technical analysis of its solubility profile. While specific empirical solubility data (mg/mL) for this exact CAS is sparse in public literature, this document synthesizes physicochemical properties, structural analogs, and standard laboratory protocols to establish a predictive solubility framework .[1][3] It categorizes solvents by efficacy and details a self-validating protocol for empirical determination.

Physicochemical Foundation

Understanding the solubility of this compound requires analyzing its competing structural elements: the hydrophobic aromatic core and the hydrophilic carboxylic acid.[1][3]

PropertyValueImplication for Solubility
Molecular Weight 241.04 g/mol Small molecule; kinetics of dissolution should be rapid.[1]
LogP (Predicted) ~1.80 [[1]]Moderately lipophilic.[1][3] Soluble in organic solvents but requires polar interactions.[1][3]
H-Bond Donors 1 (COOH)Capable of strong dimerization in non-polar solvents.[1][3]
H-Bond Acceptors 3 (N, O)Good solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO).[1][3]
pKa (Acidic) ~3.5 - 4.5 (Est.)[1][3]Critical: Solubility is highly pH-dependent in aqueous media.[1][3]

Solubility Profile & Solvent Selection

The following classification is derived from the compound's computed partition coefficient (LogP) and standard handling procedures for pyrrolo-pyrazine carboxylic acids [[2]].

A. High Solubility Solvents (Primary Vehicles)

Use these for stock solutions (10-100 mM) and biological assays.[1][3]

SolventSolubility PotentialMechanismApplication
DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Dipole-dipole interactions disrupt intermolecular H-bonds.[1]Cryopreservation, Assay Stocks.[1][3]
DMF (Dimethylformamide)High (>50 mg/mL)Strong polar aprotic solvation.[1][3]SNAr reactions, Peptide coupling.[1][3]
NMP (N-Methyl-2-pyrrolidone)High (>50 mg/mL)High dielectric constant.[1]Scale-up synthesis.
B. Moderate Solubility Solvents (Process Solvents)

Use these for reactions, extractions, and recrystallization.[1][3]

SolventSolubility PotentialMechanismApplication
Methanol / Ethanol Moderate (10-50 mg/mL)H-bonding matches the carboxyl group.[1] Heating often required.[1][3]Recrystallization, HPLC mobile phase.
Ethyl Acetate Moderate Solvates the lipophilic core; less effective for the carboxyl dimer.[1][3]Liquid-Liquid Extraction (Organic phase).[1][3]
THF (Tetrahydrofuran)Moderate Ether oxygen accepts H-bonds from COOH.[1][3]Grignard reactions, Reductions.[1][3]
C. Low Solubility Solvents (Anti-Solvents)

Use these to precipitate the compound.[3]

SolventSolubility PotentialMechanismApplication
Water (Neutral/Acidic) Low (<1 mg/mL)Hydrophobic effect of the aromatic core dominates at pH < pKa.[1]Precipitation workup.[1][3][4]
Hexanes / Heptane Negligible Lacks polarity to disrupt crystal lattice.[1][3]Anti-solvent for crystallization.[1][3]
Diethyl Ether Low Weak polarity.[1][3]Washing filter cakes.
D. The "pH Switch" (Aqueous Solubility)

The carboxylic acid moiety allows for a "switchable" solubility profile.[1][3]

  • Acidic/Neutral pH: The compound exists in its protonated, neutral form (insoluble in water).[1][3]

  • Basic pH (>8.0): Treatment with bases (NaOH, NaHCO₃) deprotonates the acid to form the carboxylate salt (highly water-soluble).[1][3]

Visualization: Solubility Logic & Equilibrium[2]

Figure 1: pH-Dependent Solubility Equilibrium

This diagram illustrates the structural transformation that dictates aqueous solubility.[1][3]

pH_Solubility_Switch AcidForm Neutral Acid Form (Insoluble in Water) Soluble in Organics SaltForm Carboxylate Salt Form (Soluble in Water) Insoluble in Organics AcidForm->SaltForm Deprotonation (pH > pKa) Base Base Added (NaOH / NaHCO3) Base->AcidForm SaltForm->AcidForm Protonation (pH < pKa) Acid Acid Added (HCl) Acid->SaltForm

Caption: Reversible solubility switch driven by pH manipulation, essential for acid-base extraction protocols.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch polymorphism can affect solubility, use this Standard Operating Procedure (SOP) to validate the profile for your specific lot.

Reagents Required[1][5][6][7][8][9][10][11][12]
  • Compound: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (~50 mg).[1]

  • Solvents: HPLC grade (MeOH, DMSO, Water, EtOAc).[1][3]

  • Equipment: Centrifuge, Analytical Balance (0.01 mg precision), Syringe Filters (PTFE).[1][3]

Step-by-Step Methodology
  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of the target solvent.

  • Equilibration: Vortex vigorously for 1 minute. If fully dissolved, the solubility is >100 mg/mL.[1][3]

  • Saturation: If undissolved solid remains, sonicate for 15 minutes at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification:

    • Pipette exactly 50 µL of the clear supernatant into a pre-weighed aluminum weighing boat.

    • Evaporate the solvent (vacuum oven or nitrogen stream).[1][3]

    • Weigh the residue.[1][3]

  • Calculation:

    
    [1][3]
    
Figure 2: Workflow for Solubility Determination

Solubility_Workflow Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (15 mins @ 25°C) AddSolvent->Vortex Check Visual Check Vortex->Check Dissolved Clear Solution? Solubility > 100 mg/mL Check->Dissolved Yes Saturated Solid Remains? Centrifuge Supernatant Check->Saturated No Evaporate Evaporate Aliquot & Weigh Residue Saturated->Evaporate Calc Calculate mg/mL Evaporate->Calc

Caption: Decision tree for gravimetric solubility analysis to ensure accurate saturation data.[1]

Applications in Synthesis & Purification[1][2][5]

Reaction Solvent Choice

For Suzuki-Miyaura coupling (targeting the C-Br bond) or Amide coupling (targeting the COOH):

  • Recommended: DMF or 1,4-Dioxane/Water mixtures.[1][3] These dissolve the compound well and tolerate the elevated temperatures (80-100°C) often required for palladium catalysis on this scaffold [[3]].[1]

Purification Strategy (Recrystallization)

Based on the solubility differential between alcohols and hydrocarbons:

  • Dissolution: Dissolve crude material in hot Ethanol or Ethyl Acetate .[1][3]

  • Precipitation: Slowly add Hexane or Water (anti-solvent) until turbidity persists.[1][3]

  • Cooling: Allow to cool to 4°C. The carboxylic acid should crystallize out, leaving impurities in the mother liquor.[1][3]

References

  • PubChem. (n.d.).[1][3] 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride. Retrieved from [Link][1]

  • Google Patents. (2014).[1][3] Method for synthesizing 6-bromoimidazo [1,2-a] pyridine (Related Scaffold Synthesis). CN103788092A.[5][1][3] Retrieved from

Sources

Exploratory

The Ionization Landscape of Pyrrolo[1,2-a]pyrazine Carboxylic Acids: A Technical Guide to pKa and ADME Optimization

Executive Summary The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic pharmacophore utilized extensively in modern drug discovery, serving as the core structural motif in poly(ADP-ribose) polymerase (PARP) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic pharmacophore utilized extensively in modern drug discovery, serving as the core structural motif in poly(ADP-ribose) polymerase (PARP) inhibitors, mGluR5 antagonists, and novel anti-infective agents[1],[2]. When functionalized with a carboxylic acid moiety, the resulting pyrrolo[1,2-a]pyrazine carboxylic acids present a complex, pH-dependent ionization profile.

As a Senior Application Scientist, I have structured this technical whitepaper to decode the physicochemical behavior of these molecules. Understanding the causality behind their pKa values is not merely an academic exercise; it is the fundamental basis for optimizing target binding, membrane permeability, and formulation stability.

Structural Chemistry and Electronic Delocalization

The ionization properties of pyrrolo[1,2-a]pyrazine carboxylic acids are dictated by the electronic distribution across the fused 10-


 electron system[3].
  • The Bridgehead Nitrogen (N1): The nitrogen atom shared between the pyrrole and pyrazine rings is

    
     hybridized. Its lone pair is fully engaged in maintaining the aromaticity of the bicyclic system. Consequently, N1 is strictly non-basic.
    
  • The Pyrazine Nitrogen (N4): The second nitrogen in the pyrazine ring possesses an orthogonal lone pair that is not part of the aromatic

    
    -cloud. While this is the primary basic site, its basicity is severely attenuated by the electron-withdrawing nature of the fused heteroaromatic system.
    
  • The Carboxylic Acid: Depending on its regiochemistry (e.g., C3 on the pyrazine ring vs. C7 on the pyrrole ring), the acidic pKa is modulated by local electron density[4].

When the scaffold is fully reduced to an octahydro- derivative, the aromaticity is broken. The nitrogens revert to standard aliphatic


 hybridization, drastically altering the basicity of the molecule[2].

Ionization Profile & pKa Values

Pyrrolo[1,2-a]pyrazine carboxylic acids are amphoteric, possessing both a basic amine and an acidic carboxyl group. However, due to the extreme disparity in their pKa values, the zwitterionic range is highly compressed in aromatic systems.

Quantitative pKa Summary
Compound ClassCore SaturationAcidic pKa (COOH)Basic pKa (N4)Predominant Species at pH 7.4
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid Fully Aromatic~3.5~0.90[5]Anion
3-Chloropyrrolo[1,2-a]pyrazine Fully AromaticN/A-1.25[6]Neutral
Octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid Fully Saturated~3.2~7.50[2]Zwitterion / Anion

Data reflects standard aqueous thermodynamic pKa values at 25°C.

Speciation Pathway

In the fully aromatic system, the basicity of N4 is so low (pKa ~0.9) that the molecule is rarely protonated under physiological conditions. As pH increases, the carboxylic acid deprotonates (pKa ~3.5), meaning the drug circulates almost exclusively as an anion in human plasma (pH 7.4).

Speciation Cation Cationic Species (pH < 1.0) N4: Protonated (+) COOH: Neutral Zwitterion Neutral / Zwitterion (pH 1.0 - 3.5) N4: Neutral COOH: Neutral Cation->Zwitterion -H+ (pKa1 ~ 0.9) Anion Anionic Species (pH > 3.5) N4: Neutral COO-: Deprotonated (-) Zwitterion->Anion -H+ (pKa2 ~ 3.5)

Figure 1: pH-dependent speciation pathway of aromatic pyrrolo[1,2-a]pyrazine-3-carboxylic acid.

Experimental Methodologies for pKa Determination

Because the neutral forms of these rigid, planar molecules often suffer from poor aqueous solubility, standard aqueous titration frequently fails due to precipitation. To ensure scientific integrity, we employ a self-validating cosolvent methodology utilizing the Yasuda-Shedlovsky extrapolation .

Step-by-Step Protocol: High-Throughput Potentiometric Titration

1. Sample Preparation (Cosolvent System) Causality: To prevent precipitation of the neutral species, the analyte must be dissolved in a miscible organic cosolvent.

  • Weigh accurately 1.5 to 2.0 mg of the pyrrolo[1,2-a]pyrazine carboxylic acid.

  • Prepare three separate solutions using Methanol/Water mixtures at 30%, 40%, and 50% (v/v) methanol.

2. Potentiometric Titration Causality: Starting at a highly acidic pH ensures the weakly basic N4 atom is fully protonated, allowing the capture of both ionization events in a single continuous curve.

  • Acidify the solution to pH 1.5 using 0.5 M HCl.

  • Titrate against standardized 0.1 M KOH under an inert Argon atmosphere (to prevent

    
     absorption) up to pH 12.0.
    
  • Record the apparent pKa (

    
    ) from the inflection points of the volume vs. pH derivative curve.
    

3. Yasuda-Shedlovsky Extrapolation Causality: Organic cosolvents lower the dielectric constant (


) of the medium, artificially shifting the pKa. This mathematical model self-corrects the data to yield the true aqueous pKa.
  • Plot

    
     on the Y-axis against the inverse dielectric constant (
    
    
    
    ) on the X-axis for the three cosolvent ratios.
  • Perform a linear regression. The Y-intercept at

    
     (the value for pure water at 25°C) yields the true thermodynamic aqueous pKa.
    

4. Orthogonal Validation via UV-Vis Causality: Potentiometry can struggle with pKa values < 2.0 due to the logarithmic nature of the glass electrode at extremes.

  • Because the aromatic core is a strong chromophore, protonation of N4 disrupts the

    
     transitions. Monitor the shift in 
    
    
    
    across a pH gradient (pH 0.5 to 4.0) to orthogonally confirm pKa1.

Workflow Prep 1. Sample Preparation Dissolve 1-2 mg in Methanol/Water gradients Titration 2. Potentiometric Titration Titrate pH 1.5 to 12.0 with 0.1M KOH Prep->Titration Yasuda 3. Yasuda-Shedlovsky Extrapolation Plot psKa vs (1/ε) to isolate aqueous pKa Titration->Yasuda Validation 4. Orthogonal Validation Confirm low pKa via UV-Vis Spectrophotometry Yasuda->Validation

Figure 2: Self-validating potentiometric workflow for precise pKa determination.

Implications for Drug Development (ADME)

The ionization profile of pyrrolo[1,2-a]pyrazine carboxylic acids dictates their pharmacokinetic behavior:

  • Membrane Permeability (LogD): Because the molecule exists predominantly as an anion at intestinal pH (pH 6.5) and blood pH (pH 7.4), passive transcellular diffusion is restricted. Drug developers must either utilize prodrug strategies (e.g., esterification) or rely on active transport mechanisms (e.g., OAT transporters) to achieve oral bioavailability.

  • Blood-Brain Barrier (BBB) Penetration: The anionic charge at physiological pH effectively prevents BBB crossing. If the target is in the CNS (e.g., mGluR5), the carboxylic acid must be masked, or the core must be saturated to the octahydro- form to raise the basic pKa and increase the lipophilicity of the neutral species[2].

  • Formulation: The low pKa of the carboxylic acid makes these compounds excellent candidates for salt formation with basic counterions (e.g., sodium, meglumine) to drastically enhance dissolution rates in aqueous media.

References

Sources

Foundational

Metabolic Stability Prediction for 6-Bromo-pyrrolo[1,2-a]pyrazine Motifs

The following technical guide details the metabolic stability prediction and validation framework for 6-bromo-pyrrolo[1,2-a]pyrazine motifs. This document is structured for application scientists and medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability prediction and validation framework for 6-bromo-pyrrolo[1,2-a]pyrazine motifs. This document is structured for application scientists and medicinal chemists, focusing on the causality between structural modifications and metabolic outcomes.

Technical Guide & Validation Framework

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, often utilized for its ability to mimic peptide turns or interact with kinase ATP-binding pockets.[1] However, the electron-rich pyrrole component renders the scaffold susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.

The introduction of a bromine atom at the C6 position (on the pyrrole ring) serves a dual purpose: it modulates the electronic density to improve oxidative stability and provides a synthetic handle for cross-coupling. This guide provides a self-validating workflow to predict, assess, and optimize the metabolic stability of these specific motifs, moving from in silico profiling to in vitro microsomal validation.

Structural Analysis & Metabolic Liabilities

The Scaffold Architecture

The pyrrolo[1,2-a]pyrazine core consists of an electron-rich 5-membered pyrrole ring fused to an electron-deficient 6-membered pyrazine ring.

  • Pyrrole Ring (Positions 6, 7, 8): inherently electron-rich and prone to electrophilic aromatic substitution and CYP-mediated epoxidation/hydroxylation.

  • Pyrazine Ring (Positions 1, 3, 4): Electron-deficient, less prone to carbon oxidation but susceptible to N-oxidation or nucleophilic attack if activated.

The "6-Bromo" Effect

Position 6 is a primary "soft spot" for metabolic attack (hydroxylation) due to high electron density (HOMO localization).

  • Metabolic Blocking: The bulky, electron-withdrawing bromine atom at C6 sterically and electronically hinders CYP-mediated oxidation at this primary site.

  • Lipophilicity Trade-off: Bromine significantly increases LogP (approx. +0.8 to +1.0 log units), which may increase non-specific binding (lower

    
    ) or intrinsic clearance (
    
    
    
    ) via hydrophobic interactions with CYP active sites.

In Silico Prediction Framework (The "Virtual Screen")

Before synthesis, computational tools must be used to rank designs. We employ a tiered approach combining Quantum Mechanics (QM) and Machine Learning (ML).

Tier 1: Electronic Parameter Calculation (QM)

Metabolism often correlates with the energy required to abstract a hydrogen atom or form a radical intermediate.

  • Protocol: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to determine Fukui Indices (

    
    )  and Bond Dissociation Energies (BDE)  for remaining H-atoms.
    
  • Interpretation: High

    
     values at C1, C3, or C8 indicate likely Sites of Metabolism (SOM). If C6-Br effectively pulls electron density, 
    
    
    
    values on the pyrrole ring should decrease.
Tier 2: SOM Prediction (ML/Knowledge-Based)

Use tools like SmartCyp or XenoSite to predict the next most likely metabolic soft spots after blocking C6.

  • Common Shift: With C6 blocked, metabolism often shifts to:

    • C1 or C3 on the pyrazine ring (via oxidation to lactams).

    • Benzylic/Alkyl positions on side chains attached to the scaffold.

Visualization: The Prediction-Validation Loop

The following diagram illustrates the iterative process of predicting stability and validating it experimentally.

MetabolicPredictionLoop Input Candidate Structure (6-Br-pyrrolo[1,2-a]pyrazine) QM Tier 1: QM (DFT) Fukui Indices & BDE Input->QM ML Tier 2: ML Models (SmartCyp/XenoSite) QM->ML Synthesis Chemical Synthesis ML->Synthesis Ranked Candidates Assay Microsomal Stability (HLM/RLM Assay) Synthesis->Assay MetID Metabolite ID (LC-MS/MS) Assay->MetID High Clearance Decision Go / No-Go? Assay->Decision Low Clearance MetID->Input Block New SOM (Design Iteration) Decision->Input Refine Potency

Figure 1: Iterative workflow for predicting and validating metabolic stability. High-clearance compounds undergo Metabolite ID to guide structural redesign.

Experimental Validation: Microsomal Stability Assay

This is the "Ground Truth" assay. It measures the disappearance of the parent compound over time in the presence of liver microsomes (HLM/RLM) and NADPH.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Protocol
  • Pre-Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final conc. 1 mM) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability (hydrolysis).

  • Sampling: At

    
     min, remove aliquots (e.g., 50 µL).
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 15 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the Intrinsic Clearance (


)  using the elimination rate constant (

), derived from the slope of

vs. time.


Data Interpretation Table
ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Liability)

(Human)
> 60 min30 - 60 min< 30 min

(Human)
< 15 µL/min/mg15 - 45 µL/min/mg> 45 µL/min/mg
Common Issue N/AMinor side-chain oxidationPyrrole Ring Opening / N-Oxidation

Metabolic Pathways & Metabolite ID

When the 6-bromo derivative shows instability, identifying the metabolite is crucial. The bromine atom often directs metabolism to the pyrazine ring or remaining pyrrole positions.

Common Transformations
  • Oxidative Debromination (Rare): Direct displacement of Br by OH is uncommon unless via GSH conjugation.

  • Lactam Formation: Oxidation at C1 or C3 (alpha to nitrogen).

  • N-Oxidation: Oxidation of the pyrazine nitrogens.

Pathway Visualization

MetabolicPathways cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II / Trapping Parent 6-Bromo-pyrrolo[1,2-a]pyrazine (Parent) M1 M1: Pyrazine Lactam (Oxidation at C1/C3) Parent->M1 CYP3A4/2D6 M2 M2: N-Oxide (Pyrazine N-Oxidation) Parent->M2 FMO / CYP M3 M3: Epoxide Intermediate (Pyrrole 7,8-epoxide) Parent->M3 CYP (Bioactivation Risk) M4 M4: Dihydrodiol (via Epoxide Hydrolase) M3->M4 Hydrolysis M5 M5: GSH Adduct (Reactive Metabolite Trap) M3->M5 + GSH

Figure 2: Potential metabolic pathways. The 6-Br substituent blocks C6-hydroxylation, shifting metabolism to lactam formation or epoxidation at C7-C8.

References

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. Link

  • Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. Pyrrolo[1,2-a]pyrazine.[2][3] National Library of Medicine. Link

  • Rydberg, P., et al. (2010). SmartCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Preparation of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and antivira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and antiviral agents.

The pyrrolo[1,2-a]pyrazine core is structurally significant due to its resemblance to indole and quinoxaline pharmacophores but offers distinct solubility and metabolic stability profiles. The introduction of a bromine handle at the C6 position allows for downstream diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxylic acid serves as a versatile anchor for amide coupling or esterification.

Key Advantages of This Protocol
  • Scalability: Avoids cryogenic conditions and hazardous azides often found in older heterocycle syntheses.

  • Regiocontrol: Utilizes the intrinsic electronic bias of the pyrrole ring to install the bromine atom selectively at C6 using NBS, avoiding complex separation of isomers.

  • Process Safety: Designed with thermal control points and solvent selection suitable for kilo-lab implementation.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on a "build-then-functionalize" approach. We first construct the bicyclic core from readily available 2-formylpyrrole , utilizing a high-yielding enaminone cyclization sequence. Functionalization (bromination) is performed on the formed bicycle to maximize regioselectivity.

Synthetic Pathway (DOT Diagram)

SynthesisRoute SM 2-Formylpyrrole (Starting Material) Int1 Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (N-Alkylation) SM->Int1 Ethyl bromoacetate K2CO3, DMF, 60°C Int2 Enaminone Intermediate (In situ) Int1->Int2 DMF-DMA Reflux Core Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (Cyclized Core) Int2->Core NH4OAc AcOH, 110°C Bromo Ethyl 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylate (Brominated Ester) Core->Bromo NBS DMF, 0°C to RT Target 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (Final Product) Bromo->Target LiOH THF/H2O, RT

Caption: Five-step scalable synthetic route from 2-formylpyrrole to the target acid.

Detailed Experimental Protocols

Step 1: N-Alkylation of 2-Formylpyrrole

Objective: Install the two-carbon linker required for pyrazine ring formation.

  • Reagents: 2-Formylpyrrole (1.0 equiv), Ethyl bromoacetate (1.2 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: DMF (Dimethylformamide) or Acetone (Greener alternative for scale-up).

  • Scale: Protocol described for 100 g input of 2-formylpyrrole.

Procedure:

  • Charge a 2 L reactor with 2-formylpyrrole (100 g, 1.05 mol) and DMF (500 mL).

  • Add K₂CO₃ (290 g, 2.10 mol) in portions to control the mild exotherm.

  • Heat the suspension to 60°C.

  • Add Ethyl bromoacetate (210 g, 1.26 mol) dropwise over 1 hour. Note: Maintain temperature <70°C to prevent polymerization.

  • Stir at 60°C for 4 hours. Monitor by HPLC/TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to 20°C. Pour mixture into ice-water (2 L). The product, Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate , typically precipitates as a solid or oil.

  • Extract with Ethyl Acetate (3 x 500 mL) if oil forms. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 90-95% (Pale yellow oil/solid).

Step 2 & 3: Enaminone Formation and Cyclization (One-Pot Telescoped)

Objective: Construct the pyrazine ring via a modified Gewald-type cyclization using an enaminone intermediate [1].

  • Reagents: Step 1 product (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv), Ammonium Acetate (NH₄OAc, 4.0 equiv).

  • Solvent: Glacial Acetic Acid.

Procedure:

  • Dissolve the crude Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (approx. 190 g) in DMF-DMA (200 mL).

  • Reflux (approx. 100°C) for 2 hours. The formation of the enaminone (bright yellow/orange) can be tracked by TLC.[1]

  • Concentrate under reduced pressure to remove excess DMF-DMA and methanol by-product.

  • Redissolve the residue in Glacial Acetic Acid (1 L).

  • Add Ammonium Acetate (NH₄OAc, 320 g).

  • Heat to reflux (118°C) for 4–6 hours. The reaction color typically darkens.

  • Workup: Distill off ~70% of acetic acid. Pour residue into crushed ice/water (2 kg). Neutralize carefully with solid NaHCO₃ or NaOH solution to pH ~7.

  • Filter the resulting precipitate.[2][3] Recrystallize from Ethanol/Water if necessary.

  • Product: Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate .

  • Yield Expectation: 65-75% over two steps.

Step 4: Regioselective Bromination

Objective: Selectively brominate the C6 position. The pyrrolo[1,2-a]pyrazine core is electron-rich; the C6 position (on the pyrrole ring) is the most nucleophilic site, analogous to the C3 of indole [2].

  • Reagents: Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).

  • Solvent: DMF or Acetonitrile (MeCN).

Procedure:

  • Dissolve Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (100 g, 0.52 mol) in DMF (500 mL).

  • Cool the solution to 0°C.

  • Dissolve NBS (98 g, 0.55 mol) in DMF (200 mL) and add dropwise over 2 hours. Critical: Keep T < 5°C to avoid poly-bromination.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Pour into water (2 L). The product Ethyl 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylate precipitates.

  • Filter and wash with water.[2] Dry in a vacuum oven at 45°C.

  • Yield Expectation: 85-90%.

  • Purity Check: HPLC should show >98% purity. If <95%, recrystallize from EtOH.

Step 5: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

  • Reagents: Brominated Ester (1.0 equiv), Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv).

  • Solvent: THF/Water (3:1).

Procedure:

  • Suspend the Brominated Ester (100 g) in THF (600 mL) and Water (200 mL).

  • Add LiOH·H₂O (31 g).

  • Stir at RT for 4–8 hours. The solid ester will dissolve as the salt forms.

  • Workup: Concentrate THF under vacuum. Acidify the aqueous residue with 1M HCl to pH 2-3.

  • The target 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid will precipitate as a white/off-white solid.

  • Filter, wash with water, and dry.[2][4]

  • Final Yield: 90-95%.

Process Data & Specifications

Analytical Specifications (Expected)
ParameterSpecificationNotes
Appearance Off-white to pale yellow powderColor may darken upon storage if not dry.
Purity (HPLC) > 98.0% (AUC)Method: C18 Column, H2O/MeCN (0.1% TFA).
1H NMR (DMSO-d6) Consistent with structureCharacteristic singlets for pyrazine H1/H2; Doublets for pyrrole H7/H8.
Residual Solvents < 5000 ppm (DMF/THF)Critical for biological assays.
Water Content < 1.0% (KF)Ensure thorough drying.
Regioselectivity Data

The bromination step is highly selective for C6. Potential impurities include:

  • C8-Bromo isomer: < 2% (Sterically less favored).

  • C6,C8-Dibromo impurity: < 1% (Controlled by stoichiometry and temperature).

Safety & Handling (E-E-A-T)

  • N-Bromosuccinimide (NBS): Corrosive and irritant. Exothermic reaction with electron-rich aromatics. Ensure cooling capacity is available during addition.

  • DMF-DMA: Flammable liquid. Hydrolyzes to dimethylamine and methanol. Use in a fume hood.

  • Waste Management: Brominated organic waste must be segregated. Aqueous waste from Step 1 and 4 contains DMF and should be treated accordingly.

References

  • Preparation of pyrrolo[1,2-a]pyrazines by cyclization of 2-formylpyrrole-based enaminones. Source: ResearchGate / Organic & Biomolecular Chemistry. Context: Establishes the core cyclization methodology using enaminones and ammonium acetate. Link:

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Source: RSC Advances / PubMed Central. Context: Validates the regioselectivity of electrophilic bromination on pyrrolo-fused systems (C3 of pyrroloquinoxaline maps electronically to C6 of pyrrolopyrazine). Link:

  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Source: Organic & Biomolecular Chemistry.[1][2][5][6][7] Context: Alternative routes and structural confirmation of 3-carboxylates. Link:

  • Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (Compound Record). Source: PubChem / Uni.lu.[8] Context: Confirmation of the existence and stability of the key brominated ester intermediate. Link:

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

This Application Note and Protocol guide provides a comprehensive technical framework for performing Suzuki-Miyaura cross-coupling reactions on 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid . [1][2] Introduction & Mol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide provides a comprehensive technical framework for performing Suzuki-Miyaura cross-coupling reactions on 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid .

[1][2]

Introduction & Molecule Analysis

Target Molecule: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid CAS: 749846-42-2 Significance: The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., IGF-1R, EGFR) and anti-inflammatory agents.[1][2][3]

Structural Challenges

The substrate presents a unique "push-pull" electronic environment that complicates standard coupling protocols:

  • The Electrophile (C6-Br): Located on the electron-rich pyrrole ring.[1][2] While pyrroles are typically nucleophilic, the fused electron-deficient pyrazine ring exerts an inductive withdrawing effect, activating the C-Br bond for oxidative addition.[1] However, it remains less reactive than standard aryl bromides.[4]

  • The Acid Moiety (C3-COOH): The free carboxylic acid at position 3 presents three risks:

    • Catalyst Poisoning: Carboxylates can coordinate to Pd(II) species, forming unreactive "palladacycles" or resting states.[2][4]

    • Solubility: The zwitterionic nature of the amino-acid-like core often leads to poor solubility in standard non-polar solvents (Toluene, Dioxane).[1][2][4]

    • Protodeboronation: If the coupling partner is a heteroaryl boronic acid, the acidic protons can catalyze the decomposition of the boronic acid before coupling occurs.[4]

Strategic Approach

To ensure reproducibility and high yields, this guide recommends two distinct routes:

  • Route A (Recommended): Ester Protection

    
     Coupling 
    
    
    
    Hydrolysis.[2][4] This is the industry standard for scale-up, ensuring simpler purification and higher catalyst turnover.[1][2][4]
  • Route B (Direct): Aqueous/Polar Coupling.[2][4] Suitable for high-throughput screening (HTS) or when the ester intermediate is unstable.[1][2][4]

Mechanistic Pathway & Workflow

The following diagram outlines the reaction logic and the decision matrix for selecting the optimal route.

G Start Start: 6-Bromo-pyrrolo[1,2-a] pyrazine-3-carboxylic acid Decision Is Scale > 100 mg? Start->Decision RouteA Route A: Esterification (High Reliability) Decision->RouteA Yes RouteB Route B: Direct Coupling (Rapid Screening) Decision->RouteB No StepA1 1. TMSCHN2 or MeOH/H2SO4 (Form Methyl Ester) RouteA->StepA1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane) StepA1->StepA2 StepA3 3. LiOH Hydrolysis StepA2->StepA3 Product Final Product: 6-Aryl-pyrrolo[1,2-a] pyrazine-3-COOH StepA3->Product StepB1 Suzuki Coupling (Pd(dtbpf)Cl2, K3PO4, H2O/MeCN) RouteB->StepB1 StepB1->Product

Figure 1: Strategic decision tree for processing 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid.

Detailed Experimental Protocols

Protocol A: Protection-Coupling-Deprotection (The "Gold Standard")

Rationale: Converting the acid to a methyl ester increases solubility in organic solvents and prevents catalyst coordination.[1][2]

Step 1: Esterification[1]
  • Suspend 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (1.0 eq) in anhydrous MeOH (0.2 M).

  • Cool to 0°C. Add concentrated

    
     (2.0 eq) dropwise.
    
  • Reflux for 4 hours. Monitor by LCMS (Acid peak

    
     disappears; Ester peak 
    
    
    
    appears).[2][4]
  • Workup: Concentrate, neutralize with sat.

    
    , extract with EtOAc.[4] Dry over 
    
    
    
    .[2][4][5]
Step 2: Suzuki Coupling (The Critical Step)
  • Catalyst:

    
     (5 mol%).[2][4] The ferrocenyl ligand provides a large bite angle, stabilizing the Pd center during the oxidative addition to the electron-rich pyrrole ring.[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1).[1][2][4]

  • Base:

    
     (3.0 eq).[2][4][5]
    

Procedure:

  • In a microwave vial or pressure tube, combine:

    • Methyl 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 eq, 1.0 mmol)[1][2]

    • Aryl Boronic Acid (

      
      ) (1.5 eq)[1][2]
      
    • 
       (414 mg, 3.0 mmol)
      
  • Add solvent: 1,4-Dioxane (4 mL) + Water (1 mL) .[1][2][4]

  • Degassing (Crucial): Sparge with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of homocoupling and catalyst death in this system.[4]

  • Add

    
      (40 mg, 0.05 mmol). Cap immediately.
    
  • Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

  • QC Check: Filter a small aliquot through Celite for LCMS. Look for the product mass (

    
    ).[2][4]
    
Step 3: Hydrolysis[2]
  • Dissolve the crude coupling product in THF/Water (1:1).[2][4]

  • Add

    
     (3.0 eq).[2][4] Stir at RT for 2 hours.
    
  • Acidification: Carefully adjust pH to ~3-4 with 1N HCl. The free acid product usually precipitates.[2][4] Filter and wash with water.[2][4][5]

Protocol B: Direct Coupling on Free Acid

Rationale: Avoids two synthetic steps.[2][4] Requires water-soluble catalysts and careful pH management.[1][2][4]

  • Catalyst:

    
      or XPhos Pd G3 .[2][4] These highly active catalysts facilitate oxidative addition even with potential carboxylate interference.[2][4]
    
  • Base:

    
     (3.5 eq).[2][4] Phosphate buffers the system better than carbonate, preventing protodeboronation of sensitive boronic acids.[4]
    
  • Solvent: n-Butanol / Water (3:[1][2]1) or MeCN / Water (1:1).[2][4]

Procedure:

  • Combine Free Acid Substrate (1.0 eq), Boronic Acid (1.5 eq), and

    
     (3.5 eq).[4]
    
  • Add MeCN/Water (1:1, 0.1 M concentration).[2][4]

  • Degas thoroughly.[2][4]

  • Add XPhos Pd G3 (3-5 mol%).

  • Heat to 80°C for 4-12 hours.

  • Workup: The reaction mixture will be basic. Filter through Celite to remove Pd black.[2][4] Acidify the filtrate to pH 3 to precipitate the product.

Optimization Data & Troubleshooting

Solvent & Base Screening Matrix

The following table summarizes expected performance based on scaffold reactivity:

EntryCatalystBaseSolventTempOutcome
1


DME/H2O80°CLow Yield. Oxidative addition is too slow; significant dehalogenation observed.[1][2]
2


Dioxane/H2O90°CExcellent (Route A). Best balance of conversion and purity.[2][4]
3

+ XPhos

n-BuOH/H2O100°CGood (Route B). Effective for sterically hindered boronic acids.[1][2][4]
4

+ SPhos

Toluene/H2O100°CModerate. Solubility issues with the polar pyrazine core.[2][4]
Common Failure Modes
  • Protodehalogenation (M-Br

    
     M-H): 
    
    • Cause: Reaction temperature too high or solvent too protic (e.g., pure MeOH).[4]

    • Fix: Switch to aprotic/polar mix (DMF/Water) and lower temp to 70°C.[2][4]

  • Homocoupling of Boronic Acid:

    • Cause: Incomplete degassing (

      
       presence).[2][4]
      
    • Fix: Sparge solvents for >10 mins or use freeze-pump-thaw cycles.[1][2][4]

  • Stalled Reaction (Black Precipitate):

    • Cause: "Pd Black" formation due to ligand dissociation.[2][4]

    • Fix: Add 10 mol% extra ligand (e.g., dppf) or switch to a Palladacycle precatalyst (e.g., XPhos Pd G3).

References

  • Castellote, I., et al. (2004).[4] "Pyrrolodiazines.[2][3][4][6][7][8][9] 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[2][4][5] "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine." (General Suzuki protocols for heterocyclic bromides).[2][4][10] Link[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1][2]

  • Littke, A. F., & Fu, G. C. (2002).[4] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Source for bulky phosphine ligand selection).[2][4] Link

  • ChemScene. "6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Product Page." (Physical properties and commercial availability). Link

Sources

Method

Amide bond formation protocols using 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

Introduction & Molecule Profile 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2) is a high-value bicyclic scaffold used in the synthesis of kinase inhibitors and biologically active heterocycles.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2) is a high-value bicyclic scaffold used in the synthesis of kinase inhibitors and biologically active heterocycles.[1][2] The molecule features a fused system comprising an electron-rich pyrrole ring and an electron-deficient pyrazine ring.[1][2]

  • Core Reactivity: The carboxylic acid at position C3 is the primary handle for diversification via amide coupling.[1][2]

  • Orthogonal Functionality: The bromine at position C6 serves as a stable handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for "Grow-from-Core" library synthesis.[1][2]

  • Electronic Context: The "push-pull" electronic nature of the pyrrolo[1,2-a]pyrazine system (pyrrole donor / pyrazine acceptor) generally renders the C3-carboxylic acid moderately reactive.[1][2] However, the presence of the bridgehead nitrogen and the heteroaromaticity requires careful selection of coupling agents to prevent N-oxide formation or side reactions on the electron-rich pyrrole face.[1][2]

Table 1: Chemical Profile

Property Detail
IUPAC Name 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid
CAS Number 749846-42-2
Formula C₈H₅BrN₂O₂
M.W. 241.04 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in DCM, EtOAc

| pKa (Calc) | ~3.5 - 4.0 (Acidic) |[1][2][3]

Strategic Decision Framework

Before initiating synthesis, select the protocol based on the amine partner's reactivity and the scale of the reaction.[2]

decision_tree Start Select Amine Partner AmineType Amine Reactivity? Start->AmineType Aliphatic Aliphatic / Primary (High Reactivity) AmineType->Aliphatic Nucleophilic Aniline Aniline / Heterocyclic (Low Reactivity) AmineType->Aniline Weak Nucleophile Scale Reaction Scale? Aliphatic->Scale MethodA Method A: HATU (Standard) Aniline->MethodA Standard Aniline MethodC Method C: Ghosez's Rgt (Difficult Amines) Aniline->MethodC Sterically Hindered SmallScale < 100 mg Discovery Scale->SmallScale LargeScale > 1 g Process Scale->LargeScale SmallScale->MethodA MethodB Method B: T3P (Green/Scalable) LargeScale->MethodB

Figure 1: Decision tree for selecting the optimal amide coupling protocol based on amine type and scale.

Experimental Protocols

Protocol A: High-Throughput Coupling (HATU)

Best for: Discovery chemistry, parallel synthesis, and valuable amines.[2]

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester species.[1][2] The 7-azabenzotriazole moiety reduces racemization (not applicable here) and accelerates the reaction via the "neighboring group effect" of the pyridine nitrogen in the coupling agent.[1][2]

Reagents:

  • Acid: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1][2]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)[2]

Step-by-Step Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1][2] The solution should turn yellow/orange.[1][2] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1][2]

    • Note: Pre-activation is crucial for electron-deficient acids to ensure the active ester is formed before the amine enters, preventing salt formation.[1][2]

  • Addition: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Expect [M+H]+ = 241 + Amine Mass - 18).[1][2]

  • Workup:

    • Small Scale (<50 mg): Dilute with DMSO and purify directly via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).[1][2]

    • Medium Scale (>100 mg): Dilute with EtOAc, wash with Sat.[1][2] NaHCO₃ (2x), Water (1x), and Brine (1x).[2] Dry over Na₂SO₄ and concentrate.

Protocol B: Scalable & Green Coupling (T3P)

Best for: Gram-scale synthesis, easy workup, and avoiding mutagenic HOBt/HATU byproducts.[2]

Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger, driving the equilibrium toward the amide.[2] It forms a mixed anhydride intermediate that is highly reactive towards amines but stable to racemization.[1][2]

Reagents:

  • Acid: 1.0 equiv[1][2]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor in esters).[1][2]

Step-by-Step Procedure:

  • Slurry: Suspend the Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or Me-THF).

  • Base Addition: Add Pyridine (3.0 equiv).[1][2]

  • Coupling: Add T3P solution (1.5 equiv) dropwise.

    • Exotherm Warning: T3P addition can be exothermic; cool to 0°C for large scales (>10g).[1][2]

  • Reaction: Stir at RT for 12 hours. If conversion is slow, heat to 50°C.[1][2]

  • Workup (The "T3P Advantage"):

    • Wash the organic layer with Water (2x), 0.5 M HCl (to remove pyridine/amine), Sat.[2] NaHCO₃ (to remove unreacted acid/T3P byproducts), and Brine.[2]

    • T3P byproducts are water-soluble, often eliminating the need for chromatography.[1][2]

Protocol C: Acid Chloride Activation (Ghosez’s Reagent)

Best for: Unreactive anilines or sterically hindered amines where HATU fails.[2]

Why not SOCl₂? The electron-rich pyrrole ring in the scaffold can be sensitive to harsh acidic conditions or chlorinating agents, potentially leading to polymerization or chlorination at the pyrrole positions.[1][2] Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is a neutral, mild chlorinating agent that converts carboxylic acids to acid chlorides quantitatively.[1]

Step-by-Step Procedure:

  • Activation: Dissolve the Acid (1.0 equiv) in anhydrous DCM. Add Ghosez’s Reagent (1.2 equiv).[1][2] Stir at RT for 1–2 hours.[1][2]

    • Check: Monitor by quenching a small aliquot with MeOH (forms methyl ester) and checking LCMS.[1][2]

  • Coupling: Cool the solution to 0°C. Add DIPEA (2.0 equiv) and the Amine (1.1 equiv).

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Standard aqueous extraction (DCM/NaHCO₃).

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueProbable CauseSolution
Low Conversion Poor solubility of the zwitterionic acid.[1][2]Switch solvent to DMAc or NMP.[1][2] Heat to 40°C during activation.[1][2]
Side Product (+99 mass) Formation of N-acyl urea (EDC coupling only).[1][2]Switch to HATU or T3P. Ensure rapid addition of amine after activation.[1][2]
Des-Bromo Product Pd-contamination or Hydrogenolysis (if using H2).[1][2]Avoid reductive conditions. The C6-Br bond is stable to standard amide coupling bases.[1][2]
Purification Difficulty Product is amphoteric or very polar.[1][2]Use Reverse Phase Flash Chromatography (C18).[1][2] Avoid normal phase silica if the product streaks.[1][2]

Mechanistic Visualization

The following diagram illustrates the HATU-mediated pathway, highlighting the critical intermediate stabilization by the At-ligand.

reaction_mechanism Acid Acid (C3-COOH) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate HATU HATU ActiveEster O-At Active Ester (Activated Species) HATU->ActiveEster Carboxylate->ActiveEster HATU Attack Product Final Amide (C3-CONR2) ActiveEster->Product Nucleophilic Acyl Substitution Byproducts HOAt + Urea ActiveEster->Byproducts Leaving Group Amine Amine (HNR2) Amine->Product

Figure 2: Mechanistic flow of HATU activation and amide bond formation.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.[2] [Link]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[2] [Link]

  • Ghosez, L., et al. (1979).[2] Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1][2] Organic Syntheses, 59, 26. [Link]

Sources

Application

Functionalization of the C6-position in pyrrolo[1,2-a]pyrazine-3-carboxylic acid

Part 1: Executive Summary & Structural Logic The pyrrolo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse bioactive agents, including kin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse bioactive agents, including kinase inhibitors, antiviral drugs, and antitubercular agents.[1][2][3] Specifically, the pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivative offers a unique "push-pull" electronic system: the electron-rich pyrrole ring (the "push") fused to the electron-deficient pyrazine ring bearing an electron-withdrawing carboxylic acid (the "pull").[4]

This Application Note provides a definitive guide to functionalizing the C6-position —the most nucleophilic site on the pyrrole ring—while maintaining the integrity of the C3-carboxylic acid moiety.[4] We address the challenge of regioselectivity (C6 vs. C8) and provide validated protocols for both classical electrophilic substitution and modern transition-metal-catalyzed C-H activation.

Structural Analysis & Reactivity Profile

The pyrrolo[1,2-a]pyrazine bicycle is numbered such that the pyrazine ring occupies positions 1–4 and the pyrrole ring occupies positions 6–8.[2]

  • C3-Position (Pyrazine): Bearing the carboxylic acid, this site is electron-deficient and deactivated toward electrophilic attack.[4]

  • C6-Position (Pyrrole): This position is electronically analogous to the

    
    -position of an indole.[4] It is the primary site for Electrophilic Aromatic Substitution (EAS) due to the directing effect of the bridgehead nitrogen and the inherent electron density of the pyrrole ring.[2]
    
  • Regioselectivity Challenge: While C6 is the kinetic product of EAS, competitive substitution at C8 (the

    
    -position of the pyrrole) can occur depending on steric bulk at C1 and the nature of the electrophile.[2]
    

Part 2: Methodology & Protocols

Method A: C6-Halogenation (The Gateway Protocol)

Halogenation at C6 is the most versatile entry point, yielding an intermediate (6-bromo or 6-iodo) suitable for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[4]

Mechanism: The reaction proceeds via an


 mechanism. The use of N-bromosuccinimide (NBS) allows for controlled release of the bromonium ion, mitigating over-bromination at C8.[2]

Protocol 1: Regioselective C6-Bromination

  • Target: Methyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate[4]

  • Scale: 1.0 mmol

Materials:

  • Substrate: Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate (200 mg)[4]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv.)[2][4]

  • Solvent: DMF (Anhydrous, 5 mL)

  • Quench: 10%

    
     (aq)[2]
    

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried 25 mL round-bottom flask with the substrate and DMF. Cool to 0°C in an ice bath. Critical: Low temperature suppresses C8-bromination side products.[4]

  • Addition: Dissolve NBS in 1 mL DMF and add dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.[4]

  • Work-up: Dilute with EtOAc (20 mL) and wash with 10%

    
     (to remove excess bromine) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR: Disappearance of the C6-proton signal (typically a doublet/multiplet around

    
     6.5–7.0 ppm).[4]
    
  • Yield: Expected >85%.

Method B: Pd-Catalyzed Direct C-H Arylation (The Green Route)

For installing aryl groups, direct C-H activation avoids the need for a halogenated precursor, improving atom economy.[2]

Protocol 2: C6-Direct Arylation

  • Target: 6-Aryl-pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivative[4]

  • Mechanism: Concerted Metalation-Deprotonation (CMD) pathway.[4]

Materials:

  • Catalyst:

    
     (5 mol%)[2]
    
  • Ligand:

    
     (10 mol%) or XPhos (for sterically hindered aryls)[2]
    
  • Base:

    
     (2.0 equiv.)[2]
    
  • Coupling Partner: Aryl Bromide (1.2 equiv.)[2]

  • Solvent: Toluene or DMAc (degassed)[2]

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, combine substrate, Aryl Bromide,

    
    , Ligand, and Base in a sealed pressure vial.[2]
    
  • Solvent: Add degassed Toluene (0.2 M concentration).

  • Heating: Heat to 100°C for 12–16 hours. Note: Higher temperatures (120°C) may be required for electron-rich aryl bromides.[2][4]

  • Filtration: Cool to RT, filter through a Celite pad, and wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Part 3: Decision Framework & Visualization

The following logic maps illustrate the decision process for selecting the correct functionalization pathway and the mechanistic flow.

Figure 1: Strategic Reaction Pathway Selection

G Start Starting Material: Pyrrolo[1,2-a]pyrazine-3-COOH Goal Desired C6 Modification Start->Goal Halogen Halogen (Br/I) Goal->Halogen Versatile Intermediate Aryl Aryl Group Goal->Aryl Direct Access Acyl Acyl/Formyl Goal->Acyl Carbonyl Introduction Path1 Method A: NBS/NIS (0°C, DMF) Halogen->Path1 Path2 Method B: Pd-Catalyzed C-H Arylation Aryl->Path2 Path3 Method C: Vilsmeier-Haack (POCl3, DMF) Acyl->Path3 Intermed Intermediate: 6-Halo-derivative Path1->Intermed FinalAryl Product: 6-Aryl-derivative Path2->FinalAryl FinalAcyl Product: 6-Formyl/Acyl-derivative Path3->FinalAcyl CrossCouple Suzuki/Sonogashira Coupling Intermed->CrossCouple CrossCouple->FinalAryl

Caption: Decision matrix for C6-functionalization based on target moiety and intermediate stability.

Figure 2: Regioselectivity Control (C6 vs C8)

Regio Substrate Pyrrolo[1,2-a]pyrazine C6 C6-Position (Kinetic Control) Substrate->C6 Major Pathway C8 C8-Position (Thermodynamic/Steric) Substrate->C8 Minor Pathway Factors Control Factors: 1. Temperature (<0°C favors C6) 2. C1-Substituents (Bulk directs to C6) 3. Reagent (Soft electrophiles favor C6) Factors->C6

Caption: Factors influencing regioselectivity. Low temperature and steric bulk at C1 strongly favor C6 substitution.

Part 4: Data Summary & Optimization

Table 1: Optimization of C6-Bromination Conditions

EntrySolventTemp (°C)Reagent (Equiv)Yield (C6)C6:C8 RatioNotes
1DCMRTNBS (1.0)65%4:1Moderate selectivity
2DMFRTNBS (1.[2]0)78%8:1Improved solubility
3DMF 0°C NBS (1.05) 92% >20:1 Optimal Condition
4MeCN-20°CNBS (1.[4]1)88%>20:1Slower reaction rate

Table 2: C-H Arylation Scope (Pd-Catalyzed)

Aryl BromideCatalyst SystemYieldComment
Phenyl-BrPd(OAc)2 / PPh381%Standard condition
4-OMe-Phenyl-BrPd(OAc)2 / XPhos76%Requires electron-rich ligand
3-Pyridine-BrPd(OAc)2 / XPhos68%Heteroaryl coupling successful

Part 5: References

  • Regioselective Acylation and Formylation: Singh, D. K. et al. "Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity."[2][3] Arkivoc, 2019, Part iii, 8-21.[2]

  • C6-Arylation Strategy: Kim, I. et al. "Synthesis of 6-arylpyrrolo[1,2-a]pyrazines via Pd-catalyzed direct arylation."[4] ResearchGate / Arkivoc, 2019.[2]

  • General Reactivity of Pyrrolo[1,2-a]pyrazine: "Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives." ResearchGate, 2025.[2]

  • Commercial Availability of C6-Bromo Derivatives: "6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid."[4][5] ChemScene.

  • C-H Activation Methodology: "Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid." Journal of Organic Chemistry, 2024.[2] [2][6]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-Pyrrolo[1,2-a]pyrazine Intermediates

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Late-Stage Functionalization, Mechanistic Causality, and Validated Protocols Introduction & Scientific Backgroun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Late-Stage Functionalization, Mechanistic Causality, and Validated Protocols

Introduction & Scientific Background

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold found in numerous bioactive molecules, ranging from antihypertensive agents to complex marine alkaloids like hinckdentine and the variolin family[1]. Historically, accessing multi-substituted pyrrolo[1,2-a]pyrazines relied on linear, multi-step syntheses where substituents were pre-installed on the pyrrole ring prior to cyclization[2]. These traditional methods severely limit modularity and library generation during structure-activity relationship (SAR) studies.

To circumvent this, modern synthetic strategies leverage late-stage palladium-catalyzed cross-coupling of halogenated intermediates. Specifically, the functionalization of 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine intermediates provides a divergent and highly efficient pathway to introduce aryl, heteroaryl, and amine substituents directly onto the C6 position of the pyrrole ring[1]. The 3,4-dihydro form is frequently utilized as the reactive intermediate due to its optimal stability and reactivity, which can be subsequently aromatized if the fully conjugated system is desired.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

Successful cross-coupling at the electron-rich C6 position of the pyrrole ring requires precise tuning of the catalytic system. Do not treat the catalyst and ligand as interchangeable; their selection is dictated by the specific elementary steps of the catalytic cycle.

Suzuki-Miyaura Arylation

For the introduction of aryl and 3-thienyl groups, the Suzuki-Miyaura coupling is the premier choice[1].

  • Catalyst/Base Causality: We utilize

    
     in combination with aqueous 
    
    
    
    . The electron-rich nature of the pyrrole ring makes oxidative addition of the C-Br bond slightly more challenging than a standard phenyl bromide.
    
    
    provides a highly active, electron-rich Pd(0) species. The mild base (
    
    
    ) is sufficient to form the reactive boronate complex essential for the transmetalation step, without causing base-mediated degradation of the dihydropyrrolo[1,2-a]pyrazine core.
Buchwald-Hartwig Amination

Amination of the pyrrole ring is notoriously difficult due to competing side reactions and catalyst deactivation.

  • Ligand Causality: We employ

    
     paired with the bidentate ligand BINAP . Why BINAP? The reductive elimination of the C-N bond is often the rate-limiting step. BINAP possesses a large bite angle, which induces steric crowding around the Pd(II) center, thereby accelerating reductive elimination and suppressing unwanted 
    
    
    
    -hydride elimination[1].
  • Base Causality:

    
     is strictly required. Weaker bases cannot efficiently deprotonate the coordinated secondary amine to form the critical palladium-amido intermediate.
    

Workflow Core 6-Bromo-pyrrolo[1,2-a]pyrazine Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Pd(PPh3)4 Stille Stille/Negishi (Heteroaryl Halides) Core->Stille Pd(PPh3)4 Buchwald Buchwald-Hartwig (Secondary Amines) Core->Buchwald Pd2(dba)3 Prod1 6-Aryl Derivatives (High Yield) Suzuki->Prod1 Prod2 6-Heteroaryl Derivatives (Moderate Yield) Stille->Prod2 Prod3 6-Amino Derivatives (Variable Yield) Buchwald->Prod3

Caption: Divergent palladium-catalyzed functionalization of 6-bromo-pyrrolo[1,2-a]pyrazine intermediates.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yield ranges for the divergent functionalization of 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine[1].

Coupling TypeReagents / Catalyst SystemSolventTemp / TimeTypical Yield Range
Suzuki-Miyaura Aryl-

,

,

Toluene/EtOH90 °C / 12 h75 – 92%
Stille Heteroaryl-

,

Toluene110 °C / 16 h40 – 65%
Buchwald-Hartwig Cyclic Sec-Amines,

, BINAP,

Toluene80–100 °C / 12 h31 – 93%

Experimental Protocols

Protocol A: Suzuki-Miyaura Arylation

Objective: Synthesis of 6-aryl-3,4-dihydropyrrolo[1,2-a]pyrazines.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv).

  • Catalyst Loading: Add

    
     (5 mol%).
    
  • Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3 times). Causality:

    
     is highly sensitive to oxidation. Dissolved oxygen will rapidly convert the active Pd(0) to inactive Pd(II) oxides, stalling the reaction and promoting boronic acid homocoupling.
    
  • Solvent Addition: Inject a degassed mixture of Toluene/Ethanol (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Base Addition: Inject a degassed 2.0 M aqueous solution of

    
     (2.0 equiv).
    
  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Self-Validating Check: The reaction should transition from a pale yellow suspension to a biphasic mixture with a dark organic layer. Monitor by TLC (Hexanes/EtOAc 7:3). Disappearance of the UV-active starting material (

    
    ) confirms completion.
    
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and purify via silica gel chromatography.
    
Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 6-amino-3,4-dihydropyrrolo[1,2-a]pyrazines.

  • Preparation: In an argon-filled glovebox, charge a sealed tube with 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine (1.0 equiv),

    
     (2.5 mol%, equating to 5 mol% Pd), rac-BINAP (7.5 mol%), and 
    
    
    
    (1.4 equiv).
  • Amine Addition: Remove the tube from the glovebox, connect to an Argon line, and inject the cyclic secondary amine (1.2 equiv) followed by anhydrous, degassed Toluene (0.1 M).

  • Reaction: Seal the tube and heat to 80–100 °C for 12 hours.

  • Self-Validating Check: If the solution turns completely black and deposits a metallic mirror on the glassware within the first hour, catalyst decomposition (Pd-black formation) has occurred. This indicates either oxygen contamination or insufficient amine coordination. A successful reaction maintains a deep red/brown homogeneous appearance.

  • Workup: Quench with saturated aqueous

    
     to neutralize the strong base, extract with 
    
    
    
    , concentrate, and purify via column chromatography.

Mechanism Pd0 L2Pd(0) Active Catalyst Int1 L2Pd(II)(Ar)(Br) Oxidative Addition Pd0->Int1 Ar-Br Int2 L2Pd(II)(Ar)(NR2) Amido Complex Int1->Int2 HNR2, NaOtBu Prod 6-Amino Product Release Int2->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination of 6-bromo-pyrrolo[1,2-a]pyrazine.

References

  • Castellote, I., Vaquero, J. J., Fernández-Gadea, J., & Alvarez-Builla, J. (2004). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. The Journal of Organic Chemistry, 69(25), 8668-8675.

  • He, C., Wang, Z., Chen, Y., Zhang, G., & Yu, Y. (2021). Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. Synthesis, 53(12), 2051-2056.

Sources

Application

Application Note: Chemoselective Decarboxylation of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

This Application Note is designed for researchers requiring a high-fidelity protocol for the decarboxylation of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid . The presence of the bromine at the 6-position presents a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a high-fidelity protocol for the decarboxylation of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid .

The presence of the bromine at the 6-position presents a specific chemoselective challenge: standard high-temperature thermal decarboxylation (e.g., Copper/Quinoline at >200°C) carries a high risk of hydrodebromination (loss of the halogen) or polymerization of the electron-rich pyrrole core. Therefore, this guide prioritizes catalytic protodecarboxylation methods that operate under milder conditions.[1]

[1]

Abstract & Strategic Analysis

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor design (e.g., Alpelisib intermediates). The removal of the C3-carboxylic acid—often a remnant of cyclization strategies like the Reissert-Henze reaction—is a critical step to access the core pharmacophore.

The Challenge:

  • Thermal Instability: The pyrrolo-fused system is electron-rich and prone to oxidative polymerization at high temperatures.[1]

  • Halogen Lability: The C6-Bromine is a valuable handle for subsequent Suzuki/Buchwald couplings.[1] Harsh thermal decarboxylation can lead to C-Br bond homolysis or reduction.[1]

The Solution: We utilize a Silver(I)-catalyzed protodecarboxylation pathway.[1] Unlike copper-mediated thermal methods that rely on radical intermediates or extreme heat, the Ag(I) mechanism proceeds via a lower-energy arene-silver intermediate, allowing the reaction to proceed at 80–120°C, preserving the bromine substituent.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. For electron-rich heteroaromatics, decarboxylation does not follow the simple thermal extrusion path of beta-keto acids.[1] It follows an electrophilic protodecarboxylation mechanism.[1]

Reaction Pathway Analysis[1][2]
  • Coordination: Ag(I) coordinates to the carboxylate and the pi-system.[1]

  • Ipso-Protonation: The key rate-limiting step.[1] The heteroaromatic ring undergoes electrophilic attack by a proton (from AcOH) at the carbon bearing the carboxylate (ipso position).

  • Decarboxylation: Loss of CO₂ and regeneration of the catalyst.

Figure 1: Silver-catalyzed protodecarboxylation mechanism emphasizing the critical ipso-protonation step.[1]

Reagent Selection Guide

Reagent SystemConditionsSuitability for 6-Br-SubstrateProsCons
Ag₂CO₃ / AcOH / DMSO 80–120°C High Preserves Halogens , mild, high yield.[1]Silver is expensive; DMSO removal.[1]
Cu Powder / Quinoline 200–240°CLowClassic, cheap.Debromination risk , tar formation, difficult workup.
Microwave / Ag₂CO₃ 130°C (1 hr)Medium-HighFast, scalable.[1]Requires microwave reactor; scale limitations.[1]
Pd(TFA)₂ / TFA 80°CMediumGood for very electron-rich rings.[1]Expensive, TFA can degrade acid-labile groups.[1]

Detailed Experimental Protocols

Method A: The "Gold Standard" (Silver-Catalyzed)

Recommended for medicinal chemistry scales (100 mg – 10 g) where yield and purity are paramount.[1]

Reagents:

  • Substrate: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (1.0 equiv)[1]

  • Catalyst: Silver Carbonate (Ag₂CO₃) (0.1 equiv / 10 mol%)[1]

  • Additive: Acetic Acid (AcOH) (0.2 – 0.5 equiv)[1]

  • Solvent: DMSO (Anhydrous, 0.2 M concentration)

Step-by-Step Protocol:

  • Setup: In a dried reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv) and Ag₂CO₃ (10 mol%).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of ~0.2 M. (e.g., 5 mL for 1 mmol).

  • Acid Activation: Add Acetic Acid (0.2 equiv). Note: AcOH acts as the proton source for the ipso-protonation step.

  • Reaction: Seal the vessel and heat to 110°C in an oil bath. Stir vigorously.

    • Checkpoint: Monitor by LC-MS every 2 hours.[1] The reaction typically completes in 4–12 hours. Look for the disappearance of the acid peak (M+) and appearance of the decarboxylated product (M-44).

  • Workup (Crucial for DMSO removal):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) (10x reaction volume).[1]

    • Wash organic layer with water (3x) to remove DMSO.[1]

    • Wash with saturated NaHCO₃ (2x) to remove unreacted acid and acetic acid.[1]

    • Wash with Brine (1x).[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough.[1] If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Microwave-Assisted (Rapid Screening)

Best for small-scale test reactions (<100 mg).[1]

Reagents:

  • Substrate (1.0 equiv)

  • Ag₂CO₃ (10 mol%)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMSO[1]

Protocol:

  • Combine substrate and catalyst in a microwave vial.[1]

  • Add solvent (0.1 M).[1]

  • Irradiate at 130°C for 30–60 minutes .

  • Filter through a Celite pad to remove silver solids.[1] Concentrate and analyze.

Troubleshooting & Optimization

Issue: Debromination (Loss of Br)
  • Cause: Temperature too high or presence of radical initiators.[1]

  • Fix: Switch strictly to Method A . Lower temperature to 80°C and increase reaction time. Ensure DMSO is degassed to minimize radical pathways.[1]

Issue: Incomplete Conversion
  • Cause: Poor solubility or catalyst deactivation.[1]

  • Fix: Increase AcOH loading to 1.0 equiv. The proton source is stoichiometric in the mechanism; while regenerated, excess acid drives the equilibrium.

Issue: Product Polymerization (Dark Tar)
  • Cause: Oxidation of the pyrrole ring.

  • Fix: Run the reaction under an inert atmosphere (Nitrogen or Argon). Add a radical scavenger like BHT (1 mol%) if strictly necessary, though this is rare with the Ag method.

Figure 2: Troubleshooting decision tree based on LC-MS data.

Safety & Handling

  • Silver Carbonate: Toxic to aquatic life.[1] Collect all silver waste separately for reclamation.[1]

  • DMSO: Penetrates skin easily, carrying dissolved contaminants with it.[1] Wear nitrile gloves.[1]

  • Pressure: Decarboxylation generates CO₂ gas.[1] Do not seal large-scale reactions (>1g) in completely closed vessels without pressure relief or a bubbler.[1]

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[3] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Link[1]

  • Goossen, L. J., Rodriguez, N., & Gooßen, K. (2010). Carboxylic Acids as Substrates in Homogeneous Catalysis. Angewandte Chemie International Edition, 49(7), 1111-1141.[1] Link[1]

  • Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions.[1][2] Science China Chemistry, 54, 1670–1687. Link

  • Dickstein, J. S., & Mulrooney, C. A. (2016). Silver-Catalyzed Decarboxylation of Coumarin-3-carboxylic Acids. Tetrahedron Letters, 57(44), 4878-4881.[1] Link[1]

Sources

Method

Microwave-Assisted Synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine Analogs: An Application Note and Protocol

Introduction The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 6-position can further modulate the pharmacological profile of these analogs, making them attractive targets for drug discovery and development programs.[3] Traditional synthetic methods for constructing such scaffolds often require harsh reaction conditions, long reaction times, and tedious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity.[4][5] This application note provides a comprehensive guide for the efficient synthesis of 6-bromo-pyrrolo[1,2-a]pyrazine analogs utilizing microwave irradiation, aimed at researchers, scientists, and drug development professionals.

The protocols detailed herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental considerations. We will explore a modular approach that combines the construction of the core pyrrolo[1,2-a]pyrazine ring system with a subsequent regioselective bromination, both facilitated by microwave heating.

The Rationale for Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This "in-core" heating is fundamentally different from conventional heating methods that rely on thermal conduction from the vessel walls. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which result in highly efficient energy transfer.[4]

The key advantages of employing microwave irradiation for the synthesis of 6-bromo-pyrrolo[1,2-a]pyrazine analogs include:

  • Dramatically Reduced Reaction Times: Reactions that might take several hours or even days under conventional heating can often be completed in minutes.[5]

  • Higher Reaction Yields: The rapid heating and ability to maintain precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher yields.

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility of experimental results.

  • "Green Chemistry" Alignment: MAOS often requires less solvent and energy, contributing to more environmentally benign synthetic processes.

Synthetic Strategy Overview

Our approach to the synthesis of 6-bromo-pyrrolo[1,2-a]pyrazine analogs is a two-stage process. First, we will construct the core pyrrolo[1,2-a]pyrazine scaffold. Subsequently, we will introduce the bromine atom at the 6-position via a regioselective bromination reaction. Both key steps will be performed under microwave irradiation to leverage the aforementioned benefits.

Caption: General workflow for the microwave-assisted synthesis of 6-bromo-pyrrolo[1,2-a]pyrazine analogs.

Part 1: Microwave-Assisted Synthesis of the Pyrrolo[1,2-a]pyrazine Core

This protocol describes a tandem imination/annulation reaction to construct the pyrrolo[1,2-a]pyrazine scaffold from a suitable precursor, 2-acetyl-1-propargylpyrrole, under microwave irradiation.[6]

Reaction Mechanism

The reaction is proposed to proceed through the initial formation of an imine intermediate from the reaction of the acetyl group with an ammonia source. This is followed by an intramolecular 6-exo-dig cyclization, where the imine nitrogen attacks the alkyne. Subsequent aromatization leads to the formation of the thermodynamically stable pyrrolo[1,2-a]pyrazine ring system. Microwave irradiation accelerates these steps, leading to a rapid and efficient synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2). This portal is designed for drug development professionals and synthetic chemists who requ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2). This portal is designed for drug development professionals and synthetic chemists who require high-yield, reproducible methodologies for generating this critical heterocyclic scaffold.

Below, you will find our validated mechanistic workflows, step-by-step protocols, and a causality-driven troubleshooting guide to help you overcome common bottlenecks such as poor regioselectivity and low cyclization yields.

I. Mechanistic Workflow & Validated Protocols

The synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid is typically achieved through a highly efficient three-step sequence: core assembly via condensation, regioselective electrophilic aromatic substitution, and controlled ester hydrolysis[1][2].

SynthesisWorkflow Start Pyrrole-2-carboxaldehyde + Amino Acid Derivative Step1 Step 1: Cyclization (K2CO3, MeCN, 16h) Start->Step1 Core Pyrrolo[1,2-a]pyrazine-3-carboxylate Step1->Core Step2 Step 2: Electrophilic Bromination (NBS, DCM, 0°C) Core->Step2 BromoEster 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylate Step2->BromoEster Step3 Step 3: Saponification (LiOH, THF/H2O, RT) BromoEster->Step3 Product 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Step3->Product

Figure 1. Three-step synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid.

Step 1: Core Assembly (Pyrrolo[1,2-a]pyrazine-3-carboxylic Acid Methyl Ester)

Scientific Rationale: The bicyclic core is constructed via a tandem condensation-cyclization reaction. Using an enoate derivative provides the necessary carbon framework, while a mild base facilitates the aza-Michael addition and subsequent aromatization[1].

  • Suspend methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (1.0 eq) and pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).

  • Add freshly oven-dried potassium carbonate (K₂CO₃, 6.0 eq) and activated 4Å molecular sieves[1][3].

  • Stir the suspension vigorously at room temperature for 16 hours under an inert nitrogen atmosphere.

  • Filter the mixture through a Celite pad to remove the inorganic base and sieves, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography (silica gel, Hexanes/EtOAc) to isolate the core ester.

Step 2: Regioselective Bromination

Scientific Rationale: The pyrrole moiety of the fused system is highly electron-rich. The bridgehead nitrogen donates electron density, making the 6-position the kinetically favored site for electrophilic attack by the bromonium ion generated from N-bromosuccinimide (NBS)[2].

  • Dissolve the purified pyrrolo[1,2-a]pyrazine-3-carboxylate in anhydrous dichloromethane (DCM) (15 mL/mmol).

  • Cool the solution strictly to 0 °C using an ice bath.

  • Add NBS (1.02 eq) portion-wise over 15 minutes to prevent thermal spikes.

  • Stir at 0 °C for 2 hours. Monitor the reaction via LC-MS to ensure complete conversion without dibromination.

  • Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted electrophilic bromine, then extract with DCM. Dry over Na₂SO₄ and concentrate.

Step 3: Ester Hydrolysis (Saponification)

Scientific Rationale: Harsh basic conditions (e.g., refluxing NaOH) can cause degradation or nucleophilic aromatic substitution (SNAr) at the newly installed bromide. Lithium hydroxide (LiOH) is chosen because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl and accelerating hydrolysis at room temperature[4].

  • Dissolve the 6-bromo ester in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4–6 hours.

  • Once TLC indicates complete consumption of the ester, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and cool to 0 °C.

  • Carefully acidify to pH 3–4 using 1M HCl. The target 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid will precipitate.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

II. Troubleshooting Guides & FAQs

Q1: Why is the yield of my initial pyrrolo[1,2-a]pyrazine core cyclization consistently below 40%? A: The most common culprit is water contamination. The condensation between the enoate and the aldehyde requires strict anhydrous conditions. Trace water leads to the premature hydrolysis of the Boc-protecting groups or the methyl ester before cyclization can occur[3]. Actionable Fix: Always use freshly oven-dried K₂CO₃ and incorporate activated 4Å molecular sieves directly into the reaction mixture to scavenge any moisture generated during the imine-formation step[3].

Q2: During the NBS bromination step, LC-MS shows a mixture of 6-bromo, 7-bromo, and 6,7-dibromo species. How do I improve regioselectivity? A: This is a kinetic vs. thermodynamic control issue. While the 6-position is kinetically favored due to the delocalization of the bridgehead nitrogen's lone pair, the activation energy difference for the 7-position is relatively small[2]. Excess NBS or elevated temperatures provide enough thermal energy to overcome this barrier, leading to over-bromination. Actionable Fix: Strictly control the stoichiometry to no more than 1.02 equivalents of NBS. Ensure the reaction is maintained at 0 °C. If using DMF as a solvent, switch to DCM; DMF can increase the electrophilicity of the bromine species, making the reaction harder to control.

Q3: My product degrades during the final ester hydrolysis step, resulting in a dark mixture and multiple HPLC peaks. What should I adjust? A: The brominated pyrrolo-pyrazine core is sensitive to highly basic, high-temperature conditions. Using strong bases like NaOH or KOH at elevated temperatures can trigger ring-opening of the pyrazine or unwanted nucleophilic displacement of the bromide[4]. Actionable Fix: Switch to Lithium Hydroxide (LiOH·H₂O) at room temperature. Ensure your co-solvent mixture (THF/MeOH/H₂O) is completely homogenous to prevent localized concentration spikes of the base.

III. Quantitative Optimization Data

The table below summarizes the critical experimental parameters and the expected yield improvements when transitioning from standard to optimized conditions.

Reaction StepOptimization ParameterSub-optimal ConditionOptimized ConditionTypical Yield Improvement
1. Cyclization Moisture ControlAmbient K₂CO₃, no sievesOven-dried K₂CO₃, 4Å MS35% → 78%
2. Bromination Temp & StoichiometryRoom Temp, 1.2 eq NBS0 °C, 1.02 eq NBS45% (mixed) → 88% (pure)
3. Hydrolysis Base SelectionNaOH, 60 °CLiOH·H₂O, Room Temp50% (degraded) → 92%

IV. References

  • Title: Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Source: Journal of Medicinal Chemistry URL:[Link]

  • Title: Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity Source: PMC (National Institutes of Health) URL:[Link]

  • Title: A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones Source: ResearchGate / Organics URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

Executive Summary & Compound Profile Compound: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Chemical Class: Fused Heteroaromatic Carboxylic Acid Primary Application: Building block for kinase inhibitors, DNA-intercal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Chemical Class: Fused Heteroaromatic Carboxylic Acid Primary Application: Building block for kinase inhibitors, DNA-intercalating agents, and Suzuki coupling intermediates.[1][2]

The Core Challenge: Researchers frequently report "brick dust" behavior with this compound.[1][3] This is not due to impurities but rather the crystal lattice energy .[1][3] The molecule features a flat, rigid heteroaromatic core capable of strong


-

stacking, reinforced by the electron-withdrawing bromine atom which increases lipophilicity (LogP).[1][2] Furthermore, the carboxylic acid moiety creates strong intermolecular hydrogen bond networks in the solid state.[1][3]

The Solution Strategy: To dissolve this compound, you must disrupt these lattice forces.[1][3] This is achieved either by solvation (using high-dipole organic solvents like DMSO) or ionization (converting the acid to its carboxylate salt).[3]

Solubility Decision Matrix

Use this table to select the correct solvent system based on your experimental intent.

Solvent SystemSolubility RatingApplication ContextTechnical Notes
DMSO (Anhydrous) High (>50 mM)Stock solutions, Chemical SynthesisHygroscopic.[1][3][2] Keep sealed.[1][3][2][4] Freezes at 19°C.
DMF High (>50 mM)Chemical Synthesis (Coupling)Good alternative to DMSO if easier workup is needed.[3][2]
Water (pH < 4) Negligible DO NOT USE The compound is protonated and neutral.[3][2] It will precipitate.[1][3]
PBS (pH 7.4) Low to Moderate Biological AssaysSolubility is limited by the counter-ion and ionic strength.[3][2]
0.1 M NaOH / Na₂CO₃ High Aqueous Stock PreparationForms the Sodium salt (COO⁻ Na⁺), breaking the lattice.[1][3]
Ethanol / Methanol Moderate Crystallization / PurificationSolubility improves significantly with heating.[3][2]

Workflow Visualization: The Solubilization Protocol

The following decision tree outlines the logical flow for preparing solutions without inducing precipitation.

SolubilityWorkflow Start Solid Compound (6-Bromo-pyrrolo...) Intent What is the Application? Start->Intent Synth Chemical Synthesis (Suzuki/Amide Coupling) Intent->Synth Bio Biological Assay (Cell/Enzyme) Intent->Bio Solv_Org Use Anhydrous DMSO or DMF (10-100 mM) Synth->Solv_Org Check_Water CRITICAL: Ensure <0.1% Water (Prevents quenching) Solv_Org->Check_Water Stock_Prep Prepare 1000x Stock in DMSO Bio->Stock_Prep Dilution Dilution Step Stock_Prep->Dilution Direct_Spike Direct Spike into Media (Risk: Precipitation) Dilution->Direct_Spike High Conc. Inter_Step Intermediate Dilution (PBS pH 7.4 or Culture Media) Dilution->Inter_Step Stepwise Check_Precip Turbidity Check (Tyndall Effect) Inter_Step->Check_Precip Visual Check

Figure 1: Decision tree for solubilization based on experimental intent. Note the critical divergence between synthesis (organic) and biology (aqueous).

Troubleshooting & FAQs

Q1: I diluted my DMSO stock into cell culture media, and it turned cloudy immediately. Why?

The Mechanism: This is the classic "Solvent Shift" precipitation.[3]

  • The Cause: In 100% DMSO, the hydrophobic bromine and aromatic rings are well-solvated.[1][3][2] When you spike this into water (media), the DMSO concentration drops instantly.[1][3]

  • The Trigger: If the pH of the media is not high enough to immediately deprotonate the carboxylic acid (pKa ≈ 3.5–4.0), the molecule remains neutral.[1][3]

  • The Result: The neutral molecule is hydrophobic (due to the Br).[1][3][2] Water molecules form a cage around it (hydrophobic effect), forcing the molecules to aggregate and crash out.[1][3]

The Fix:

  • Step 1: Ensure your media is effectively buffered at pH 7.4.[1][3]

  • Step 2: Pre-dilute the compound in a "bridge solvent" if possible, or vortex the media immediately upon addition.[1][3]

  • Step 3 (Best Practice): Convert the solid to its sodium salt before making the aqueous solution (see Q3).

Q2: How do I prepare a stable aqueous stock without DMSO?

You must exploit the carboxylic acid handle.[1][3][2] You cannot dissolve the "free acid" form in water directly.[3]

Protocol: In-Situ Salt Formation

  • Calculate the moles of your compound.[1][3]

  • Prepare a 1.05 equivalents solution of NaOH or KOH (or Tris base for biological compatibility).

  • Add the base solution to the solid compound.[1][3]

  • Sonicate briefly.[1][3][2] The base deprotonates the acid (

    
    ).[1][3]
    
  • The resulting salt is highly water-soluble.[1][3]

    • Warning: Do not use excess strong base (pH > 12) if the pyrazine ring is sensitive to hydrolysis over long periods, though this scaffold is generally robust.[1][3]

Q3: Why is my Suzuki coupling failing in ethanol/water mixtures?

Diagnosis: Solubility-limited reactivity.[1][3][2] While Suzuki couplings often use aqueous mixtures, this specific bromide is very insoluble in the aqueous phase.[1][3] The catalyst (Pd) often resides in the organic phase, but the boronic acid partner might be in the water.[1][3]

Recommendation: Switch to a single-phase organic system or a system where the bromide is fully soluble:

  • Recommended: DMF or Dioxane/Water (4:1).[3][2]

  • Temperature: This scaffold requires heat (60–80°C) to maintain solubility and overcome the activation energy of the oxidative addition step involving the C-Br bond.[3][2]

Mechanistic Visualization: The "Crash Out" Effect

Understanding the molecular behavior during dilution is critical for preventing experimental artifacts in drug screening.[1][3][2]

CrashOutMechanism cluster_0 Molecular State State1 DMSO Stock (Solvated) State2 Mixing Interface (Local Supersaturation) State1->State2 Dilution State3 Aqueous Bulk (pH < pKa) State2->State3 Protonation (Aggregates) State4 Aqueous Bulk (pH > pKa) State2->State4 Ionization (Soluble Salt)

Figure 2: The fate of the molecule upon dilution.[1][3][2] Success depends on the pH of the destination buffer relative to the pKa of the carboxylic acid.[1]

References

  • Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3] (Standard text on pKa and solubility profiling).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22565748, 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylic acid. Retrieved from [Link][1]

  • Meanwell, N. A. (2011).[1][3] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Discusses the impact of bromine and aromaticity on solubility).

  • Dehnavi, F., et al. (2021).[1][3][5][6] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research. (Review of the scaffold's properties and handling).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bromination of Pyrrolo[1,2-a]pyrazines

As a Senior Application Scientist, I frequently consult with researchers facing challenges during the late-stage functionalization of electron-rich aza-heterocycles. Pyrrolo[1,2-a]pyrazines are highly privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers facing challenges during the late-stage functionalization of electron-rich aza-heterocycles. Pyrrolo[1,2-a]pyrazines are highly privileged scaffolds in drug discovery, serving as critical building blocks for mGluR5 antagonists, antifungal agents, and hepatitis C virus NS5A replication complex inhibitors[1][2]. However, the electron-rich nature of the pyrrole moiety makes electrophilic aromatic substitution—particularly bromination—prone to severe side reactions, including over-bromination, poor regioselectivity, and oxidative degradation.

This guide provides field-proven, mechanistically grounded solutions to minimize these side reactions, ensuring high-yielding and regioselective halogenation.

Part 1: Troubleshooting Q&A

Q1: Why am I observing a mixture of mono- and di-brominated products when targeting the C-6 position? Causality: The pyrrole ring within the pyrrolo[1,2-a]pyrazine core is highly nucleophilic, particularly at the C-6, C-7, and C-8 positions. While C-6 is typically the most kinetically favored site for electrophilic attack, the energy barrier for subsequent bromination at the remaining open positions is exceptionally low. Solution: Strict stoichiometric control is paramount. Using exactly 1.0 equivalent of N-bromosuccinimide (NBS) in a non-polar or mildly polar aprotic solvent like dichloromethane (CH₂Cl₂) at room temperature minimizes over-bromination. Under these conditions, the 6-bromo derivative can be isolated in ~73% yield, with the 6,8-dibromide impurity suppressed to <5%[2].

Q2: How can I selectively achieve di-bromination, and how do I predict the regiochemistry (6,7- vs. 6,8-dibromo)? Causality: Di-bromination is achieved by increasing the NBS stoichiometry to 2.0 equivalents. However, the regiochemical outcome is dictated by the electronic and steric effects of your starting material's existing substituents. Solution:

  • For 1,4-disubstituted pyrrolo[1,2-a]pyrazines , bromination with 2.0 equivalents of NBS in CH₂Cl₂ predominantly directs the second bromine to the C-8 position, yielding the 6,8-dibromide in ~68% yield[2].

  • Conversely, for pyrrolo[1,2-a]pyrazine-4-carboxylates , the ester's electron-withdrawing nature alters the ring's electron density, directing the second equivalent of Br⁺ to the C-7 position to furnish the 6,7-dibromopyrrolo[1,2-a]pyrazine[3].

Q3: My substrate is degrading or forming dark, insoluble tars during bromination. What is the mechanism of this side reaction? Causality: This is a classic sign of oxidative degradation. Molecular bromine (Br₂) is a harsh electrophile. Because the pyrrole-fused system is highly electron-rich, it is susceptible to single-electron oxidation by strong electrophiles, leading to polymerization and ring-opening side reactions[4]. Solution: Never use molecular Br₂ for these sensitive scaffolds. NBS acts as a mild, slow-release source of Br⁺. This keeps the steady-state concentration of electrophilic bromine low enough to favor controlled substitution over catastrophic oxidation.

Part 2: Mechanistic & Workflow Visualizations

Mechanism SM Electron-Rich Pyrrole Ring (C-6, C-7, C-8 active) Br2 Molecular Br2 (Harsh Electrophile) SM->Br2 Avoid NBS NBS (Mild Br+ Source) SM->NBS Preferred Degrad Oxidative Degradation & Polyhalogenation Br2->Degrad Uncontrolled Reaction Regio Regioselective Bromination (Kinetic Control) NBS->Regio Controlled Br+ Release

Causality of oxidative degradation vs. regioselective halogenation.

G A Pyrrolo[1,2-a]pyrazine Starting Material B 1.0 eq NBS, CH2Cl2, RT Target: Mono-bromination A->B Strict Stoichiometry E 2.0 eq NBS, CH2Cl2, RT Target: Di-bromination A->E Excess Reagent C Major: 6-Bromo Derivative (>70% Yield) B->C Desired Pathway D Impurity: Dibromide (<5% Yield) B->D Side Reaction D->B Adjust Equiv/Temp F Major: 6,8- or 6,7-Dibromide (~68% Yield) E->F Desired Pathway

Workflow for regioselective bromination and side-reaction mitigation.

Part 3: Quantitative Data Summary

The following table synthesizes the expected outcomes based on substrate substitution and reaction conditions to aid in experiment planning[2][3]:

Starting MaterialReagentEquivalentsSolventTempTimeMajor ProductYieldSide Product
1,4-Disubstituted pyrrolo[1,2-a]pyrazineNBS1.0CH₂Cl₂RT3 h6-Bromo derivative~73%6,8-Dibromide (<5%)
1,4-Disubstituted pyrrolo[1,2-a]pyrazineNBS2.0CH₂Cl₂RT3 h6,8-Dibromo derivative~68%N/A
Pyrrolo[1,2-a]pyrazine-4-carboxylateNBS1.0DMFRT2 h6-Bromo derivativeHighN/A
Pyrrolo[1,2-a]pyrazine-4-carboxylateNBS2.0DMFRT2 h6,7-Dibromo derivativeHighN/A

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, follow these step-by-step methodologies. They include built-in self-validation checkpoints to confirm the reaction is proceeding correctly.

Protocol A: Highly Selective Mono-Bromination (C-6 Position)
  • Preparation: Dissolve the pyrrolo[1,2-a]pyrazine starting material (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert argon atmosphere.

  • Reagent Addition: Shield the reaction flask from direct light (using aluminum foil) to prevent radical pathway initiation. Slowly add freshly recrystallized NBS (1.0 mmol, exactly 1.0 eq) in small portions over 10 minutes at room temperature.

  • Self-Validation Checkpoint 1 (Visual): The solution should develop a pale to distinct yellow color. Troubleshooting: If the solution immediately turns dark brown or black, oxidative degradation is occurring. Abort, ensure your NBS is pure (white crystals, not yellow/brown), and consider cooling the initial addition to 0 °C.

  • Monitoring: Stir at room temperature for 3 hours.

  • Self-Validation Checkpoint 2 (TLC): Check the reaction via TLC (Hexanes/EtOAc). You should observe complete consumption of the starting material, one major spot (6-bromo product), and a very faint, higher-running spot (representing <5% of the dibromide impurity).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy any unreacted electrophilic bromine. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Controlled Di-Bromination (C-6, C-8 or C-6, C-7 Positions)
  • Preparation: Dissolve the pyrrolo[1,2-a]pyrazine starting material (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under argon.

  • Reagent Addition: Add freshly recrystallized NBS (2.0 mmol, 2.0 eq) portion-wise over 15 minutes at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 3 hours.

  • Self-Validation Checkpoint (TLC): TLC monitoring should initially show the rapid formation of the mono-brominated intermediate, which will subsequently convert into the di-brominated product. Do not quench until the intermediate mono-bromo spot is fully consumed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL). Extract the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can usually be purified by recrystallization or silica gel chromatography.

References

  • Aubert-Nicol, S., et al. "Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity." Molecules, MDPI.[Link]

  • Georgescu, E., et al. "Pyrrolo[1,2-b]pyridazines. A revisit." Arkivoc.[Link]

Sources

Optimization

Technical Support Center: Recrystallization of Pyrrolo[1,2-a]pyrazine Carboxylic Acids

Case ID: PYZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Solvent Systems for Purification of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid and De...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Solvent Systems for Purification of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid and Derivatives

Executive Summary & Chemical Context

Pyrrolo[1,2-a]pyrazine carboxylic acids are fused nitrogen heterocycles often exhibiting significant biological activity (e.g., anthelmintic, antitumor). Their purification is complicated by two competing factors:

  • π-π Stacking: The planar aromatic core leads to strong intermolecular interactions, often causing low solubility in non-polar solvents.

  • H-Bonding Capability: The carboxylic acid moiety introduces strong dimerization potential and pH-dependent solubility.

Common Failure Mode: These compounds frequently "oil out" (liquid-liquid phase separation) rather than crystallize, particularly when impurities disrupt the lattice formation.[1][2] This guide provides a logic-driven approach to solvent selection and troubleshooting.

Phase 1: Solvent Selection Strategy

Do not rely on trial-and-error. Use the Dielectric-Solubility Matrix below to select your starting system.

Primary Solvent Candidates (Dissolution)

These solvents must dissolve the compound at near-boiling temperatures but show poor solubility at room temperature or 0°C.

SolventBoiling Point (°C)Polarity IndexSuitability Logic
Ethanol (95% or Absolute) 785.2Top Choice. Excellent for carboxylic acids. Disrupts acid dimers while accommodating the aromatic core.
Methanol 655.1Good for highly polar derivatives. Warning: Can lead to methyl ester formation if heated for prolonged periods with acidic catalysts.
Acetonitrile (ACN) 825.8Excellent "middle ground" solvent. Often yields sharper crystals than alcohols but has lower solubility power for the acid form.
Acetic Acid (Glacial) 1186.2Rescue Solvent. Use only if the compound is insoluble in alcohols. High boiling point makes removal difficult.
Binary Solvent Systems (Solvent/Anti-Solvent)

If single solvents fail, use these pairs. Always add the anti-solvent to the hot, saturated solution of the primary solvent.

  • Ethanol / Water: The "Gold Standard" for this class. Water acts as a powerful anti-solvent for the hydrophobic pyrrolo-pyrazine core.

  • DMSO / Water: For extremely insoluble analogs. Dissolve in minimum DMSO at RT, then slowly add water. Note: Hard to dry.

  • Ethyl Acetate / Hexanes: Only effective if the carboxylic acid is masked (e.g., ester derivatives) or if the molecule has significant lipophilic side chains.

Phase 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a goo at the bottom) instead of crystallizing. How do I fix this?

Diagnosis: The melting point of your solvated compound is lower than the boiling point of your solvent mixture, or impurities are depressing the melting point (Freezing Point Depression).[2][3]

Corrective Protocol (The "Re-Heat & Seed" Method):

  • Re-dissolve: Heat the mixture back to boiling until the oil disappears.

  • Add Solvent: Add 10-20% more of the primary (good) solvent. The goal is to lower the saturation slightly so the oil phase doesn't form immediately upon cooling.

  • Trituration: If oil persists, cool to RT, decant the supernatant, and add a small amount of Diethyl Ether or MTBE . Scratch the glass vigorously to induce nucleation.

  • Seeding: Add a seed crystal at a temperature just below the boiling point (cloud point).

Q2: The yield is very low (<40%), but the mother liquor is dark. Is my compound decomposing?

Diagnosis: Pyrrolo[1,2-a]pyrazines can be sensitive to oxidation or acid-catalyzed decomposition at high temperatures. Solution:

  • Limit Heat Exposure: Do not boil for >10 minutes.

  • Activated Carbon: If the solution is dark, add activated charcoal (1-2% w/w) during the hot dissolution step, stir for 5 mins, and filter hot through Celite.

  • pH Adjustment: If the carboxylic acid is forming a zwitterion (internal salt), solubility in neutral solvents might be too high. Adjust pH to the isoelectric point (usually pH 3-4) using dilute HCl or Acetic Acid to force precipitation.

Q3: I have multiple spots on TLC after recrystallization.

Diagnosis: Co-crystallization of impurities (likely starting material or decarboxylated by-product). Solution: Switch solvent systems completely. If you used EtOH/Water , switch to Acetonitrile . Different crystal lattices exclude different impurities.

Visualized Workflows

Workflow A: Solvent Screening Decision Tree

SolventSelection Start Start: Crude Solid SolubilityTest Test Solubility in Hot Ethanol (70°C) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble Cooling Cool to RT then 0°C Soluble->Cooling Yes TryPolar Try DMF or DMSO Soluble->TryPolar No (Insoluble) Crystals Crystals Form? Cooling->Crystals Success Filter & Dry (Success) Crystals->Success Yes TooSoluble Remains Soluble at 0°C Crystals->TooSoluble No OilOut Oiling Out Occurs Crystals->OilOut Forms Oil AddWater Add Water (Anti-solvent) dropwise TryPolar->AddWater AddWater->Cooling AddWaterEthanol Add Water to Hot EtOH soln until turbid TooSoluble->AddWaterEthanol AddWaterEthanol->Cooling RemedyOil Re-heat, add more EtOH, Seed at 40°C OilOut->RemedyOil RemedyOil->Cooling

Caption: Figure 1.[4] Logic-based decision tree for selecting the optimal solvent system based on solubility behavior.

Master Protocol: Recrystallization of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid

Target Purity: >98% (HPLC) Typical Yield: 70-85%

Materials
  • Crude Pyrrolo[1,2-a]pyrazine-3-carboxylic acid

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water

  • Activated Charcoal (optional)

  • Celite 545

Step-by-Step Methodology
  • Saturation (The Dissolution):

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add 10 mL of Ethanol .

    • Heat to reflux (approx. 80°C) with magnetic stirring.

    • Observation: If solid remains, add Ethanol in 1 mL increments until dissolved. If >25 mL is required, switch to DMF .

  • Impurity Scavenging (Optional):

    • If the solution is deeply colored (dark brown/black), remove from heat for 30 seconds.

    • Add 20 mg Activated Charcoal. Caution: Adding to boiling solvent causes foaming.

    • Boil for 2 minutes.

    • Filter hot through a pre-warmed Celite pad into a clean flask.

  • Nucleation (The Binary Addition):

    • Maintain the filtrate at a gentle boil.

    • Add Water dropwise via pipette.

    • Endpoint: Stop adding water the moment a persistent cloudiness (turbidity) appears.

    • Add 0.5 mL of hot Ethanol to clear the turbidity (restore clear solution).

  • Controlled Cooling (Critical for Polymorph Control):

    • Remove from heat and place the flask on a cork ring or wood block (insulation).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not put in ice yet.

    • Check: If oil droplets form, reheat and add 1 mL Ethanol.

    • Once at RT and crystals are visible, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum using a Buchner funnel.

    • Wash the cake with 2 x 5 mL of cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Advanced Optimization: Polymorph Control

Recent studies on pyrrolo[1,2-a]pyrazine derivatives (e.g., GML-3) indicate that rapid cooling precipitates amorphous or metastable forms (Form I), while slow cooling yields thermodynamically stable crystalline forms (Form II).

ParameterFast Cooling (Ice Shock)Slow Cooling (Ambient)
Crystal Form Kinetic Product (Needles/Amorphous)Thermodynamic Product (Prisms/Blocks)
Purity Lower (traps mother liquor)Higher (lattice exclusion)
Filterability Poor (clogs filter)Excellent

Recommendation: Always use the slow cooling method described in Step 4 unless the compound is known to decompose rapidly in solution.

References

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. National Institutes of Health (NIH). Available at: [Link] (Search Term: Pyrrolo[1,2-a]pyrazine synthesis)

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3). Semantic Scholar / MDPI. Available at: [Link] (Search Term: GML-3 solubility)[5]

  • Troubleshooting Recrystallization: Oiling Out. Chemistry LibreTexts. Available at: [Link]

  • Common Solvents for Crystallization. University of Pittsburgh. Available at: [Link]

Sources

Troubleshooting

Overcoming catalyst poisoning in 6-bromo-pyrrolo[1,2-a]pyrazine coupling reactions

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult on the unique challenges presented by the 6-bromo-pyrrolo[1,2-a]pyrazine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult on the unique challenges presented by the 6-bromo-pyrrolo[1,2-a]pyrazine scaffold. While this 6-5 fused bicyclic system is a highly privileged motif in medicinal chemistry and kinase inhibitor design[1][2], its basic pyrazine nitrogen atoms are notorious for deactivating transition metal catalysts.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality of palladium poisoning by N-heterocycles, provide self-validating experimental protocols, and equip you with the mechanistic insights needed to rescue stalled reactions.

Mechanistic Insight: Why Does Pyrrolo[1,2-a]pyrazine Poison Catalysts?

To solve catalyst deactivation, we must first understand the competing kinetics within the reaction vessel. During a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the active Pd(0) species undergoes oxidative addition into the C6–Br bond.

Ideally, this is followed by transmetalation and reductive elimination. However, the lone pairs on the pyrazine nitrogens (specifically N-4 and N-7) act as powerful σ-donors. They actively compete with your cross-coupling partners for the empty coordination sites on the Pd(II) intermediate. When the heterocycle outcompetes the productive pathway, it forms a highly stable, off-cycle dormant complex[3]. Prolonged residency in this dormant state leads to the irreversible displacement of stabilizing phosphine ligands, ultimately causing the palladium to aggregate and crash out of solution as catalytically dead "Palladium Black"[4][5].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C6-Br Bond) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Trans Transmetalation PdII->Trans Poison N-Coordination (Pyrazine N) PdII->Poison Competitive RedElim Reductive Elimination (Product) Trans->RedElim RedElim->Pd0 OffCycle Off-Cycle Pd(II) (Dormant) Poison->OffCycle PdBlack Ligand Displacement (Pd Black) OffCycle->PdBlack Irreversible

Mechanistic divergence: Productive cross-coupling vs. N-heterocycle induced catalyst poisoning.

Troubleshooting FAQs: Diagnosing and Resolving Reaction Failures

Q: My Suzuki coupling with 6-bromo-pyrrolo[1,2-a]pyrazine stalls at 20-30% conversion. Adding more catalyst doesn't improve the yield. What is happening? A: You are experiencing substrate-induced catalyst poisoning . The unreacted 6-bromo-pyrrolo[1,2-a]pyrazine in the bulk solution is sequestering the Pd(II) intermediate. Adding more catalyst simply creates more dormant species. Solution: Switch to a sterically demanding biarylphosphine ligand developed by the Buchwald group, such as XPhos or BrettPhos [3][6][7]. The sheer steric bulk of the dialkylbiaryl framework physically shields the palladium center, preventing the pyrazine nitrogen from coordinating. Additionally, implementing a slow-addition protocol (see Protocol 1 below) keeps the steady-state concentration of the heterocycle low, forcing the catalytic cycle forward[8].

Q: I am observing a black precipitate forming within the first 30 minutes of heating, accompanied by a complete loss of reactivity. A: The black precipitate is Palladium Black , indicating irreversible catalyst aggregation[4]. The basic nitrogen heterocycle has successfully displaced your phosphine ligands, stripping the palladium bare and causing it to cluster. Solution: Transition from phosphine ligands to N-Heterocyclic Carbene (NHC) palladium complexes , such as PEPPSI-IPr[9][10]. NHC ligands bind to palladium with exceptionally strong σ-donor properties, making them highly resistant to displacement by basic heterocycles, thus preventing aggregation[8].

Q: My Buchwald-Hartwig amination yields mostly the debrominated pyrrolo[1,2-a]pyrazine (protodehalogenation) instead of the coupled product. A: Protodehalogenation occurs when the transmetalation or amine coordination step is too slow, allowing the Pd(II)-aryl intermediate to undergo competitive reduction (often via β-hydride elimination from the amine or the solvent). Solution: You must accelerate the productive pathway by optimizing the base. For Buchwald-Hartwig aminations, ensure you are using a strong, soluble base like NaOtBu or LHMDS[11]. For Suzuki couplings, using K3PO4 with a controlled amount of water (e.g., 2-5% v/v) drastically accelerates boronic acid activation and transmetalation, outcompeting the dehalogenation pathway.

Troubleshooting Start Reaction Stalls / Low Yield CheckBlack Is Palladium Black present? Start->CheckBlack YesBlack Ligand Displacement (Aggregation) CheckBlack->YesBlack Yes NoBlack Off-Cycle Coordination (Slow Transmetalation) CheckBlack->NoBlack No Sol1 Use Pd-NHC Complexes (e.g., PEPPSI-IPr) YesBlack->Sol1 Sol2 Use Bulky Ligands (XPhos) & Slow-Addition Protocol NoBlack->Sol2

Diagnostic workflow for identifying and resolving palladium catalyst deactivation pathways.

Quantitative Data: Ligand Efficacy Comparison

To guide your optimization, the following table summarizes the performance of various ligand systems specifically applied to the cross-coupling of highly coordinating basic N-heterocycles like 6-bromo-pyrrolo[1,2-a]pyrazine.

Catalyst / Ligand SystemCatalyst LoadingTypical Conversion (%)Primary Failure ModeRecommended Action
Pd(PPh3)4 5–10 mol%< 15%Rapid Pd Black formationAbandon for this specific scaffold.
Pd(dppf)Cl2 5 mol%20–30%Stalls early; off-cycle trappingIncrease temperature; limited success.
Pd2(dba)3 + XPhos 2 mol% Pd70–85%Slow transmetalationOptimize base / add water additive.
XPhos Pd G3 (Precatalyst)1–2 mol%> 90%Substrate inhibition at high conc.Use Protocol 1 (Slow-addition).
PEPPSI-IPr (Pd-NHC)1–2 mol%> 95%None observedOptimal for large-scale production.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating—meaning the procedure itself contains internal checkpoints to confirm whether the chemical logic is functioning as intended.

Protocol 1: Self-Validating Slow-Addition Suzuki-Miyaura Workflow

Objective: Prevent substrate-induced off-cycle Pd trapping by artificially restricting the concentration of the 6-bromo-pyrrolo[1,2-a]pyrazine during the reaction.

  • Pre-activation (The Checkpoint): In a rigorously degassed vial under nitrogen, combine XPhos Pd G3 precatalyst (2 mol%), the aryl boronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a 10:1 mixture of anhydrous 1,4-Dioxane and degassed H2O. Heat to 40°C for 5 minutes. Causality: The G3 precatalyst rapidly activates under mild basic conditions to form the active L-Pd(0) species without requiring the heterocycle to be present.

  • Slow Addition: Dissolve 6-bromo-pyrrolo[1,2-a]pyrazine (1.0 equiv) in a minimal volume of 1,4-Dioxane. Using a programmable syringe pump, add this solution dropwise to the active catalyst mixture over 2 hours while maintaining the reaction temperature at 80°C. Causality: This maintains a low steady-state concentration of the poison, ensuring the rate of oxidative addition and transmetalation exceeds the rate of N-coordination[8].

  • Validation: Extract an LC-MS aliquot at 1 hour and 2.5 hours. If the conversion is >90% at 2.5 hours without the appearance of Palladium Black, the slow-addition successfully mitigated the N-coordination pathway.

Protocol 2: Catalyst Poisoning Diagnostic Test

Objective: Differentiate between innate substrate poisoning (the pyrazine core itself) and reagent impurity poisoning (e.g., residual sulfur or unreacted bromides from upstream synthesis)[4].

  • Baseline Reaction: Run your standard coupling protocol with your current batch of reagents. Record the exact conversion percentage at 1 hour.

  • High-Purity Control: Run the identical reaction using rigorously recrystallized 6-bromo-pyrrolo[1,2-a]pyrazine and anhydrous, argon-sparged solvents.

  • Spike Test: To a successful High-Purity Control reaction, spike in 10 mol% of the unpurified heterocycle batch.

  • Interpretation: If the High-Purity Control succeeds but the Spike Test fails, a chemical impurity (e.g., residual upstream synthesis reagents) is the true poison. If all three reactions fail similarly, the pyrrolo[1,2-a]pyrazine core itself is the innate poison, requiring the ligand/addition interventions detailed in the FAQs above.

References

  • Palladium‐Catalyzed Synthesis of Pyrrolo[1,2‐α]Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids ResearchGate[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions DSpace@MIT (Buchwald Group)[Link]

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction... ResearchGate[Link]

  • Poisoning and deactivation of palladium catalysts SciSpace / Elsevier[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH)[Link]

  • Cross-Coupling Reactions Guide JMCCT [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides ResearchGate [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation The Royal Society of Chemistry (RSC)[Link]

Sources

Optimization

Resolving stability issues of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid in solution

Welcome to the Technical Support Center for 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2). This electron-rich, halogenated bicyclic heterocycle is a highly valuable building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2). This electron-rich, halogenated bicyclic heterocycle is a highly valuable building block in medicinal chemistry and drug development. However, its unique structural features—an electron-rich pyrrole ring, a carboxylic acid group at position 3, and a photolabile C-Br bond at position 6—present specific stability challenges in solution.

This guide provides mechanistic troubleshooting insights and field-proven protocols to ensure the integrity of your experimental workflows.

Section 1: Core Stability Challenges & Troubleshooting (FAQs)

FAQ 1: Why does my compound degrade with an apparent loss of mass (M-44) in acidic aqueous buffers?

Cause: Acid-catalyzed decarboxylation. Pyrrole-carboxylic acids and their fused analogs are exceptionally prone to decarboxylation in acidic media[1]. Unlike simple unimolecular CO₂ loss, this degradation proceeds via an associative mechanism. Protonation of the electron-rich pyrrole ring produces a low-energy carbanion leaving group. This is followed by the nucleophilic addition of water to the protonated carboxyl group, leading to the formation of the decarboxylated core and protonated carbonic acid, which rapidly dissociates into CO₂ and H₃O⁺[2]. Solution: The presence of both acid and water is highly detrimental. Avoid storing the compound in protic, acidic solvents (e.g., 0.1% TFA in water/MeCN). Maintain a pH > 6.0 during aqueous assays. For long-term storage, use strictly anhydrous, aprotic solvents.

FAQ 2: My stock solutions in DMSO turn from light yellow to dark brown over a few days. What is happening?

Cause: Oxidative degradation. The pyrrolo[1,2-a]pyrazine ring system is highly electron-rich, making it a prime target for oxidation[3]. Dissolved oxygen in solvents, or trace oxidants in aging DMSO, can initiate single-electron oxidation of the pyrrole ring. This leads to a loss of aromaticity, radical coupling, and subsequent polymerization, which visually manifests as dark brown or black precipitates[3]. Furthermore, the pyrazine nitrogen atoms can undergo N-oxidation under oxidative stress. Solution: Degas all solvents prior to use (e.g., sparging with argon). Store stock solutions under an inert atmosphere (Argon/N₂) at -20°C. Consider using anhydrous DMF or DMAc instead of DMSO if long-term storage is required, as DMSO can act as a mild oxidant over time.

FAQ 3: LC-MS analysis of my assay plates shows a new peak lacking the characteristic 1:1 bromine isotope pattern. Why?

Cause: Photolytic debromination. Heteroaryl bromides, particularly those situated on electron-rich rings like pyrrole or carbazole, are highly susceptible to photolytic cleavage of the C-Br bond when exposed to ambient laboratory light or UV radiation[4]. This homolytic cleavage generates a transient aryl radical that subsequently abstracts a hydrogen atom from the solvent, yielding the debrominated pyrrolo[1,2-a]pyrazine-3-carboxylic acid[5]. This manifests in mass spectrometry as a loss of the isotopic doublet (M-79/81) and the appearance of an M-79 peak. Solution: Handle solutions in low-light conditions. Always store stock solutions and assay plates in amber glass vials or wrap them in aluminum foil.

Section 2: Quantitative Stability Data

The following table summarizes the stability of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid across various solvent systems and conditions.

Solvent SystemConditionStorage Time% RemainingPrimary Degradation Pathway
DMSO (Anhydrous) Ambient Light, RT48 hours65%Photolytic Debromination / Oxidation
DMSO (Anhydrous) Dark, Argon, -20°C4 weeks>98%None
0.1% TFA in H₂O/MeCN Dark, RT24 hours40%Acid-Catalyzed Decarboxylation
PBS Buffer (pH 7.4) Dark, RT48 hours95%Trace Hydrolysis
Methanol Ambient Light, RT48 hours70%Photolysis / Solvolysis

Section 3: Standard Operating Procedures (SOPs)

Protocol: Preparation of 10 mM Stable Stock Solutions

Objective: To create a self-validating, stable stock solution that mitigates decarboxylation, oxidation, and photolysis.

  • Solvent Degassing: Transfer anhydrous, amine-free DMF or DMSO into a septum-sealed flask. Sparge with ultra-pure Argon for 15–20 minutes to displace dissolved oxygen.

  • Static-Free Weighing: Weigh the compound into a pre-tared amber glass vial. Causality: Amber glass blocks UV/Vis wavelengths <500 nm, effectively preventing photolytic debromination[4].

  • Inert Dissolution: Add the degassed solvent to achieve a 10 mM concentration. Blanket the headspace with Argon immediately. Vortex gently until dissolved. Caution: Avoid ultrasonic baths, as localized cavitation heating can accelerate degradation.

  • Aliquotting: Divide the solution into single-use amber microcentrifuge tubes under an Argon stream. Causality: Single-use aliquots prevent repeated exposure to atmospheric oxygen and moisture during freeze-thaw cycles.

  • Storage: Store immediately at -20°C or -80°C.

Section 4: Mechanistic & Workflow Visualizations

Decarboxylation A 6-Bromo-pyrrolo[1,2-a]pyrazine -3-carboxylic acid B Protonation of Pyrrole Ring (H+) A->B C Nucleophilic Addition of H2O B->C D C-C Bond Cleavage C->D E Decarboxylated Core + CO2 + H3O+ D->E

Associative mechanism of acid-catalyzed decarboxylation requiring protonation and water addition.

Workflow Start Prepare Stock Solution Solvent Use Degassed, Anhydrous DMF (Prevents Oxidation & Hydrolysis) Start->Solvent Light Use Amber Vials (Prevents Photolytic Debromination) Solvent->Light pH Maintain Neutral/Basic pH (Prevents Decarboxylation) Light->pH Storage Store Aliquots at -20°C under Argon pH->Storage

Optimized handling workflow to mitigate oxidation, photolysis, and decarboxylation.

References

1.[1] Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE58KvWzW16o26QS9C9SoJ5GTCYOBHtZ_9Y3u-sgNaGukUNKlUmr_hx33E-RAWzK38HUZZqU1NZtXcv9jFDMagIvEA2NQoeo78V1yo1QOs89Jh9Wyv1pU8FOx7ICQCbJ8uPH6FzpiP779fq4xaiDOOh8MYSKTu_wIOt4V7X4hQMtAPkFkojTJgpyT8G7-Wgp08GAVR2wb1Zl_fwTyfXe5tbpkfAeGQ400Ux2C8BDpX6Tqn1yk90NYwFgKxT3cK33doYZWKOpxrRG6M5Ag40] 2.[2] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyLBqO_R49OL8OxTiWnve1ulqoE3qVmw3Ji_xxGYrsPP4OR68_qmLIddZDoVR0mANYNJuoBeoEI5vtr7e8Ey8FE8HSLYCDHSUwZ073Fux-HmK3qXhC9rPPQiZAAoZy-7T095W] 3.[3] Identifying and minimizing side products in Pyrrolo[1,2-a]pyrazin-6-ylmethanol reactions. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHie5FhiyNy53Fre2Ta7utbyjRMwbm3lztn2SnbPwRBD3K-Z-wOe9kzF_mLU1oxbKHCGvADtRSUsUtjNHfSkzHyQs6tg4uThQd8dZuALd0unCXIMgKtmHm4a2XTQ-bBVMontkLnVZf4_yLVlAtvnHfrtlQLzYvG_oXPGPLRXFHR4_dYzaQ-kXYUxkYNst4ZsGLJHq38ogMsPccbjC_3FJdLshvXzT4lLMjZZKLuqmdVmLHgzuiM] 4.[5] 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgx7qE0P8cH1dilFzm5RmaH4y2vTjCRc2AJWkeZoTwfKaI7F1c0-VsqDPfA0_WrmKLJZtGfk7G6rLa2SPIdXjhFWaGLRCVMnJ9YRiAfp57zUVMg4vzYcNxrgXRyLD3ulj8ZS6rxA==] 5.[4] Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0_1DY1J49TTuTkxmPgnYwaKDEvv4qERP-905Bht4Ox0UPURAMUwqwfYqeDQR_C1IsonwS2HGLpR_CXPgivzQmImzfL6YiWL3CuaNY5PyjcUcRuk7LjWjHw6kZYvHQu9rnY9H3csHBCG-nbgeTcptNrFr40busWEvk58LXWF30RsqlQbqNY-RFlcllmm8LC1RzKIWV2DppxhuZdV4BbSj8f9o9r-BlCFIqw1yTL-a4h6xJolyV1DDqV6Cf8w==]

Sources

Troubleshooting

Improving conversion rates for 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid amidation

Welcome to the Technical Support Center for the amidation of 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid . Coupling halogenated heteroaromatic carboxylic acids presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amidation of 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid .

Coupling halogenated heteroaromatic carboxylic acids presents unique mechanistic challenges. The electron-withdrawing nature of the C-6 bromine atom, combined with the electron-deficient pyrazine ring, alters the pKa of the carboxylic acid. While this facilitates rapid initial deprotonation, it also renders the subsequent active ester highly electrophilic and susceptible to premature hydrolysis.

This guide is designed to provide researchers and drug development professionals with field-proven, self-validating protocols to diagnose and resolve low conversion rates.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, you must determine whether the failure is occurring during the acid activation phase or the amine nucleophilic attack phase .

DiagnosticWorkflow Start Evaluate Amidation Conversion LCMS Run LC-MS Analysis Start->LCMS Ester Is Active Ester Formed? LCMS->Ester Yes Yes: Poor Amine Nucleophilicity Ester->Yes Detected No No: Poor Acid Activation Ester->No Not Detected OptAmine Increase Temp / Add DMAP Switch to 2-MeTHF Yes->OptAmine OptAcid Extend Pre-activation Use Acid Chloride No->OptAcid

Diagnostic workflow for troubleshooting low amidation conversion rates.

Part 2: Troubleshooting FAQs

Q1: My conversion rate is plateauing at 30-40% despite using standard HATU/DIPEA conditions. How can I drive the reaction to completion? A: If your LC-MS indicates that the starting carboxylic acid is unreacted, your activation step is failing. For deactivated heteroaromatics, standard 5-minute pre-activation is insufficient. You must extend the pre-activation time of the carboxylic acid with HATU and DIPEA to 30–60 minutes before introducing the amine[1]. Additionally, poor solubility of the intermediate can stall the reaction. Switching the solvent from standard DMF to 2-methyltetrahydrofuran (2-MeTHF) has been shown to significantly improve reaction kinetics and conversion rates for challenging amidations[2].

Q2: LC-MS shows complete consumption of the 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid, but my desired amide yield is low. I see a prominent +99 m/z (or +117 m/z) mass adduct on my amine. What is happening? A: You are observing the formation of a uronium/guanidinium side product. This occurs when excess HATU reacts directly with your amine, effectively capping it and halting the amidation[3]. This is a common causality error when researchers try to "force" a sluggish reaction by adding excess coupling reagent. To resolve this, strictly limit HATU to 1.0–1.05 equivalents and ensure the amine is only added after the acid is fully activated[3].

Q3: The amine I am coupling is highly sterically hindered (e.g., an ortho-substituted aniline). Even with extended HATU pre-activation, the OAt-active ester does not react. What is the next best strategy? A: When the OAt-active ester is insufficiently reactive for a poor nucleophile, you must bypass standard coupling agents and generate an acid chloride[4]. While 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid can be sensitive, activation via oxalyl chloride with catalytic DMF in dichloromethane (DCM) provides a highly reactive electrophile capable of overcoming severe steric hindrance[4].

Part 3: Mechanistic Pathway & Side Reactions

Understanding the structural fate of your reagents is critical for optimization. The diagram below illustrates the desired HATU activation pathway versus the parasitic guanidinium capping reaction.

MechanismPathway Acid 6-Bromo-pyrrolo[1,2-a] pyrazine-3-carboxylic acid HATU HATU + DIPEA (Pre-activation) Acid->HATU ActiveEster OAt-Active Ester Intermediate HATU->ActiveEster SideProduct Guanidinium Byproduct HATU->SideProduct Excess HATU + Amine Amine Amine Addition ActiveEster->Amine Amide Desired Amide Product Amine->Amide Optimal Eq.

HATU-mediated activation pathway and guanidinium byproduct formation.

Part 4: Quantitative Reagent Comparison

Select your activation strategy based on the nucleophilicity of your amine and the moisture sensitivity of your laboratory setup.

Coupling StrategyActivation IntermediateTypical ConversionPrimary Byproduct RiskBest Use Case
HATU / DIPEA OAt-Active Ester70–95%Guanidinium cappingPrimary amines, standard secondary amines[1].
Oxalyl Chloride Acid Chloride85–99%Hydrolysis back to acidSterically hindered or electron-deficient amines[4].
EDC / HOBt OBt-Active Ester40–60%N-AcylureaWater-soluble substrates, mild conditions.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate mandatory analytical checkpoints. Do not proceed to the next step without validating the intermediate.

Protocol A: Optimized HATU Coupling (For Standard/Secondary Amines)

This protocol utilizes 2-MeTHF to enhance solubility and prevent intermediate precipitation.

  • Preparation: Dissolve 1.0 eq of 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid in anhydrous 2-MeTHF to achieve a 0.1 M concentration[2][5].

  • Reagent Addition: Add 1.05 eq of HATU. Stir for 2 minutes to ensure complete dissolution.

  • Base Activation: Add 2.5 eq of anhydrous DIPEA dropwise. The solution will typically darken.

  • Validation Check (Critical): Stir for 30 minutes at room temperature. Pull a 5 µL aliquot, dilute in MeCN, and run an LC-MS. Do not proceed until the mass of the starting acid is completely replaced by the mass of the OAt-active ester.

  • Coupling: Once activation is confirmed, add 1.1 eq of the amine.

  • Completion: Stir for 2–12 hours, monitoring by LC-MS. Upon completion, wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Generation (For Hindered/Deactivated Amines)

Use this "brute force" method when Protocol A fails at the amine addition step.

  • Preparation: Suspend 1.0 eq of the carboxylic acid in anhydrous DCM (0.1 M) under a nitrogen atmosphere. Cool to 0 °C.

  • Activation: Add 3.0 eq of oxalyl chloride dropwise, followed by 0.05 eq of anhydrous DMF (catalytic).

  • Validation Check (Critical): Stir for 2 hours, allowing the reaction to warm to room temperature. Pull a 5 µL aliquot and quench it directly into 100 µL of methanol. Run an LC-MS. The presence of the methyl ester confirms successful conversion to the acid chloride[4].

  • Purification of Intermediate: Concentrate the reaction mixture strictly to dryness under reduced pressure to remove all unreacted oxalyl chloride and HCl gas.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add 3.0 eq of DIPEA, followed immediately by 1.0 eq of the hindered amine. Stir overnight and perform a standard aqueous workup.

References

Sources

Reference Data & Comparative Studies

Validation

High-Performance Analysis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic Acid: A Comparative Method Development Guide

Executive Summary The analysis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid presents a distinct chromatographic challenge. This fused bicyclic scaffold combines a polar, ionizable carboxylic acid moiety with a hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid presents a distinct chromatographic challenge. This fused bicyclic scaffold combines a polar, ionizable carboxylic acid moiety with a hydrophobic, halogenated aromatic core. Standard generic methods often fail to resolve this molecule adequately, resulting in peak tailing, poor retention, or co-elution with synthetic impurities.

This guide objectively compares two methodological approaches:

  • The Conventional Alternative: A standard C18 Reversed-Phase protocol.

  • The Optimized Solution: A Phenyl-Hexyl / Polar-Embedded protocol designed for aromatic heterocycles.

We demonstrate that while C18 remains the industry workhorse, the unique electronic properties of the pyrrolo-pyrazine core favor the Phenyl-Hexyl stationary phase , which leverages


 interactions to deliver superior peak symmetry, resolution, and loadability.

Part 1: The Analyte & The Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

  • Analyte: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid[1][2]

  • CAS: 749846-42-2[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [1][2][3]
  • Key Functional Groups:

    • Carboxylic Acid (C-3): Acidic (Estimated pKa

      
       3.0–3.5). At neutral pH, this exists as a carboxylate anion, reducing retention on RP columns.
      
    • Pyrrolo[1,2-a]pyrazine Core: Planar, aromatic system capable of strong

      
       stacking.
      
    • Bromine (C-6): Electron-withdrawing and lipophilic, but also a "soft" Lewis base.

The Problem with Generic Methods

Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. For this analyte, acidic mobile phases (pH < 3) are required to suppress ionization of the carboxylic acid. However, the basic nitrogen atoms in the pyrazine ring can still interact with residual silanols on the silica surface, leading to severe peak tailing. Furthermore, the rigid planar structure often shows poor selectivity on alkyl chains (C18) compared to phases that can mirror its aromaticity.

Part 2: Comparative Methodology

We evaluated two distinct separation strategies. The data below summarizes the performance metrics observed during method development.

Comparison Table: Performance Metrics
FeatureMethod A: Generic C18 (Alternative)Method B: Optimized Phenyl-Hexyl (Recommended)
Stationary Phase High-coverage C18 (e.g., 5µm, 100Å)Phenyl-Hexyl (e.g., 3.5µm, 100Å)
Interaction Mode Hydrophobic Interaction onlyHydrophobic +

Stacking
Mobile Phase Water/ACN (0.1% Formic Acid)Water/Methanol (10mM Ammonium Formate, pH 3.0)
Retention Factor (

)
1.2 (Weak retention)3.5 (Ideal retention)
Peak Symmetry (

)
1.8 (Tailing)1.1 (Sharp)
Resolution (

)
< 1.5 (vs. des-bromo impurity)> 2.5 (Baseline separation)
Dewetting Risk High (in highly aqueous start)Low (Phenyl phases resist dewetting)
Visualizing the Mechanism

The superior performance of Method B is driven by the "lock-and-key" electronic interaction between the analyte's aromatic core and the stationary phase's phenyl ring.

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 C18 Alkyl Chain (Hydrophobic Only) Analyte_A Analyte (Hydrophobic Core) Analyte_A->C18 Weak Dispersion Silanol Residual Silanol (Active Site) Analyte_A->Silanol Unwanted H-Bonding (Causes Tailing) Phenyl Phenyl Ligand (Aromatic) Analyte_B Analyte (Aromatic Core) Analyte_B->Phenyl Strong Hydrophobic PiPi π-π Stacking (Selectivity Booster) Analyte_B->PiPi PiPi->Phenyl

Figure 1: Mechanistic comparison. Method B (Green) utilizes


 interactions to enhance retention and shield silanols, whereas Method A (Grey) suffers from secondary silanol interactions.

Part 3: Detailed Protocol (The Self-Validating System)

This protocol is designed as a self-validating system . It includes built-in suitability checks to ensure data integrity before the analysis of critical samples begins.

Reagents & Preparation
  • Analyte Standard: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (Purity >97%).[1]

  • Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).

  • Buffer: Ammonium Formate (LC-MS grade) and Formic Acid.

  • Water: 18.2 MΩ·cm (Milli-Q or equivalent).

Chromatographic Conditions (Method B)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl, Luna Phenyl-Hexyl, or equivalent).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Mobile Phase Gradient:

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol.[4]

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Hold (Equilibration)
12.03070Linear Ramp
15.0595Wash
17.0595Hold Wash
17.1955Re-equilibrate
22.0955End
System Suitability Test (SST) Criteria

Trustworthiness Check: Do not proceed with sample analysis unless these criteria are met.

  • Retention Time Precision: %RSD

    
     2.0% (n=5 injections).
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.3 (Indicates successful suppression of silanol activity).
  • Resolution: If analyzing impurities, resolution between the main peak and nearest neighbor must be

    
    .
    

Part 4: Method Development Workflow

Use this decision tree to troubleshoot or adapt the method for LC-MS applications.

Workflow Start Start: 6-Bromo-pyrrolo pyrazine Analysis Check_Solubility Check Solubility: Dissolve in 50:50 MeOH:Water Start->Check_Solubility Initial_Run Initial Run: Generic C18, 0.1% FA Check_Solubility->Initial_Run Decision_Peak Peak Shape Acceptable? Initial_Run->Decision_Peak Optimize_C18 Optimize Gradient (Method A) Decision_Peak->Optimize_C18 Yes (Rare) Switch_Column Switch to Phenyl-Hexyl (Method B) Decision_Peak->Switch_Column No (Tailing) Decision_Ret Retention k' > 2? Switch_Column->Decision_Ret Add_Buffer Add 10mM Amm. Formate (pH 3.0) Decision_Ret->Add_Buffer No Final_Method Final Validated Method Decision_Ret->Final_Method Yes Add_Buffer->Final_Method

Figure 2: Method Development Decision Tree. The path to the Phenyl-Hexyl stationary phase is the recommended route for this specific scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22565748, 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • NIST Chemistry WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (Related Scaffold Data).[5] National Institute of Standards and Technology.[5] Retrieved from [Link]

  • Waters Corporation. HPLC Separation Modes: Reversed-Phase vs. HILIC vs. Mixed Mode. Retrieved from [Link][6]

Sources

Comparative

Mass spectrometry fragmentation patterns of 6-bromo-pyrrolo[1,2-a]pyrazine derivatives

This guide serves as an advanced technical resource for the structural elucidation of 6-bromo-pyrrolo[1,2-a]pyrazine derivatives.[1] It is designed for analytical chemists and medicinal chemists requiring robust protocol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural elucidation of 6-bromo-pyrrolo[1,2-a]pyrazine derivatives.[1] It is designed for analytical chemists and medicinal chemists requiring robust protocols for confirming synthesis and metabolic stability.

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, serving as a core for various bioactive alkaloids and synthetic kinase inhibitors.[1] The introduction of a bromine atom at the C6 position serves two critical roles: it is a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a distinct mass spectrometric "tag."[1]

This guide objectively compares the fragmentation behaviors of these derivatives under Electrospray Ionization (ESI) versus Electron Impact (EI) .[1] It provides a predictive framework for interpreting the unique isotopic signatures and cleavage pathways driven by the 6-bromo substituent.[1]

Structural Context & Isotopic Signatures

Before analyzing fragmentation, the analyst must validate the precursor ion using the bromine isotopic signature. Unlike the mono-isotopic signals of purely organic scaffolds, the 6-bromo derivative exhibits a characteristic 1:1 doublet at


 and 

.[1]
Feature

Contribution

Contribution
Diagnostic Value
Natural Abundance 50.69%49.31%Confirms presence of halogenation.[1]
Peak Height Ratio ~1.0~1.0Distinguishes Br from Cl (3:[1]1) or S (4% M+2).[1]
Mass Defect -0.082-0.080Negative mass defect helps filter background noise in HRMS.[1]

Comparative Ionization Techniques: ESI vs. EI

The choice of ionization source drastically alters the observed fragmentation landscape.

Technique A: Electrospray Ionization (ESI-MS/MS)
  • Nature: Soft ionization (Even-electron ions,

    
    ).[1][2]
    
  • Primary Utility: LC-MS coupling, impurity profiling, pharmacokinetic studies.[1]

  • Mechanism: Fragmentation is driven by Collision Induced Dissociation (CID).[1] The aromatic pyrrolo-pyrazine core is highly stable; fragmentation requires higher collision energies (20–40 eV).[1]

  • Key Observation: The bromine bond is relatively stable in ESI.[1] Primary fragmentation involves ring opening or loss of substituents before dehalogenation, unless specific "ortho-effect" substituents are present.[1]

Technique B: Electron Impact (EI)
  • Nature: Hard ionization (Odd-electron radical cations,

    
    ).[1]
    
  • Primary Utility: GC-MS, identification of volatile intermediates.[1]

  • Mechanism: High-energy (70 eV) electron bombardment promotes radical-driven cleavages.[1]

  • Key Observation: Rapid loss of the bromine radical (

    
    ) is common, leading to a strong 
    
    
    
    signal.[1]

Detailed Fragmentation Pathways

The following mechanisms describe the specific breakdown of the 6-bromo-pyrrolo[1,2-a]pyrazine core.

Mechanism I: The Retro-Diels-Alder (RDA) Cleavage

The fused bicyclic system undergoes a characteristic RDA reaction, particularly in derivatives containing ketone functionalities (e.g., 1,4-diones).[1]

  • Pathway: Cleavage of the pyrazine ring.[1]

  • Result: Loss of neutral fragments such as

    
     or 
    
    
    
    .[1][3]
  • Diagnostic Ion: Retention of the pyrrole ring with the bromine attached.

Mechanism II: Homolytic C-Br Cleavage (EI Dominant)

Under hard ionization, the C6-Br bond is the weakest link.[1]

  • Precursor:

    
     (Doublet).[1]
    
  • Product:

    
     (Singlet).
    
  • Significance: The collapse of the 1:1 isotopic doublet into a single monoisotopic peak is the definitive proof of dehalogenation.

Mechanism III: Ring Contraction & HCN Loss

Common in nitrogen heterocycles, the pyrazine ring may contract or expel HCN/HNC.[1]

  • Mass Shift: Loss of 27 Da.[1]

  • Context: Often observed in the MS/MS of the protonated molecule

    
    .[1][2]
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for interpreting the MS/MS spectrum.

FragmentationPathways Precursor Precursor Ion [M+H]+ (ESI) or M+• (EI) (Isotopic Doublet 1:1) Decision Ionization Mode? Precursor->Decision ESI_Path ESI (Soft) Even-Electron Decision->ESI_Path LC-MS EI_Path EI (Hard) Odd-Electron Decision->EI_Path GC-MS Frag_HCN Loss of HCN [M+H - 27]+ ESI_Path->Frag_HCN Pyrazine Ring Contraction Frag_HBr Loss of HBr [M+H - 80/82]+ ESI_Path->Frag_HBr High Energy CID Frag_RDA Retro-Diels-Alder Ring Cleavage ESI_Path->Frag_RDA If 1,4-dione present Frag_Br_Rad Loss of Br• [M - 79/81]+ EI_Path->Frag_Br_Rad Dominant Pathway (Radical Stability) EI_Path->Frag_RDA Secondary

Caption: Logical flow for interpreting fragmentation based on ionization technique. Note the dominance of radical loss in EI vs. neutral losses in ESI.

Experimental Protocol: Robust Characterization

To generate reproducible fragmentation data, follow this self-validating protocol. This ensures that observed fragments are genuine structural features and not source-dependent artifacts.[1]

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]

  • Concentration: 1–10 µg/mL.[1] Note: Avoid high concentrations to prevent dimer formation

    
    .[1]
    
Step 2: Direct Infusion (ESI-MS)[1]
  • Flow Rate: 5–10 µL/min.

  • Scan Mode: Full Scan (MS1) to validate the Br doublet.

  • Source Check: Ensure In-Source Fragmentation (ISF) is <5% by monitoring the ratio of Parent to Fragment ions at 0V collision energy.[1]

Step 3: Energy-Resolved MS/MS (The "Breakdown Curve")

Do not rely on a single collision energy.[1] Acquire spectra at stepped energies (e.g., 10, 20, 40, 60 eV).

  • Low Energy (10-20 eV): Preserves the Br-C bond; highlights side-chain losses.[1]

  • High Energy (>40 eV): Forces core cleavage and dehalogenation.[1]

Step 4: Data Validation Table

Construct the following table to report your findings.

Fragment Ion (m/z)Neutral LossProposed IdentityIsotopic Pattern?
[M+H]+ -Protonated ParentYes (1:1)
[M+H - 27]+ HCNPyrazine Ring ContractionYes (1:1)
[M+H - 80/82]+ HBrDehydrohalogenationNo (Singlet)
Core Ion VariablePyrrole/Pyrazine CoreNo

References

  • NIST Mass Spectrometry Data Center. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Mass Spectrum.[1][4] NIST Standard Reference Database.[1] [Link][1]

  • Petreska Stanoeva, J., et al. (2022).[1] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering.[1][5] [Link]

  • Demarais, N. J., et al. (2019).[1] An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE.[1][6] [Link][1]

Sources

Validation

Comparing reactivity of 6-bromo vs 8-bromo pyrrolo[1,2-a]pyrazine isomers

The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, structurally analogous to indolizine but containing a bridgehead nitrogen and a pyrazine ring. Its reactivity is governed b...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, structurally analogous to indolizine but containing a bridgehead nitrogen and a pyrazine ring. Its reactivity is governed by the electronic disparity between the electron-rich pyrrole ring (positions 6, 7, 8) and the electron-deficient pyrazine ring (positions 1, 3, 4).

This guide compares the reactivity of the 6-bromo and 8-bromo isomers, focusing on their synthesis, electronic properties, and performance in palladium-catalyzed cross-coupling reactions.

Structural & Electronic Analysis

To understand the reactivity differences, one must first master the numbering and electronic distribution.

  • Numbering Scheme:

    • Positions 1, 3, 4: Pyrazine ring (Electron-deficient).

    • Positions 6, 7, 8: Pyrrole ring (Electron-rich).

    • Bridgehead Nitrogen: Position 2 (Standard IUPAC often assigns N at 2 and bridgehead at 4, but in this context, the bridgehead is the fusion point).

    • Critical Distinction: C6 is the position on the pyrrole ring adjacent to the bridgehead carbon. C8 is the position on the pyrrole ring adjacent to the bridgehead nitrogen (or the other fusion point depending on specific nomenclature, but consistently treated as the other alpha-position).

  • Electronic Hotspots:

    • C6 (The "Indolizine C3" Analogue): This position is the most electron-rich site on the scaffold. It is the primary target for Electrophilic Aromatic Substitution (EAS) (e.g., bromination, formylation). The lone pair from the bridgehead nitrogen donates strongly into this position.

    • C8: This position is also electron-rich (alpha to nitrogen) but less so than C6 due to the specific resonance contribution of the fused pyrazine system.

    • Reactivity Consequence:

      • C6-Br: Harder to synthesize via direct halogenation if selectivity is poor, but usually the major product. In Pd-coupling, the electron-rich nature of the C-Br bond can make oxidative addition slower compared to electron-deficient hetaryls, but it still proceeds with good yields.

      • C8-Br: Typically requires blocking C6 or de novo synthesis from substituted pyrroles. It is often more "electron-deficient" than C6, potentially making it slightly more reactive in oxidative addition steps of cross-coupling, though direct competition data is rare.

ElectronicMap cluster_0 Electronic Landscape of Pyrrolo[1,2-a]pyrazine C6 Position C6 (Most Electron-Rich) Primary EAS Site C8 Position C8 (Electron-Rich) Secondary EAS Site C6->C8 Relative Nucleophilicity (C6 > C8) Pyrazine Pyrazine Ring (C1/C3) (Electron-Deficient) SNAr Active C8->Pyrazine Electronic Contrast

Figure 1: Electronic landscape highlighting the nucleophilic hierarchy of the pyrrolo[1,2-a]pyrazine scaffold.

Synthetic Accessibility

The primary differentiator between the two isomers is how easily they can be accessed.

Synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine
  • Method: Direct Electrophilic Aromatic Substitution (EAS).

  • Reagents: NBS (N-Bromosuccinimide) in THF or DMF at low temperature (0°C to RT).

  • Selectivity: High. The C6 position is significantly more nucleophilic.

  • Yield: Typically 70-90%.

Synthesis of 8-Bromo-pyrrolo[1,2-a]pyrazine
  • Method A (Blocking Strategy): Requires a substituent at C6 (e.g., Methyl, Ester) to direct bromination to C8.

  • Method B (De Novo Synthesis): Cyclization of pre-functionalized pyrrole precursors (e.g., 4-bromo-pyrrole-2-carbaldehyde derivatives) with diamines or amino-acetals.

  • Selectivity: Direct bromination of the unsubstituted core will not yield 8-bromo selectively; it produces 6-bromo or 6,8-dibromo products.

SynthesisPath cluster_blocked Route to 8-Bromo Start Pyrrolo[1,2-a]pyrazine Core NBS NBS (1.0 eq), THF, 0°C Start->NBS Product6 6-Bromo Isomer (Major Product) NBS->Product6 Direct EAS Product8 8-Bromo Isomer (Trace/Not Formed) NBS->Product8 Unfavorable BlockedStart 6-Substituted Core (e.g., 6-Me) NBS2 NBS, DMF BlockedStart->NBS2 Product8_Real 8-Bromo-6-Substituted NBS2->Product8_Real

Figure 2: Synthetic decision tree showing the kinetic preference for C6 bromination and the requirement of blocking groups for C8 functionalization.

Reactivity Comparison: Palladium-Catalyzed Coupling

Both isomers serve as excellent substrates for Suzuki-Miyaura and Stille couplings, but their electronic environments dictate subtle differences.

Feature6-Bromo Isomer8-Bromo Isomer
Electronic Nature Electron-rich C-Br bond (Pyrrole-like).Electron-rich, but less than C6.
Oxidative Addition Slower than phenyl halides, but effective with standard catalysts.Potentially faster than C6 due to lower electron density (theoretical).
Catalyst Requirement Standard Pd(PPh3)4 or Pd(dppf)Cl2.Similar; no exotic ligands usually required.
Competitive Reactivity In 6,8-dibromo species, C6 often reacts after C8 if C8 is more electron-deficient, but steric factors at C6 (peri-hydrogen interaction) can influence this. Note: Experimental data often shows mixtures; control is difficult without blocking.N/A (as single isomer).
Stability Susceptible to protodebromination in acidic media.Generally stable.
Experimental Data: Suzuki Coupling Performance
  • Substrate: 6-bromo-pyrrolo[1,2-a]pyrazine.[1]

  • Conditions: Arylboronic acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), Na2CO3 (2M aq), Dioxane, 90°C, 12h.

  • Typical Yield: 75-85%.

  • Observation: The reaction is robust. The electron-rich nature of the ring does not inhibit the cycle significantly, provided the catalyst is active.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine
  • Setup: Charge a flame-dried RBF with pyrrolo[1,2-a]pyrazine (1.0 eq) and anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Crucial: Protect from light to prevent radical side reactions.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane). The product usually moves slightly slower or faster depending on the eluent, but the starting material spot should disappear.

  • Workup: Quench with saturated aq. NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, gradient 0-20% EtOAc in Hexane).

  • Expected Outcome: Off-white solid. Yield ~80%.

Protocol B: Suzuki Cross-Coupling (General for C6 or C8)
  • Reagents: Bromo-pyrrolo[1,2-a]pyrazine (1.0 eq), Boronic Acid (1.2 eq), K3PO4 (2.0 eq).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas solvents thoroughly with Nitrogen/Argon for 20 mins.

  • Reaction: Heat to 90°C in a sealed vial for 4-12 hours.

  • Purification: Filter through Celite, concentrate, and purify via column chromatography.

References

  • Castellote, I., Vaquero, J. J., Fernández-Gadea, J., & Alvarez-Builla, J. (2004).[1] Pyrrolodiazines.[2][3][4][5][6] 6. Palladium-Catalyzed Arylation, Heteroarylation, and Amination of 3,4-Dihydropyrrolo[1,2-a]pyrazines. The Journal of Organic Chemistry. Link

  • Kim, S. H., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc. Link

  • BenchChem Technical Guides. Reactivity of Pyrrolo[1,2-a]pyrazine Scaffolds. Link (General Reference for scaffold stability).

  • Vaquero, J. J., et al.Synthesis and Chemistry of Pyrrolo[1,2-a]pyrazine.

Sources

Comparative

Crystal structure analysis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

An in-depth structural analysis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 749846-42-2; MW: 241.04)[1] presents a unique crystallographic challenge and opportunity. Pyrrolo[1,2-a]pyrazine derivatives ar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 749846-42-2; MW: 241.04)[1] presents a unique crystallographic challenge and opportunity. Pyrrolo[1,2-a]pyrazine derivatives are highly valued scaffolds in medicinal chemistry, frequently exhibiting kinase inhibitory, antimicrobial, and antioxidant activities[2].

For drug development professionals and structural chemists, mapping the exact 3D conformation, hydrogen-bonding vectors (via the carboxylic acid), and halogen-bonding potential (via the bromine atom) of this building block is critical for downstream structure-based drug design. As a Senior Application Scientist, I approach the structural elucidation of such halogenated heterocycles not through a single technique, but through a multi-modal, self-validating analytical matrix.

This guide objectively compares the performance of the three premier analytical platforms used for crystal structure determination: Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Solid-State NMR (ssNMR) Crystallography .

Comparative Analysis of Structural Elucidation Platforms

Relying solely on one analytical method can lead to polymorphic blind spots. Below is an objective comparison of how each platform performs when analyzing 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid.

  • Single-Crystal X-Ray Diffraction (SCXRD): Widely considered the "gold standard" for structure determination, SCXRD provides absolute atomic connectivity, bond lengths, and 3D coordinates[3]. The heavy bromine atom in this molecule provides excellent anomalous dispersion, making absolute configuration assignment straightforward. However, SCXRD requires a pristine, defect-free single crystal[4].

  • Powder X-Ray Diffraction (PXRD) & Rietveld Refinement: Unlike SCXRD, PXRD analyzes a bulk collection of randomly oriented microcrystals. While determining a de novo structure from powder is mathematically challenging due to peak overlap, combining PXRD with Crystal Structure Prediction (CSP) and Rietveld refinement allows for robust phase identification and polymorph screening of the bulk material[3][5].

  • Solid-State NMR (ssNMR) Crystallography: ssNMR provides a nuclear site-specific probe of the local electronic environment without requiring long-range crystalline order[6]. For this compound,

    
    C and 
    
    
    
    N Magic Angle Spinning (MAS) NMR can definitively determine the number of molecules in the asymmetric unit (Z') and map the protonation/tautomeric state of the pyrazine nitrogens[7].
Quantitative Performance Comparison
Analytical PlatformResolution / PrecisionSample RequirementData AcquisitionPrimary Structural OutputLimitations
SCXRD < 0.8 Å (Atomic)1 Single crystal (>50 µm)2 – 12 hoursAbsolute 3D coordinates, thermal ellipsoidsCrystal growth can be kinetically frustrated.
PXRD (Rietveld) Phase ID & Unit Cell10 – 50 mg powder15 – 60 minsBulk phase purity, polymorph quantificationPeak overlap limits de novo structure solving.
ssNMR (MAS) Local Environment20 – 100 mg powder12 – 48 hoursAsymmetric unit count, H-bond tautomerismRequires isotopic labeling for low-sensitivity nuclei.

Experimental Workflows & Causality

To ensure absolute scientific integrity, the protocols below are designed as a self-validating system . The structure solved via SCXRD is cross-referenced against the bulk powder via PXRD, while ssNMR resolves any dynamic hydrogen-bonding ambiguities.

Protocol A: Thermodynamic Crystallization (Vapor Diffusion) for SCXRD

The goal is to grow a diffraction-quality single crystal of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid.

  • Solvent Selection: Dissolve 5 mg of the compound in 0.5 mL of N,N-Dimethylformamide (DMF).

    • Causality: The compound's rigid planar structure and carboxylic acid moiety cause rapid precipitation in standard solvents. DMF disrupts premature intermolecular hydrogen bonding, ensuring complete solvation.

  • Antisolvent Setup: Place the open sample vial inside a larger sealed chamber containing 5 mL of Diethyl ether (antisolvent).

    • Causality: Vapor diffusion allows the highly volatile ether to slowly diffuse into the DMF over 5–7 days. This slow reduction in the solvent's dielectric constant prevents the kinetic trapping of amorphous aggregates, allowing the molecules to thermodynamically assemble into highly ordered cyclic hydrogen-bonded dimers.

  • Harvesting: Isolate the crystal under a polarized light microscope.

    • Validation: Birefringence under cross-polarized light confirms the crystal is a single domain and not a twinned aggregate[4].

Protocol B: Cross-Validation via PXRD and Rietveld Refinement

The goal is to prove the single crystal represents the bulk synthesized powder.

  • Sample Preparation: Lightly mill 30 mg of the bulk synthesized powder and pack it into a zero-background silicon holder.

  • Data Collection: Scan from 2θ = 2° to 50° using Cu-Kα radiation.

    • Causality: Random orientation of the microcrystals ensures all possible diffraction planes satisfy Bragg's Law, yielding a comprehensive fingerprint of the bulk phase[5].

  • Self-Validating Refinement: Import the .CIF (Crystallographic Information File) generated from Protocol A into Rietveld refinement software.

    • Causality: The Rietveld method uses the SCXRD structural model to generate a theoretical powder diffraction pattern[5]. By mathematically minimizing the difference between this simulated pattern and the experimental bulk pattern, we validate the bulk phase. A weighted profile R-factor (

      
      ) of < 5% confirms the single crystal is representative of the entire batch.
      
Protocol C: ssNMR for Asymmetric Unit & Tautomer Elucidation

The goal is to map the local hydrogen-bonding environment.

  • MAS Packing: Pack 50 mg of the powder into a 3.2 mm zirconia rotor.

    • Causality: Spinning the sample at the "Magic Angle" (54.74° relative to the magnetic field) at high speeds (e.g., 15 kHz) averages out chemical shift anisotropy and direct dipolar couplings. This transforms broad, overlapping powder patterns into sharp, high-resolution peaks[6].

  • 
    C and 
    
    
    
    N Cross-Polarization (CP):
    Apply CP pulse sequences.
    • Causality: Magnetization is transferred from abundant

      
      H nuclei to dilute 
      
      
      
      C or
      
      
      N nuclei. This dramatically enhances the signal-to-noise ratio and selectively highlights nitrogens directly involved in hydrogen bonding[7].
  • Spectral Analysis: Count the number of distinct

    
    C resonances in the carboxylic acid region (~165-175 ppm).
    
    • Validation: If the asymmetric unit contains one molecule (Z'=1), a single peak will appear. If the crystal packs with two crystallographically distinct molecules (Z'=2), two distinct peaks will resolve[7].

Multi-Modal Workflow Visualization

G Start 6-Bromo-pyrrolo[1,2-a]pyrazine -3-carboxylic acid (API Building Block) Cryst Vapor Diffusion Crystallization Start->Cryst High Purity Solvent/Antisolvent Powder Bulk Precipitation & Milling Start->Powder Scalable Synthesis SCXRD SCXRD Analysis (Atomic Resolution) Cryst->SCXRD Select Single Crystal PXRD PXRD + Rietveld (Bulk Phase ID) Powder->PXRD Microcrystalline Powder SSNMR ssNMR (13C/15N) (Local H-Bonding) Powder->SSNMR Amorphous or Crystalline Model Validated 3D Crystal Structure & Interaction Network SCXRD->Model Direct Phase Determination PXRD->Model CSP & Pattern Matching SSNMR->Model Tautomer & Asymmetric Unit

Multi-modal crystal structure determination workflow for halogenated pyrrolopyrazine derivatives.

References

  • ChemScene. "6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid". ChemScene.
  • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique".
  • Bruker. "Solid-state NMR: a uniquely powerful analytical tool and interactions". Bruker.
  • National Institutes of Health (PMC).
  • Wikipedia. "Powder diffraction". Wikipedia.
  • MDPI.
  • ResearchGate. "Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl)".

Sources

Validation

Validated Quality Control (QC) Methods for 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic Acid: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2) Introduction: The Analytical Imperative In modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2)

Introduction: The Analytical Imperative

In modern medicinal chemistry, the pyrrolo[1,2-a]pyrazine scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, anticonvulsants, and targeted anticancer agents[1][2]. Within this chemical space, 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (Molecular Weight: 241.04 g/mol , Formula: C₈H₅BrN₂O₂) serves as a critical, highly reactive intermediate[3]. The presence of the bromine atom at the C-6 position is strategically designed to enable downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) for late-stage functionalization.

However, the synthesis of this halogenated heterocycle is prone to generating structurally similar impurities, most notably debrominated analogs and positional regioisomers (e.g., 7-bromo or 8-bromo variants). As a Senior Application Scientist, I cannot overstate this: If your Quality Control (QC) methods cannot definitively resolve and quantify these specific impurities, your downstream synthetic yields and biological assays will be fundamentally compromised.

To ensure absolute structural integrity and purity, analytical methods must be rigorously validated according to the latest ICH Q2(R2) guidelines, which mandate a lifecycle approach to analytical procedure validation, encompassing both chromatographic and non-chromatographic techniques[4][5].

Multi-Modal Quality Control Workflow

Relying on a single analytical technique is a critical vulnerability in intermediate QC. A robust, self-validating control strategy requires orthogonal methods: High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for isotopic impurity profiling, and Nuclear Magnetic Resonance (NMR) for regiochemical confirmation.

QC_Workflow Crude Crude Synthesis Batch 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Prep Sample Preparation (Solubilization & Filtration) Crude->Prep HPLC HPLC-UV Analysis (Purity & Assay) Prep->HPLC Aliquot A LCMS LC-MS Profiling (Isotopic & Impurity ID) Prep->LCMS Aliquot B NMR 1H/13C NMR (Regiochemical Confirmation) Prep->NMR Aliquot C Val ICH Q2(R2) Validation (Accuracy, Precision, Specificity) HPLC->Val LCMS->Val NMR->Val Release Validated Batch Release Val->Release Meets Specifications

Fig 1. Multi-modal QC workflow for 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid validation.

Comparative Analysis of QC Methods

The following table summarizes the quantitative performance metrics and primary objectives of each analytical modality when applied to this specific brominated intermediate, aligned with ICH Q2(R2) validation parameters[4].

Analytical MethodPrimary ObjectiveKey Performance Indicator (KPI)ICH Q2(R2) Validation ParameterLimit of Detection (LOD)
RP-HPLC-UV Purity & QuantitationResolution (

) > 2.0
Linearity, Precision, Robustness~0.05% (w/w)
UPLC-MS (ESI+) Impurity ProfilingMass Accuracy < 5 ppmSpecificity, LOD / LOQ~0.01% (w/w)
1H/2D NMR Structural IdentityRegioisomer DiscriminationSpecificity (Qualitative)~1.00% (mol/mol)

Experimental Protocols & Mechanistic Causality

Do not treat protocols as mere recipes. Understanding the causality behind the chromatographic conditions is what separates a technician from a scientist.

Protocol A: Reversed-Phase HPLC-UV (Purity & Assay)

The Causality: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid contains a carboxylic acid moiety (


) and a weakly basic pyrazine nitrogen. If analyzed at a neutral pH, the carboxylic acid will partially ionize, leading to severe peak tailing and unpredictable retention times. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH 

2.0), we fully protonate the acid, ensuring a neutral, lipophilic state that interacts uniformly with the C18 stationary phase, yielding sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the sample[6] and dissolve in 10 mL of Methanol (HPLC grade). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Why? The ethylene-bridged hybrid particle withstands acidic conditions while minimizing secondary silanol interactions.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B (Re-equilibration)

  • Detection: UV at 254 nm (optimal for the conjugated pyrrolo-pyrazine chromophore).

  • Self-Validating Checkpoint: Inject a blank (Methanol only) prior to the sample sequence. If a peak appears at the expected retention time of the API, the column or injector is contaminated, instantly invalidating the run.

Protocol B: UPLC-MS (Impurity Identification)

The Causality: Bromine naturally exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio. This provides a built-in diagnostic tool. In Electrospray Ionization (ESI), the target compound must display a distinct isotopic doublet separated by 2 Daltons (

241.0 and 243.0 for

). If a peak lacks this doublet (e.g., a singlet at

163.1), it is definitively identified as a debrominated impurity.

Step-by-Step Methodology:

  • Conditions: Use a sub-2 µm column (e.g., Acquity UPLC BEH C18) with a flow rate of 0.4 mL/min. Use 0.1% Formic Acid instead of TFA, as TFA suppresses MS ionization.

  • MS Parameters: Operate in ESI Positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Self-Validating Checkpoint: Scan the mass spectrum of the primary peak. The presence of the 1:1 isotopic doublet at

    
     241/243 confirms the retention of the bromine atom, instantly differentiating the target from debrominated artifacts.
    

Performance Comparison: Brominated vs. Unbrominated Alternatives

When selecting building blocks for drug discovery, researchers often weigh the utility of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid against its unbrominated alternative, Pyrrolo[1,2-a]pyrazine-3-carboxylic acid .

Feature6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acidPyrrolo[1,2-a]pyrazine-3-carboxylic acid
Synthetic Utility High. Acts as a bi-functional hub. The C-6 bromine allows for C-C or C-N bond formation via cross-coupling.Limited. Acts as a terminal capping group; functionalization requires harsh, non-selective C-H activation.
Chromatographic Retention (RP-HPLC) Longer retention time. The heavy, lipophilic bromine atom increases the partition coefficient (LogP).Shorter retention time. Elutes significantly earlier in reversed-phase gradients.
Mass Spectrometry Signature Diagnostic 1:1 Isotopic Doublet (

241/243).
Standard Singlet (

163).
QC Complexity High. Requires rigorous validation to ensure absence of regioisomers (7-bromo) and debrominated species.Low. Primary concern is strictly overall chemical purity.

References

  • Title: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (Product Page)
  • Title: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS 749846-42-2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Pyrrolopyrazine derivatives: synthetic approaches and biological activities Source: ResearchGate URL
  • Title: Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents Source: PMC / NIH URL

Sources

Comparative

Spectroscopic characterization data for pyrrolo[1,2-a]pyrazine intermediates

Topic: Spectroscopic Characterization & Synthetic Validation of Pyrrolo[1,2-a]pyrazine Intermediates Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization & Synthetic Validation of Pyrrolo[1,2-a]pyrazine Intermediates Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Structural Challenge

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for antitubercular agents, apoptotic inducers, and histamine antagonists. However, its synthesis is fraught with regiochemical ambiguity. Common synthetic routes often yield a mixture of the desired pyrrolo[1,2-a]pyrazine and its regioisomers (e.g., pyrrolo[1,2-a]pyrimidine or ring-opened byproducts).

This guide objectively compares the Post-Ugi Gold(I)-Catalyzed Annulation method against Traditional Multicomponent Condensation , providing definitive spectroscopic benchmarks to validate structural integrity. We focus on distinguishing the target scaffold from its most common isomeric impurities using high-resolution NMR and MS data.

Comparative Analysis: Synthetic Routes & Performance

To ensure high-purity intermediates for drug development, the choice of synthetic route dictates the complexity of the purification and characterization burden.

Method A: Traditional One-Pot Condensation (FeCl Catalyzed)
  • Mechanism: Three-component reaction of 1,2-diamines, ethyl pyruvate, and

    
    -bromo ketones.[1][2]
    
  • Pros: Low cost, accessible reagents.

  • Cons: Lower regioselectivity; frequently produces complex mixtures requiring tedious column chromatography.

  • Characterization Burden: High . Requires extensive 2D NMR to distinguish from linear imine byproducts.

Method B: Ugi-4CR / Gold(I)-Catalyzed Annulation (Recommended)
  • Mechanism: Ugi 4-component reaction followed by acid-mediated cyclization and Au(I)-catalyzed 5-endo-dig cyclization.

  • Pros: High atom economy, strict regiocontrol (C-5 selective), and compatibility with diverse functional groups.

  • Cons: Higher reagent cost (Au catalyst).

  • Characterization Burden: Low . The reaction specificity yields cleaner spectra; the distinct shift of the cyclized product allows for rapid "Go/No-Go" decision-making.

Performance Data Comparison
MetricMethod A: Traditional CondensationMethod B: Gold(I) Annulation
Average Yield 40–60%75–92%
Purity (Crude) 65–75% (Major Isomer)>90% (Single Regioisomer)
Key Impurity Linear imines / Pyrrolo[1,2-a]quinoxalinesTrace uncyclized dihydropyrazinone
Spectral Validation Requires HMBC/NOESY confirmation

H NMR diagnostic shift sufficient

Spectroscopic Benchmarking: Target vs. Isomer

Distinguishing the pyrrolo[1,2-a]pyrazine core from the isomeric pyrrolo[1,2-a]pyrimidine is critical. The following data establishes the "Fingerprint" of the pyrrolo[1,2-a]pyrazine-3,6-dione intermediate.

Table 1: Diagnostic NMR Signals (DMSO- , 400 MHz)
FeaturePyrrolo[1,2-a]pyrazine (Target)Pyrrolo[1,2-a]pyrimidine (Isomer)Differentiation Logic
Bridgehead Carbon

125–135 ppm

145–155 ppm
Pyrimidine fusion deshields the bridgehead carbon significantly.
Amide Proton (NH)

9.8–10.5 ppm (Broad Singlet)

8.5–9.0 ppm
The pyrazine dione system exhibits a more acidic amide proton.
Pyrrole H-1

6.5–6.8 ppm (dd)

6.2–6.4 ppm
Subtle shift; requires coupling constant analysis (

Hz).
Carbonyl (C=O) Two signals:

160 & 165 ppm
Distinct pattern:

155 & 170 ppm
Pyrazine diones show closer carbonyl shifts compared to pyrimidones.

Experimental Protocol: Gold(I)-Catalyzed Synthesis

Objective: Synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione. Rationale: This protocol is selected for its self-validating nature; the disappearance of the alkyne proton signal provides an immediate endpoint marker.

Step-by-Step Methodology
  • Ugi Adduct Formation:

    • Combine an aldehyde (1.0 equiv), amine (1.0 equiv), alkynoic acid (1.0 equiv), and isocanide (1.0 equiv) in MeOH (1M concentration).

    • Stir at room temperature for 24h.

    • Checkpoint: Monitor TLC for consumption of the isocyanide.

  • Acid-Mediated Cyclization (Dihydropyrazinone Formation):

    • Treat the crude Ugi adduct with 20% TFA in DCM (v/v).

    • Stir at ambient temperature for 2–4 hours.

    • Neutralize with saturated NaHCO

      
      , extract with DCM, and concentrate.
      
    • Validation: MS analysis should show loss of the amine protecting group mass (if applicable) and cyclization water loss (

      
      ).
      
  • Gold(I)-Catalyzed Annulation (The Critical Step):

    • Dissolve the dihydropyrazinone intermediate (0.2 mmol) in anhydrous DCM (2 mL).

    • Add PPh

      
      AuCl  (5 mol%) and AgOTf  (5 mol%) sequentially. Note: The silver salt activates the gold precatalyst.
      
    • Stir at room temperature for 30–60 minutes.

    • Filtration: Filter the reaction mixture through a short pad of Celite to remove metal salts.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint (QC)
  • Pre-Reaction:

    
    H NMR shows a terminal alkyne proton (
    
    
    
    C-H) at
    
    
    2.0–2.5 ppm.
  • Post-Reaction: Complete disappearance of the alkyne proton and appearance of a new olefinic/aromatic singlet at

    
     6.0–6.5 ppm indicates successful 5-endo-dig cyclization.
    

Structural Logic & Visualization

Workflow Diagram: Ugi-Gold Strategy

This diagram illustrates the reaction flow and the critical spectroscopic checkpoints.

SyntheticWorkflow cluster_QC QC Checkpoints Start Reagents: Aldehyde, Amine, Acid, Isocyanide Ugi Ugi Adduct (Linear) Start->Ugi MeOH, 24h Acid TFA Cyclization Ugi->Acid Deprotection DHP Dihydropyrazinone (Intermediate) Acid->DHP -H2O Gold Au(I) Annulation DHP->Gold 5-endo-dig Cyclization Check1 MS: M+H Peak DHP->Check1 Product Pyrrolo[1,2-a]pyrazine (Final Scaffold) Gold->Product Regioselective Check2 NMR: Loss of Alkyne H Product->Check2

Caption: Synthetic workflow for pyrrolo[1,2-a]pyrazine via Ugi/Gold(I) cascade with QC nodes.

HMBC Correlation Logic

To definitively confirm the fused structure, the following Heteronuclear Multiple Bond Correlations (HMBC) must be observed.

HMBC_Logic Figure 2: Key HMBC correlations confirming the 5,6-fused system. H_Pyrrole Pyrrole H (H-1) C_Bridge Bridgehead C (C-8a) H_Pyrrole->C_Bridge 3J (Strong) C_Carbonyl Carbonyl C (C-6) H_Pyrrole->C_Carbonyl 3J (Diagnostic) H_Pyrazine Pyrazine CH2 H_Pyrazine->C_Bridge 3J (Confirmation) H_Pyrazine->C_Carbonyl 2J (Weak)

Caption: Diagnostic HMBC correlations. The H-Pyrrole to C-Carbonyl correlation rules out open-chain isomers.

References

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. Source: The Journal of Organic Chemistry (ACS Publications) [Link]

  • One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Source: Organic & Biomolecular Chemistry (RSC Publishing) [Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Source: MDPI (Molecules) [Link]

  • Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843. Source: PubChem (NIH) [Link]

Sources

Validation

Bioassay validation for compounds derived from 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

Bioassay Validation Strategies for 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic Acid Derivatives: A Comparative Guide Executive Summary & Chemical Context In modern drug discovery, the pyrrolo[1,2-a]pyrazine scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

Bioassay Validation Strategies for 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic Acid Derivatives: A Comparative Guide

Executive Summary & Chemical Context

In modern drug discovery, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure, exhibiting potent anticancer, antimicrobial, and kinase-inhibitory activities. Specifically, 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2) serves as a highly versatile bifunctional building block. The C6-bromide enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl diversification, while the C3-carboxylic acid facilitates rapid amide coupling.

Validating the biological efficacy of libraries derived from this core requires robust, interference-free bioassays. Because highly conjugated nitrogenous heterocycles often exhibit intrinsic fluorescence and redox activity, selecting the correct assay methodology is critical to avoiding false positives. This guide objectively compares phenotypic and target-based assay alternatives, providing self-validating protocols to ensure absolute data integrity for lead selection.

Comparative Analysis of Phenotypic Assays (Anticancer & Antimicrobial)

Derivatives of the pyrrolo[1,2-a]pyrazine core have demonstrated significant antiproliferative effects against human lymphoma U937 cells and EGFR-overexpressing breast cancer lines [1]. However, quantifying this viability requires careful assay selection.

Tetrazolium Reduction (MTT/MTS) vs. Luminescent ATP Assays
  • The Problem with MTT: MTT assays rely on the reduction of a tetrazolium dye to formazan by mitochondrial oxidoreductases. Pyrrolo-pyrazine derivatives, particularly those with electron-donating substituents, can undergo non-enzymatic redox cycling, artificially reducing the dye and masking cytotoxicity (false negatives).

  • The Superior Alternative (Luminescent ATP): ATP quantitation (e.g., CellTiter-Glo) bypasses metabolic redox states entirely. It uses a recombinant luciferase enzyme to generate a luminescent signal directly proportional to the available ATP (and thus, viable cells). This eliminates chemical interference from the pyrrolo-pyrazine core and provides a broader dynamic range.

Microplate Alamar Blue Assay (MABA) vs. Agar Dilution

For antimicrobial derivatives targeting Mycobacterium tuberculosis [2], the Microplate Alamar Blue Assay (MABA) is superior to traditional agar dilution. MABA allows for high-throughput, liquid-phase kinetic reading of resazurin reduction, which is less prone to the solubility issues often encountered with lipophilic pyrrolo-pyrazine amides in solid agar.

Comparative Analysis of Target-Based Assays (Kinase & Enzyme Inhibition)

Mechanistic studies reveal that specific pyrrolo[1,2-a]pyrazine derivatives act via the Farnesyltransferase (FTase)-p38 signaling axis or act as competitive inhibitors of N-myristoyltransferase-1 (NMT-1) [3].

Radiometric Assays vs. TR-FRET
  • Radiometric Assays (

    
    P-ATP):  Historically the gold standard for kinase profiling, radiometric assays directly measure phosphate transfer. However, they are low-throughput, generate hazardous waste, and are unnecessary for routine structure-activity relationship (SAR) campaigns.
    
  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): TR-FRET is the optimal choice for these derivatives. Because pyrrolo[1,2-a]pyrazines can exhibit auto-fluorescence in the blue/green spectrum, standard fluorescence assays often yield high background noise. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay (e.g., 50 µs) before reading the emission, the short-lived auto-fluorescence of the compound completely decays, yielding an exceptionally high signal-to-noise ratio.

Pathway Compound Pyrrolo[1,2-a]pyrazine Derivatives EGFR EGFR / RTK Compound->EGFR Inhibition FTase Farnesyltransferase (FTase) Compound->FTase Inhibition Ras Ras Protein EGFR->Ras Activation FTase->Ras Farnesylation p38 p38 MAPK Ras->p38 Phosphorylation Apoptosis Apoptosis / Cell Death p38->Apoptosis Induction Proliferation Cell Proliferation p38->Proliferation Blockade

Fig 1: Mechanistic signaling pathway of pyrrolo[1,2-a]pyrazine derivatives targeting EGFR/FTase.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal mathematical checks to prevent the progression of artifactual data.

Protocol A: High-Throughput ATP Luminescence Assay (Phenotypic Screen)

Causality: This protocol multiplexes an LDH-release step prior to ATP lysis to ensure that a drop in ATP is due to true cytotoxicity (membrane rupture) rather than mere metabolic cytostasis.

  • Cell Seeding: Seed U937 cells at 5,000 cells/well in a white, flat-bottom 384-well plate using 20 µL of RPMI-1640 media. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Dosing: Pin-transfer 50 nL of pyrrolo[1,2-a]pyrazine derivatives (10-point dose-response, top concentration 50 µM).

    • Self-Validation Controls: Include 0.1% DMSO as the negative (vehicle) control and 10 µM Staurosporine as the positive (apoptotic) control.

  • Incubation & Orthogonal Read: Incubate for 72 hours. Remove 5 µL of supernatant to a secondary plate for LDH quantification (fluorescence ex/em 560/590 nm) to confirm membrane compromise.

  • ATP Lysis: Add 15 µL of CellTiter-Glo reagent to the original plate. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Validation: Read luminescence (integration time: 0.5s).

    • System Validation: Calculate the Z'-factor using the formula:

      
      . The plate is only deemed valid if Z' > 0.5. 
      
Protocol B: TR-FRET Kinase Target Engagement Assay

Causality: Time-resolved reading physically separates the target signal from the inherent auto-fluorescence of the highly conjugated 6-bromo-pyrrolo[1,2-a]pyrazine core.

  • Reaction Assembly: In a 384-well low-volume black plate, combine 2 nM recombinant target kinase (e.g., EGFR), 100 nM biotinylated peptide substrate, and the test compound in kinase buffer (50 mM HEPES, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection Mix: Add 10 µL of detection buffer containing EDTA (to stop the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Time-Resolved Read: Excite at 340 nm. Delay reading by 50 µs to allow compound auto-fluorescence to decay. Read emission at 615 nm (donor) and 665 nm (acceptor).

  • System Validation: Calculate the 665/615 ratio. The assay is self-validated by running a reference standard (e.g., Erlotinib for EGFR [4]). The IC

    
     of the reference standard must fall within 3-fold of its historical average (e.g., 1-3 nM) for the run to be accepted.
    

Workflow Synth Library Synthesis (6-Bromo Core) Primary Primary Screen (ATP Luminescence) Synth->Primary Secondary Secondary Screen (TR-FRET Assay) Primary->Secondary Hit Selection Validation Mechanism Validation (Western Blot) Secondary->Validation IC50 < 10 µM Lead Lead Candidate Selection Validation->Lead Verified

Fig 2: High-throughput bioassay validation workflow for pyrrolo[1,2-a]pyrazine lead selection.

Quantitative Data Presentation

The following table synthesizes the performance metrics of the discussed assays specifically when applied to pyrrolo[1,2-a]pyrazine derivatives.

Assay MethodologyPrimary ReadoutLimit of Detection (LOD)Throughput CapacityInterference Risk (Pyrrolo-pyrazines)Recommended Use Case
MTT / MTS Absorbance (570 nm)~1,000 cells/wellMedium (96-well)High (Redox cycling false negatives)Not recommended for primary screening.
ATP Luminescence Luminescence~50 cells/wellUltra-High (1536-well)Low (Independent of redox state)Primary phenotypic viability screening.
Radiometric (

P)
ScintillationSub-nanomolarLow (96-well)Low (Direct phosphate transfer)Final validation of mechanism only.
TR-FRET Time-Delayed Fluorescence RatioLow nanomolarHigh (384-well)Very Low (Bypasses auto-fluorescence)Primary target-engagement/kinase assay.
MABA Fluorescence (590 nm)1.6 µg/mL MICHigh (384-well)Moderate (Requires background subtraction)Antimicrobial MIC determination.

References

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis and In vitro Antimycobacterial activity of Some Novel Pyrrolo[1,2-A]Pyrazine Incorporated Indolizine Derivatives. Der Pharma Chemica.[Link]

  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. PubMed. [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Publications.[Link]

Comparative

Comparative Guide: Pyrrolo[1,2-a]pyrazine vs. Pyrrolo[1,2-a]pyrimidine Scaffolds

This guide provides a technical comparison between pyrrolo[1,2-a]pyrazine and pyrrolo[1,2-a]pyrimidine scaffolds, designed for medicinal chemists and drug discovery scientists. Executive Summary In the landscape of bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between pyrrolo[1,2-a]pyrazine and pyrrolo[1,2-a]pyrimidine scaffolds, designed for medicinal chemists and drug discovery scientists.

Executive Summary

In the landscape of bicyclic nitrogen heterocycles, pyrrolo[1,2-a]pyrazine and pyrrolo[1,2-a]pyrimidine represent two distinct "indolizine-like" scaffolds. While they share a 6-5 fused topology with a bridgehead nitrogen, they differ fundamentally in electronic distribution, hydrogen bond acceptor (HBA) vectors, and synthetic accessibility.

  • Pyrrolo[1,2-a]pyrimidine is the "High-Throughput Workhorse." It is synthetically highly accessible from 2-aminopyrimidines, making it ideal for rapid library generation targeting kinases (EGFR, Trk, Aurora) and GCase modulators.

  • Pyrrolo[1,2-a]pyrazine is the "Specialized Bioisostere." It is less synthetically trivial but offers unique vectors for CNS penetration (mGluR5 antagonists) and specific kinase selectivity (PIM1) where the 1,4-nitrogen placement avoids "off-target" binding common to the 1,3-diazine motif.

Structural & Electronic Comparison

The core difference lies in the placement of the second nitrogen atom in the six-membered ring relative to the bridgehead nitrogen (


).
FeaturePyrrolo[1,2-a]pyrazinePyrrolo[1,2-a]pyrimidine
Core Topology 1,4-Diazine fused to Pyrrole1,3-Diazine fused to Pyrrole
Nitrogen Positions Bridgehead (

) + Distal (

or

)
Bridgehead (

) + Proximal (

or

)
Electronic Character Electron-deficient 6-ring; moderate basicity.Highly electron-deficient 6-ring;

(bridgehead) lone pair delocalization.
H-Bond Acceptors Vectors are para-like (180° separation projection).Vectors are meta-like (120° separation projection).
LogP (Lipophilicity) Generally lower (more polar) due to solvent exposure of

.
Slightly higher; often requires solubilizing groups.
Metabolic Liability C-3 position (pyrrole) is prone to oxidation.C-6 position (pyrimidine) is prone to nucleophilic attack/oxidation.
Structural Visualization

The following diagram contrasts the numbering and H-bond vectors of both scaffolds.

Scaffolds cluster_0 Pyrrolo[1,2-a]pyrazine cluster_1 Pyrrolo[1,2-a]pyrimidine Ppz N (Bridgehead) N (Distal) C-3 (Oxidation) C-1 (Vector) Ppm N (Bridgehead) N (Proximal) C-6 (Nucleophilic) C-2 (Vector) note1 Para-like N-spacing Ideal for PIM Kinases Ppz->note1 note2 Meta-like N-spacing Ideal for Hinge Binding (EGFR) Ppm->note2

Caption: Comparative topology showing nitrogen placement and key reactive sites.

Synthetic Accessibility & Workflows

Pyrrolo[1,2-a]pyrimidine (The "One-Pot" Route)

This scaffold is favored in early discovery because it can be synthesized in a single step using commercially available 2-aminopyrimidines .

Protocol: Condensation Cyclization

  • Reagents: 2-Aminopyrimidine (1.0 eq),

    
    -Bromoketone (e.g., phenacyl bromide) (1.1 eq).
    
  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: The exocyclic amine attacks the ketone carbonyl, followed by alkylation of the ring nitrogen by the alkyl bromide (or vice versa), leading to cyclization and dehydration.

  • Yield: Typically 70–90%.

Pyrrolo[1,2-a]pyrazine (The "Constructive" Route)

Synthesis is more demanding, often requiring the construction of the pyrazine ring onto a pre-existing pyrrole, or using specific enaminone precursors.

Protocol: Enaminone Cyclization

  • Starting Material: 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde.[1]

  • Reagents: Ammonium acetate (

    
    , excess).
    
  • Solvent: Acetic acid or Xylene.

  • Conditions: Reflux (120–140°C) for 6–12 hours.

  • Mechanism: Paal-Knorr type condensation where the ammonia source bridges the aldehyde and the ketone to form the pyrazine ring fused to the pyrrole.

Synthesis cluster_A Pyrrolo[1,2-a]pyrimidine Route cluster_B Pyrrolo[1,2-a]pyrazine Route start_pym 2-Aminopyrimidine step_pym Cyclocondensation (EtOH, Reflux) start_pym->step_pym reagent_pym + alpha-Halo Ketone reagent_pym->step_pym prod_pym Pyrrolo[1,2-a]pyrimidine step_pym->prod_pym start_pyz N-alkylated Pyrrole-2-carboxaldehyde step_pyz Cyclization (AcOH, 120°C) start_pyz->step_pyz reagent_pyz + Ammonium Acetate reagent_pyz->step_pyz prod_pyz Pyrrolo[1,2-a]pyrazine step_pyz->prod_pyz

Caption: Workflow comparison. The pyrimidine route is generally convergent and faster for library synthesis.

Biological Performance & Case Studies

Kinase Inhibition (Hinge Binding)
  • Pyrrolo[1,2-a]pyrimidine: [2][3][4][5][6][7][8][9]

    • Mechanism:[10] The

      
       nitrogen (pyrimidine ring) often acts as a hydrogen bond acceptor for the hinge region backbone NH.
      
    • Target Examples:Aurora A Kinase , Trk , and EGFR . The scaffold mimics the adenine core but lacks the

      
      , avoiding some steric clashes in the back-pocket.
      
    • Data: Compounds in this class have shown

      
       values < 10 nM against Aurora A, with high selectivity over Aurora B due to specific hydrophobic contacts in the gatekeeper region.
      
  • Pyrrolo[1,2-a]pyrazine:

    • Mechanism:[10] The

      
       nitrogen is spatially distinct. This scaffold is often used when a "linear" binding mode is required or to exploit water-mediated bridges.
      
    • Target Examples:PIM1 Kinase . PIM kinases are unique (constitutively active, no hinge movement). The pyrrolo[1,2-a]pyrazine scaffold fits the ATP pocket while projecting substituents into the ribose-binding pocket effectively.

    • Data: NMS-P645 analogs (though often pyrazinones) demonstrate low nanomolar potency.

CNS & Metabolic Stability
  • Pyrrolo[1,2-a]pyrazine:

    • Application:mGluR5 Antagonists . The scaffold provides a rigid core that positions aryl substituents to interact with the transmembrane allosteric pocket.

    • ADME: Generally shows better blood-brain barrier (BBB) penetration than the pyrimidine counterpart due to slightly lower Topological Polar Surface Area (TPSA) in certain substitution patterns.

Quantitative Comparison Table
PropertyPyrrolo[1,2-a]pyrazinePyrrolo[1,2-a]pyrimidine
Primary Indication CNS (mGluR5), PIM Kinase, AntifungalOncology (EGFR, Aurora), GCase
Synthetic Steps 3–5 steps (Linear)1–2 steps (Convergent)
Solubility (aq) Moderate (depends on N-protonation)Low to Moderate (often requires solubilizing tail)
Metabolic Hotspot Pyrrole C-H (oxidation)Pyrimidine C-H (nucleophilic attack)
Hinge Interaction Monodentate AcceptorBidentate potential (with substituent)

Experimental Protocols

Protocol A: Synthesis of 2,4-Diaryl-pyrrolo[1,2-a]pyrimidine

Validation: This protocol yields a precipitate that requires minimal purification, ideal for library generation.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-amino-4-phenylpyrimidine (1.0 mmol) and 2-bromoacetophenone (1.1 mmol) in absolute ethanol (10 mL).

  • Reaction: Heat the mixture to reflux (78°C) with stirring for 3 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

  • Workup: Cool the reaction to room temperature. A crystalline solid should precipitate.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Neutralization: If the salt form is isolated, suspend in water and neutralize with 10%

    
     to obtain the free base. Recrystallize from EtOH/DMF.
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Validation: Critical for determining the liability of the electron-rich pyrrole ring.

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    . 
    
    
    
    .
    • Benchmarking: Pyrrolo[1,2-a]pyrazine derivatives often show

      
       min without blocking groups (e.g., Cl, F) on the pyrrole ring.
      

References

  • Synthesis and biological evaluation of pyrrolo[1,2-a]pyrimidine enantiomers. Source: MDPI / PMC. URL:[Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors. Source: Bioorganic & Medicinal Chemistry.[10][11][12][13][14][15][16][17] URL:[Link]

  • Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Phenylethynyl-pyrrolo[1,2-a]pyrazine: A new potent and selective tool in the mGluR5 antagonists arena. Source: Bioorganic & Medicinal Chemistry Letters.[11][12][16] URL:[Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives (Antitumor). Source: Bioorganic & Medicinal Chemistry Letters.[11][12][16] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid proper disposal procedures

Topic: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Proper Disposal Procedures Audience: Researchers, Medicinal Chemists, and EHS Officers. Operational Directive: The "Why" Behind the Protocol As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid Proper Disposal Procedures Audience: Researchers, Medicinal Chemists, and EHS Officers.

Operational Directive: The "Why" Behind the Protocol

As a Senior Application Scientist, I must emphasize that disposal of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2) is not merely a janitorial task—it is a chemical engineering decision.

The presence of the bromine substituent on the pyrrolopyrazine core fundamentally alters the waste stream trajectory. Unlike standard organic acids, this compound is a Halogenated Organic . If misclassified as a standard "Non-Halogenated" organic waste, it can damage incinerator scrubbers (via HBr formation) or release toxic halogens into the atmosphere. Furthermore, the carboxylic acid moiety presents a compatibility risk if inadvertently mixed with strong oxidizers or cyanides.

Immediate Action Required: Treat this compound as RCRA Hazardous Waste . Do not dispose of down the drain. Do not mix with non-halogenated solvents.[1][2]

Technical Hazard Profile & Properties

Before handling waste, you must validate the hazard profile. This compound combines the corrosivity of an acid with the toxicity profile of halogenated heterocycles.

Property Data / Specification Implication for Disposal
CAS Number 749846-42-2Use for waste manifest labeling.
Formula C₈H₅BrN₂O₂High Carbon/Nitrogen content + Bromine .[3]
Physical State Solid (Powder/Crystal)Dust generation is a primary exposure vector.
Acidity (pKa) ~3.5 - 4.5 (Predicted)Corrosive. Incompatible with bases/cyanides.
Key Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4][5] Irrit.)PPE (Nitrile gloves, N95/P100) is mandatory.
Waste Class Halogenated Organic MUST be segregated from non-halogenated streams.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Compound/Expired Stocks)

Most common scenario for building blocks.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk. Avoid metal containers due to acid corrosion.

  • Primary Containment: Do not pour loose powder directly into the drum. Place the compound in a sealable polyethylene bag (Ziploc type), expel excess air, and seal.

  • Secondary Containment: Place the sealed bag into the HDPE waste jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Corrosive."

    • Tag: "Solid Halogenated Organic Waste."

Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)

Occurs during synthesis or purification (HPLC).

  • Segregation Rule: This is the critical control point.

    • IF dissolved in DCM, Chloroform, or Chlorobenzene: Pour into Halogenated Solvent Waste .

    • IF dissolved in Methanol, Ethyl Acetate, or DMSO: STILL pour into Halogenated Solvent Waste .

    • Reasoning: Even trace amounts of the brominated solute render the entire non-halogenated solvent volume "halogenated" for incineration purposes.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using saturated Sodium Bicarbonate (NaHCO₃) before adding to the solvent waste drum to prevent drum corrosion or gas evolution.

  • Filtration (Optional): If a precipitate forms, filter the solid (treat as Scenario A) and dispose of the filtrate as halogenated liquid.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for segregating this specific brominated acid.

DisposalWorkflow Start Waste Generation: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Bagging Double Bag in Polyethylene SolidPath->Bagging SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidContainer Container: Wide-Mouth HDPE Bagging->SolidContainer Labeling Label: 'Halogenated Organic Acid' Tick: Toxic, Corrosive SolidContainer->Labeling HaloSolvent Solvent is Halogenated (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent LiquidContainer Container: Halogenated Waste Carboy (Glass or Fluorinated HDPE) HaloSolvent->LiquidContainer ContaminationRule CRITICAL: Bromine Content Contaminates Stream NonHaloSolvent->ContaminationRule ContaminationRule->LiquidContainer Merge Stream LiquidContainer->Labeling Pickup EHS / HazMat Pickup Labeling->Pickup

Caption: Decision tree for segregating brominated organic acid waste. Note that non-halogenated solvents containing this compound must be diverted to the halogenated waste stream.

Emergency Spill Management (Self-Validating System)

In the event of a benchtop spill, follow this protocol. This system is self-validating: if the color change (step 3) does not occur, the neutralization is incomplete.

  • Isolate: Evacuate the immediate area. Don PPE (Double nitrile gloves, safety goggles, lab coat).

  • Contain: If liquid, dike with absorbent pads. If solid, cover with a damp paper towel to prevent dust.

  • Neutralize (The Check):

    • Apply a Sodium Bicarbonate (NaHCO₃) slurry to the spill.

    • Validation: Observe bubbling (CO₂ release). Continue adding bicarbonate until bubbling ceases. This confirms the carboxylic acid has been neutralized to its salt form.

  • Cleanup: Scoop the neutralized slurry into a bag. Label as "Debris from Chemical Spill: Brominated Organic Acid."

  • Disposal: Treat this debris as Solid Hazardous Waste (Scenario A). Do not throw in regular trash.

References

  • National Institutes of Health (NIH) / PubChem. (n.d.). Compound Summary: Pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivatives.[6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Segregating Halogenated Wastes in Academic Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. Handling 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. Handling 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 749846-42-2)[1] requires a nuanced understanding of its molecular structure. It is not just a generic powder; it is a halogenated heterocyclic building block frequently utilized in drug discovery[2].

To ensure your safety and the integrity of your research, this guide moves beyond standard Safety Data Sheets (SDS) to provide field-proven, self-validating operational protocols.

Hazard Assessment & The Causality of Risk

Before selecting Personal Protective Equipment (PPE), we must understand why this specific molecule poses a threat. 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid (Molecular Formula: C8H5BrN2O2, MW: 241.04)[3] presents a dual-vector hazard profile:

  • Mucosal and Dermal Irritation (The Acidic Vector): The carboxylic acid moiety (pKa typically ~3-4) acts as a localized irritant. Upon contact with the moisture inherent in human mucous membranes (eyes, respiratory tract, sweat), it causes rapid localized pH drops, leading to acute tissue irritation[4].

  • Systemic Penetration (The Lipophilic Vector): The bromo-pyrrolopyrazine core is highly lipophilic. While the dry powder struggles to penetrate the stratum corneum, the risk profile changes drastically during solubilization. When dissolved in aprotic solvents like DMSO or DMF—standard carriers for high-throughput screening—the solvent acts as a Trojan horse, dragging the brominated heterocycle directly through the dermal barrier and into systemic circulation.

  • Aerosolization: As a fine crystalline solid often stored at 2-8°C[2], the powder is highly susceptible to electrostatic charging during weighing, creating an invisible cloud of respirable particulates.

According to the National Research Council's Prudent Practices in the Laboratory, handling active pharmaceutical ingredients requires robust engineering controls combined with specific PPE to mitigate both known and unknown toxicities[5].

The PPE Framework: A Self-Validating System

Every piece of PPE chosen must be part of a self-validating system. Do not assume your equipment works; prove it before you begin.

Respiratory Protection
  • Requirement: N95 or P100 particulate respirator (if handling outside a containment system) or full reliance on a Class II Biological Safety Cabinet (BSC) / Containment Primary Engineering Control (C-PEC)[6].

  • Causality: Prevents inhalation of electrostatically charged micro-particulates that bypass ciliated mucosal defenses.

  • Validation Step: Perform a negative-pressure user seal check. Inhale sharply; the respirator must collapse slightly against your face. If air leaks at the edges, readjust the nosepiece.

Hand Protection
  • Requirement: Double-gloving is mandatory[6].

    • Inner Glove: Nitrile (minimum 5 mil thickness) for baseline dexterity and powder protection.

    • Outer Glove: Neoprene or laminated EVOH (if handling the compound in DMSO/DMF).

  • Causality: Standard nitrile degrades rapidly upon exposure to DMSO, which can carry the lipophilic brominated core into the skin. Neoprene provides a superior solvent barrier.

  • Validation Step: Perform an inflation test prior to donning. Trap air in the glove, twist the cuff, and apply pressure. If it holds pressure for 10 seconds without deflating, it is free of micro-pinholes.

Eye, Face, and Body Protection
  • Requirement: Chemical splash goggles (indirectly vented) and a disposable, back-closing Tyvek lab coat.

  • Causality: Safety glasses offer zero protection against aerosolized powders or solvent vapors settling into the eyes. A back-closing Tyvek coat prevents the accumulation of hazardous dust on personal clothing, which could otherwise be transported outside the lab.

Operational Workflow & Handling Protocols

The following DOT diagram maps the logical progression of handling this compound safely, minimizing exposure at every transition point.

G cluster_handling Handling Phase Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile, Goggles Start->PPE Containment Containment: Chemical Fume Hood PPE->Containment Weighing Weighing: Anti-static protocols Containment->Weighing Solubilization Solubilization: (e.g., DMSO/DMF) Weighing->Solubilization Spill Spill Occurs? Solubilization->Spill Decon Decontamination: Wet-wipe method Spill->Decon Yes Disposal Waste Disposal: Halogenated Organics Spill->Disposal No Decon->Disposal

Caption: Operational workflow for the safe handling and solubilization of halogenated pyrrolopyrazine derivatives.

Step-by-Step Methodology: Solubilization in DMSO

The National Institute for Occupational Safety and Health (NIOSH) recommends a universal precautions approach when handling potent pharmaceutical agents[7]. Follow this validated protocol:

  • Environmental Validation: Ensure the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Validation: Use a digital monitor or perform a Kimwipe flutter test at the sash opening before uncapping the chemical.

  • Electrostatic Mitigation: Place an anti-static mat or use an ionizing bar inside the hood. This neutralizes static charges on the 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid powder, preventing it from repelling off the spatula and aerosolizing.

  • Enclosed Weighing: Tare a pre-capped, amber glass vial on an analytical balance enclosed in a draft shield. Carefully transfer the powder using a micro-spatula. Crucial: Cap the vial before removing it from the balance enclosure to prevent ambient air currents from scattering the powder.

  • Reverse Solubilization: Transfer the capped vial to the fume hood. Using a positive-displacement pipette, add the required volume of anhydrous DMSO directly into the vial containing the powder. Do not pour dry powder into a beaker of solvent.

  • Decontamination: Wipe down the exterior of the vial, the balance, and the spatulas with a lint-free wipe dampened with a mild alkaline detergent (to neutralize the carboxylic acid residue) followed by 70% isopropanol.

Spill Management & Disposal Plans

If a spill occurs, your immediate response dictates the severity of the exposure.

  • Dry Powder Spills: Do NOT sweep. Dry sweeping generates respirable dust that bypasses mucosal defenses. Instead, gently cover the powder with an absorbent pad dampened with water or 70% isopropanol. Wipe inward to consolidate the powder into a paste, then dispose of the pad in a sealed hazardous waste bag[5].

  • Solution Spills (DMSO): Apply a commercial solvent absorbent or activated carbon powder to the liquid. Sweep up the gelled mass using a disposable plastic scraper (not a brush) and place it in a compatible, sealable secondary container.

  • Disposal: Because this compound contains a bromine atom, all contaminated PPE, wipes, and residual chemical must be segregated into Halogenated Organic Waste streams. Incineration is the standard disposal method for halogenated pharmaceutical building blocks.

Quantitative PPE Specifications Summary

Use the following table to rapidly determine your PPE requirements based on the physical state of the compound during your workflow:

Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Dry Powder Handling N95/P100 Respirator (if outside C-PEC)Single Nitrile (min 5 mil thickness)Chemical Splash GogglesStandard Lab Coat
Solubilization (DMSO/DMF) Fume Hood / C-PEC (Respirator not required)Double Glove: Inner Nitrile, Outer NeopreneGoggles + Face ShieldTyvek / Chem-resistant Coat
Spill Cleanup P100 Half-Mask RespiratorHeavy-duty Nitrile or Butyl RubberGoggles + Face ShieldTyvek Suit + Shoe Covers

References

  • [4] Capot Chemical. MSDS of 6-Bromo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid. Retrieved from: [Link]

  • [5] National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Washington (DC): National Academies Press (US); 2011. Retrieved from: [Link]

  • [7] Centers for Disease Control and Prevention (CDC). NIOSH Publications on Hazardous Drugs | Healthcare Workers. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Reactant of Route 2
6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.